molecular formula C11H22O B3420970 4-Tert-Amylcyclohexanol CAS No. 20698-29-7

4-Tert-Amylcyclohexanol

Cat. No.: B3420970
CAS No.: 20698-29-7
M. Wt: 170.29 g/mol
InChI Key: VDQZABQVXYELSI-UHFFFAOYSA-N
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Description

4-Tert-Amylcyclohexanol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
The exact mass of the compound trans-4-tert-Amylcyclohexanol is 170.167065321 g/mol and the complexity rating of the compound is 132. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['21165', '1246']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylbutan-2-yl)cyclohexan-1-ol
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InChI

InChI=1S/C11H22O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h9-10,12H,4-8H2,1-3H3
Source PubChem
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InChI Key

VDQZABQVXYELSI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H22O
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DSSTOX Substance ID

DTXSID9040716, DTXSID901276340
Record name 4-(2-Methylbutan-2-yl)cyclohexanol
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Record name trans-4-(1,1-Dimethylpropyl)cyclohexanol
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Molecular Weight

170.29 g/mol
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CAS No.

5349-51-9, 20698-30-0, 20698-29-7
Record name 4-(1,1-Dimethylpropyl)cyclohexanol
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Record name 4-tert-Amylcyclohexanol, trans-
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Record name 4-tert-Amylcyclohexanol, cis-
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Record name Cyclohexanol, 4-tert-pentyl-
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Record name 4-(2-Methylbutan-2-yl)cyclohexanol
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Record name trans-4-(1,1-Dimethylpropyl)cyclohexanol
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Record name 4-tert-pentylcyclohexanol
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Record name Cyclohexanol, 4-(1,1-dimethylpropyl)-, trans
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Record name 4-TERT-AMYLCYCLOHEXANOL, TRANS-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-amylcyclohexanol, a key component in the fragrance industry, is primarily synthesized through the catalytic hydrogenation of its aromatic precursor, 4-tert-amylphenol. This guide provides a comprehensive overview of this critical industrial process. It delves into the underlying chemical principles, explores the influence of various reaction parameters on yield and stereoselectivity, and presents a detailed, field-proven experimental protocol. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a vital resource for professionals seeking to understand and implement this synthesis pathway.

Introduction and Strategic Importance

This compound (also known as 4-tert-pentylcyclohexanol) is a saturated cycloaliphatic alcohol valued for its distinct woody and floral scent, making it a staple ingredient in perfumery and cosmetics.[1][2] Its molecular structure, characterized by a bulky tert-amyl group on a cyclohexanol ring, exists as two key stereoisomers: cis and trans. The ratio of these isomers is a critical determinant of the final olfactory profile, and controlling this stereochemistry is a primary objective of the synthesis process.

The most economically viable and industrially scalable route to this compound is the catalytic hydrogenation of 4-tert-amylphenol.[3] This process involves the reduction of the aromatic phenol ring to a cyclohexane ring, a transformation that is both efficient and highly adaptable. This guide will focus exclusively on this pathway, providing the technical depth required for its successful execution and optimization.

The Core Synthesis Pathway: Catalytic Hydrogenation

The conversion of 4-tert-amylphenol to this compound is achieved by the addition of hydrogen across the aromatic ring in the presence of a metal catalyst. This reaction is exothermic and results in the saturation of the benzene ring.

Starting Material: 4-tert-Amylphenol (CAS 80-46-6), a C11 alkylphenol, serves as the readily available precursor.[3] It is an industrial chemical used in the production of surfactants, antioxidants, and fragrances.[2]

Reaction Principle: The fundamental transformation is the reduction of a phenol to a cyclohexanol. The reaction proceeds as follows:

C₁₁H₁₆O (4-tert-amylphenol) + 3H₂ --(Catalyst)--> C₁₁H₂₂O (this compound)

A critical aspect of this synthesis is the control of stereoselectivity. The hydrogenation can result in the hydroxyl group and the tert-amyl group being on the same side (cis isomer) or opposite sides (trans isomer) of the cyclohexane ring. The choice of catalyst, solvent, and reaction conditions directly influences the final cis:trans ratio.

Causality of Experimental Choices: Influential Parameters

The success of the hydrogenation hinges on the careful selection and control of several key parameters.

  • Catalyst Selection: The catalyst is the cornerstone of this reaction. Its primary function is to provide a surface on which the dissociation of molecular hydrogen and the adsorption of the aromatic ring can occur.

    • Rhodium (Rh): Rhodium-based catalysts, often on a carbon support (Rh/C), are frequently employed. They are known to favor the formation of the cis-isomer, particularly when the reaction is conducted under acidic conditions.[4]

    • Ruthenium (Ru): Ruthenium catalysts (e.g., Ru/C) are also highly effective and can provide excellent conversion rates.[5][6] The stereoselectivity can be influenced by the presence of basic promoters.[6]

    • Palladium (Pd): While effective for hydrogenating aromatic systems, palladium catalysts in alkylphenol hydrogenation can sometimes lead to a mixture of the desired cyclohexanol and the intermediate cyclohexanone.[7][8][9][10] Controlling selectivity to the fully hydrogenated alcohol is key.

  • Solvent System: The solvent must solubilize the starting material and be inert under the reaction conditions.

    • Hydrocarbons: Cyclohexane is an excellent choice as it is inert and its presence does not complicate product purification.[11]

    • Ethers: Tetrahydrofuran (THF) is effective for dissolving the phenolic starting material.[5]

    • Alcohols: Isopropanol can also be used, particularly in protocols involving base promoters like potassium tert-butoxide.[6]

  • Temperature and Pressure: These parameters are codependent and dictate the reaction kinetics.

    • Pressure: Hydrogen pressure, typically in the range of 15 to 100 atm, is a direct driver of the reaction rate. Higher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the hydrogenation.[4][6][11]

    • Temperature: Reaction temperatures generally range from 80°C to 180°C.[5][11] While higher temperatures increase the reaction rate, they can sometimes negatively impact stereoselectivity and lead to side reactions. An optimal temperature balances reaction speed with product purity.

Experimental Protocol: Hydrogenation via Rhodium-on-Carbon

This protocol is a representative example designed for robust and high-yield synthesis with a preference for the cis-isomer, based on established methodologies for similar alkylphenols.[4][11]

Materials & Equipment:

  • Reactants: 4-tert-Amylphenol (>98%), Hydrogen gas (UHP grade)

  • Catalyst: 5% Rhodium on Carbon (Rh/C)

  • Solvent: Cyclohexane

  • Equipment: High-pressure autoclave reactor (e.g., Parr reactor) equipped with a magnetic stirrer, heating mantle, thermocouple, pressure gauge, and gas inlet/outlet valves; Filtration apparatus (e.g., Büchner funnel); Rotary evaporator; Gas chromatograph (GC) for reaction monitoring.

Procedure:

  • Reactor Charging: In a clean, dry autoclave, charge 4-tert-amylphenol (1.0 mole), cyclohexane (500 mL), and 5% Rh/C catalyst (1.5 g, ~0.15 wt% relative to the substrate).

  • System Inerting (Crucial for Safety): Seal the reactor. Purge the system by pressurizing with nitrogen to ~10 atm and then venting. Repeat this cycle at least three times to remove all oxygen, which can form explosive mixtures with hydrogen and poison the catalyst.

  • Hydrogenation:

    • After the final nitrogen purge, pressurize the reactor with hydrogen to an initial pressure of 20 atm.

    • Begin vigorous stirring and heat the reactor to 100-120°C. The pressure will increase as the temperature rises.

    • Once the target temperature is reached, increase the hydrogen pressure to 50 atm. The reaction is exothermic, and some initial temperature control may be required.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 4-8 hours, indicated by the cessation of hydrogen uptake. For precise monitoring, small aliquots can be carefully withdrawn and analyzed by GC to confirm the disappearance of the 4-tert-amylphenol peak.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature (<40°C). Carefully vent the excess hydrogen pressure in a well-ventilated fume hood. Purge the reactor with nitrogen once more for safety.

  • Catalyst Recovery: Open the reactor and discharge the reaction mixture. Recover the Rh/C catalyst by vacuum filtration. The catalyst can often be washed with fresh solvent and, in some cases, reused.

  • Product Isolation: Transfer the clear filtrate to a round-bottom flask. Remove the cyclohexane solvent using a rotary evaporator. The remaining crude product is this compound, which should solidify upon cooling.

  • Analysis: Analyze the final product for purity and determine the cis:trans isomer ratio using Gas Chromatography (GC). A typical yield for this process is >95%.

Data Presentation: Comparative Synthesis Parameters

The following table summarizes typical conditions and outcomes for the hydrogenation of substituted phenols, providing a comparative framework for process optimization.

ParameterMethod A (Rh-based)Method B (Ru-based)Method C (High Temp)
Starting Material 4-tert-Alkylphenol4-tert-Alkylphenol4-tert-Alkylphenol
Catalyst 5% Rh/CRuthenium Complex5% Ru/C
Solvent Cyclohexane2-PropanolTetrahydrofuran (THF)
Temperature 98 °C[11]80-100 °C180 °C[5]
H₂ Pressure ~16 atm[11]10 atm[6]~260 atm[5]
Additive None / Acid[4]KOtBu (Base)[6]None
Typical Yield >95%[11]High Conversion>99%[5]
Key Outcome High cis-isomer ratioHigh conversionHigh purity

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the this compound synthesis process.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation & Purification Start Start: 4-tert-Amylphenol + Solvent + Catalyst Reactor Charge High-Pressure Autoclave Reactor Start->Reactor Purge Inert System: Purge with N₂ Reactor->Purge Pressurize Pressurize with H₂ Purge->Pressurize Heat Heat & Stir (100-120°C, 50 atm) Pressurize->Heat Monitor Monitor H₂ Uptake (Reaction Complete) Heat->Monitor Cooldown Cool & Depressurize Monitor->Cooldown Filter Filter to Remove Catalyst Cooldown->Filter Evaporate Solvent Removal (Rotary Evaporator) Filter->Evaporate End Final Product: This compound Evaporate->End

Caption: Workflow for the synthesis of this compound.

References

4-tert-amylcyclohexanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-tert-amylcyclohexanol: Structure, Properties, and Applications

Introduction

This compound (also known as 4-(1,1-dimethylpropyl)cyclohexanol) is a saturated cyclic alcohol that holds significance in various chemical industries, most notably as a key ingredient in the formulation of fragrances. Its distinct molecular architecture, characterized by a bulky tert-amyl group and a hydroxyl functional group on a cyclohexane ring, gives rise to a fascinating interplay of stereochemistry and physicochemical properties. These characteristics not only define its olfactory profile but also dictate its behavior as a chemical intermediate and specialty solvent.

This technical guide offers a comprehensive exploration of this compound for researchers, chemists, and drug development professionals. Moving beyond a simple data summary, this document delves into the causal relationships between the molecule's structure and its observable properties, provides validated experimental insights, and grounds its claims in authoritative references. As a Senior Application Scientist, the objective is to present a narrative that is both scientifically rigorous and practically insightful.

Part 1: Molecular Structure and Stereochemistry

The chemical identity of this compound is rooted in its unique structural arrangement. The molecule consists of a cyclohexane scaffold substituted with two key groups at the 1 and 4 positions: a hydroxyl (-OH) group and a tert-amyl (tert-pentyl) group. This substitution pattern leads to the existence of geometric isomers, a critical aspect influencing the material's physical and sensory properties.

Chemical Structure and Identifiers

The fundamental layout of the molecule is a disubstituted cyclohexane ring. The tert-amyl group, with its quaternary carbon, is sterically demanding, a feature that profoundly impacts the conformational equilibrium of the cyclohexane ring.

IdentifierValue
IUPAC Name 4-(1,1-dimethylpropyl)cyclohexan-1-ol
CAS Number 5349-51-9[1][2]
Molecular Formula C11H22O[1][3][4]
Molecular Weight 170.29 g/mol [1][3][4]
InChI Key VDQZABQVXYELSI-AOOOYVTPSA-N[3]
Canonical SMILES CCC(C)(C)C1CCC(CC1)O[3]

Cis/Trans Isomerism and Conformational Analysis

The spatial arrangement of the hydroxyl and tert-amyl groups relative to the plane of the cyclohexane ring gives rise to cis and trans diastereomers.[5] These isomers are not mirror images and thus possess distinct physical properties.

  • Trans Isomer: The hydroxyl and tert-amyl groups are on opposite sides of the ring. In the most stable chair conformation, the bulky tert-amyl group occupies an equatorial position to minimize steric strain. Consequently, the hydroxyl group also assumes an equatorial position. This (e,e) conformation is thermodynamically favored.

  • Cis Isomer: The hydroxyl and tert-amyl groups are on the same side of the ring. To accommodate the large tert-amyl group in the preferred equatorial position, the hydroxyl group is forced into a more sterically hindered axial position. This (a,e) conformation is generally less stable than the trans isomer.

The distinction between these isomers is not merely academic; it has significant consequences for the molecule's reactivity and its application in fragrance, where specific isomers often possess the desired odor profile. The analogous compound, 4-tert-butylcyclohexanol, is a classic textbook example where the cis isomer (with an axial -OH) has a more potent camphoraceous odor, while the trans isomer (with an equatorial -OH) has a milder, woody scent.

G cluster_trans Trans Isomer (Equatorial-Equatorial) cluster_cis Cis Isomer (Axial-Equatorial) trans_C1 C trans_C2 C trans_C1->trans_C2 trans_OH OH trans_C1->trans_OH trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_tAmyl t-Amyl trans_C4->trans_tAmyl trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1 cis_C1 C cis_C2 C cis_C1->cis_C2 cis_OH OH cis_C1->cis_OH cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_tAmyl t-Amyl cis_C4->cis_tAmyl cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1 G cluster_workflow Spectroscopic Elucidation Workflow Sample This compound (Isomer Mixture) IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Sample->NMR IR_Data Identify Functional Groups (e.g., -OH stretch ~3300 cm⁻¹) IR->IR_Data MS_Data Determine Molecular Weight (M⁺ at m/z 170) & Fragmentation Pattern MS->MS_Data NMR_Data Map C-H Framework Distinguish cis/trans Isomers (via J-coupling & chemical shifts) NMR->NMR_Data Structure Confirmed Structure & Isomer Ratio IR_Data->Structure MS_Data->Structure NMR_Data->Structure G Start 4-tert-amylphenol Process Catalytic Hydrogenation (H₂, Catalyst) Start->Process Conditions Solvent High Pressure Controlled Temperature Process->Conditions Product This compound (cis/trans mixture) Process->Product

References

An In-depth Technical Guide to the Cis and Trans Isomers of 4-tert-Amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereoisomers of substituted cyclohexanes, such as 4-tert-amylcyclohexanol, serve as foundational models for understanding conformational analysis and its influence on chemical reactivity and physical properties. This technical guide provides a comprehensive exploration of the cis and trans isomers of this compound, intended for researchers, scientists, and professionals in drug development. The document delineates the synthesis, conformational analysis, and spectroscopic differentiation of these isomers, underpinned by established experimental protocols and theoretical principles. By integrating practical methodologies with causal explanations, this guide aims to be a self-validating resource for the scientific community.

Introduction: The Significance of Stereoisomerism in Cyclohexane Systems

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a critical determinant of a compound's biological and chemical behavior.[1][2][3][4] In cyclic systems like cyclohexane, the spatial orientation of substituents gives rise to geometric isomers, specifically cis and trans diastereomers.[5] These isomers, while possessing the same molecular formula and connectivity, often exhibit distinct physical properties and reactivity due to differences in their thermodynamic stability and the spatial accessibility of functional groups.[2]

The this compound system is an excellent case study for illustrating these principles. The bulky tert-amyl group effectively "locks" the cyclohexane ring into a specific chair conformation, thereby simplifying the analysis of the hydroxyl group's orientation and its impact on the molecule's overall characteristics.[6][7] This guide will delve into the nuances of the cis and trans isomers of this compound, providing a robust framework for their synthesis, characterization, and analysis.

Synthesis and Stereochemical Control

The most common route to this compound is the reduction of 4-tert-amylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, which dictates the facial selectivity of the hydride attack on the carbonyl group.[6][7][8]

Stereoselective Reduction of 4-tert-Amylcyclohexanone

The reduction of 4-tert-amylcyclohexanone can yield a mixture of cis and trans isomers. The predominance of one isomer over the other is a consequence of the steric hindrance posed by the bulky tert-amyl group and the trajectory of the hydride delivery.

  • Attack from the axial direction: Leads to the formation of the trans isomer, where the hydroxyl group is in the equatorial position. This is generally the thermodynamically favored product.

  • Attack from the equatorial direction: Results in the cis isomer, with the hydroxyl group in the axial position. This is often the kinetically favored product with bulky reducing agents.

A variety of reducing agents can be employed to influence the isomeric ratio. For instance, sodium borohydride (NaBH₄) in an alcohol solvent typically yields the trans isomer as the major product due to preferential axial attack on the less hindered face of the ketone.[6][7] Conversely, the use of bulky hydride reagents, such as lithium tri-sec-butylborohydride (L-Selectride®), can favor the formation of the cis isomer through equatorial attack.[9]

Experimental Protocol: Sodium Borohydride Reduction

The following protocol outlines a standard procedure for the synthesis of this compound, leading to a mixture of cis and trans isomers, with an enrichment of the trans product.[7][8]

Materials:

  • 4-tert-amylcyclohexanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve 4-tert-amylcyclohexanone in methanol in an Erlenmeyer flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of deionized water.

  • Acidify the mixture with 1 M HCl to neutralize any remaining borohydride.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The resulting isomeric mixture can be analyzed and potentially separated by column chromatography.

Conformational Analysis and Thermodynamic Stability

The conformational preference of the substituents on the cyclohexane ring is the primary determinant of the relative stability of the cis and trans isomers. The large tert-amyl group has a very high A-value, meaning it has a strong preference for the equatorial position to minimize steric strain, specifically 1,3-diaxial interactions.[10]

  • trans-4-tert-Amylcyclohexanol: In the most stable chair conformation, both the tert-amyl and hydroxyl groups occupy equatorial positions. This arrangement minimizes steric interactions, making the trans isomer the more thermodynamically stable of the two.[11]

  • cis-4-tert-Amylcyclohexanol: In the cis isomer, one substituent must be axial while the other is equatorial. Due to the overwhelming steric demand of the tert-amyl group, it will occupy the equatorial position, forcing the hydroxyl group into the less stable axial position. This results in significant 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the same face of the ring, rendering the cis isomer less stable than the trans isomer.[11]

The Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a substituent is quantified by its A-value. A larger A-value signifies a greater preference for the equatorial position.[10][12] The tert-amyl group has a significantly larger A-value than the hydroxyl group, thus dictating the conformational equilibrium.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for differentiating between the cis and trans isomers of this compound. The distinct spatial arrangement of the hydroxyl group in each isomer leads to characteristic differences in their spectra.[13][14]

¹H NMR Spectroscopy

The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (C1-H) are particularly diagnostic.[15]

  • trans Isomer (Equatorial -OH, Axial C1-H): The axial C1-H experiences axial-axial and axial-equatorial couplings, resulting in a broad multiplet with large coupling constants (typically J_ax-ax ≈ 10-13 Hz). This proton is shielded and appears at a lower chemical shift (upfield).[13]

  • cis Isomer (Axial -OH, Equatorial C1-H): The equatorial C1-H exhibits equatorial-axial and equatorial-equatorial couplings, leading to a narrower multiplet with smaller coupling constants. This proton is deshielded and appears at a higher chemical shift (downfield).[15]

Proton cis-4-tert-Amylcyclohexanol (ppm) trans-4-tert-Amylcyclohexanol (ppm) Key Distinguishing Features
C1-H ~4.0~3.5The equatorial C1-H in the cis isomer is deshielded compared to the axial C1-H in the trans isomer. The multiplicity will also differ significantly due to different coupling constants.
tert-Amyl Protons ~0.8-1.0~0.8-1.0Generally similar for both isomers.
¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the orientation of the hydroxyl group.

Carbon cis-4-tert-Amylcyclohexanol (ppm) trans-4-tert-Amylcyclohexanol (ppm) Key Distinguishing Features
C1 ~65~70The carbon bearing the axial hydroxyl group (C1) in the cis isomer is shielded (upfield shift) compared to the C1 in the trans isomer.
C3, C5 ShieldedDeshieldedThe γ-gauche effect from the axial hydroxyl group in the cis isomer causes an upfield shift for the C3 and C5 carbons.
Infrared (IR) Spectroscopy

The C-O stretching vibration is the most informative band in the IR spectrum for distinguishing between the two isomers.

Vibrational Mode cis-4-tert-Amylcyclohexanol (cm⁻¹) trans-4-tert-Amylcyclohexanol (cm⁻¹) Key Distinguishing Features
C-O Stretch ~1050~1070The C-O stretch for an axial alcohol (cis isomer) typically appears at a lower wavenumber than that for an equatorial alcohol (trans isomer).[16][17]
O-H Stretch ~3200-3600~3200-3600A broad band characteristic of hydrogen-bonded alcohols is present in both isomers.

Conclusion

The cis and trans isomers of this compound provide a classic and instructive example of the principles of stereochemistry and conformational analysis. The profound influence of the bulky tert-amyl group simplifies the conformational landscape, allowing for a clear demonstration of how the spatial orientation of a functional group affects thermodynamic stability and spectroscopic properties. A thorough understanding of the synthesis, conformational preferences, and spectral characteristics of these isomers is essential for researchers in organic chemistry and related fields. The methodologies and data presented in this guide offer a comprehensive and self-validating resource for the study and application of these fundamental concepts.

References

A Comprehensive Spectroscopic Guide to 4-tert-amylcyclohexanol and its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-amylcyclohexanol is a substituted cycloalkane that, along with its close structural analog 4-tert-butylcyclohexanol, serves as a valuable model system in stereochemical and conformational analysis. The rigid cyclohexane ring, coupled with a bulky tertiary alkyl substituent, provides a well-defined conformational preference, making it an excellent substrate for spectroscopic studies. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of these compounds is fundamental for their identification, purity assessment, and the elucidation of their stereochemistry. This guide provides an in-depth analysis of the spectroscopic data of this compound, primarily through a detailed examination of its widely studied analog, 4-tert-butylcyclohexanol, and highlights the key spectral differences arising from the variation in the alkyl substituent.

The conformational preference of the bulky tert-amyl or tert-butyl group in the equatorial position locks the cyclohexane ring into a chair conformation. This steric anchoring is crucial as it allows for the unambiguous assignment of axial and equatorial protons and carbons in NMR spectroscopy, providing deep insights into the stereochemical environment of the molecule. This guide will delve into the distinct spectral signatures of both the cis and trans isomers of these 4-substituted cyclohexanols, offering a robust framework for their characterization.

Molecular Structures and Isomerism

The key to interpreting the spectroscopic data of this compound lies in understanding the stereochemical relationship between the hydroxyl group and the tert-amyl group.

G cluster_cis cis-4-tert-amylcyclohexanol cluster_trans trans-4-tert-amylcyclohexanol cis cis Isomer (Axial OH) trans trans Isomer (Equatorial OH)

Figure 1: Isomers of this compound.

In the cis isomer, the hydroxyl group and the tert-amyl group are on the same side of the cyclohexane ring. Due to the strong preference of the bulky tert-amyl group for the equatorial position to minimize steric strain, the hydroxyl group is forced into the axial position. Conversely, in the trans isomer, the two substituents are on opposite sides of the ring, allowing both the tert-amyl group and the hydroxyl group to occupy equatorial positions, which is the more stable conformation. These distinct spatial arrangements give rise to significant and predictable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure and stereochemistry of organic molecules. For 4-substituted cyclohexanols, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy: A Tale of Two Isomers

The ¹H NMR spectra of the cis and trans isomers of 4-tert-butylcyclohexanol are remarkably different, and these differences provide a clear blueprint for what to expect with this compound.[1][2] The most diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (H-1).

  • trans Isomer (Equatorial OH): In the trans isomer, the H-1 proton is in the axial position. It experiences trans-diaxial couplings (J_ax,ax) with the two adjacent axial protons (H-2ax and H-6ax) and axial-equatorial couplings (J_ax,eq) with the two adjacent equatorial protons (H-2eq and H-6eq). The trans-diaxial coupling constants are large (typically 10-13 Hz), while the axial-equatorial couplings are smaller (typically 2-5 Hz). This results in a complex multiplet for the H-1 proton, often appearing as a triplet of triplets, with a large chemical shift dispersion. In 4-tert-butylcyclohexanol, this signal appears around 3.5 ppm.[3]

  • cis Isomer (Axial OH): In the cis isomer, the H-1 proton is in the equatorial position. It experiences equatorial-axial (J_eq,ax) and equatorial-equatorial (J_eq,eq) couplings with the adjacent protons. Both of these coupling constants are small (typically 2-5 Hz). Consequently, the H-1 signal is a narrow multiplet, often appearing as a broad singlet or a poorly resolved multiplet, and is shifted downfield to around 4.0 ppm due to deshielding effects.[3]

G Start ¹H NMR Analysis of 4-Substituted Cyclohexanols H1_Signal Focus on H-1 Proton Signal (Proton on C-OH) Start->H1_Signal Trans_Isomer trans Isomer (Equatorial OH) H1_Signal->Trans_Isomer Cis_Isomer cis Isomer (Axial OH) H1_Signal->Cis_Isomer Trans_Details Axial H-1 Large J-couplings (10-13 Hz) Broad multiplet (triplet of triplets) ~3.5 ppm Trans_Isomer->Trans_Details Cis_Details Equatorial H-1 Small J-couplings (2-5 Hz) Narrow multiplet (broad singlet) ~4.0 ppm Cis_Isomer->Cis_Details G Start Mass Spectrometry of this compound (MW = 170.29) Molecular_Ion Molecular Ion (M⁺) m/z = 170 (Often weak or absent) Start->Molecular_Ion Fragmentation Key Fragmentation Pathways Start->Fragmentation Loss_Water Loss of H₂O [M-18]⁺ m/z = 152 Fragmentation->Loss_Water Loss_Alkyl Cleavage of tert-amyl group Fragmentation->Loss_Alkyl tert_amyl_cation tert-amyl carbocation [C₅H₁₁]⁺ m/z = 71 Loss_Alkyl->tert_amyl_cation Base_Peak Potential Base Peak m/z = 57 or 71 tert_amyl_cation->Base_Peak

References

4-tert-amylcyclohexanol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-tert-amylcyclohexanol, a key aliphatic alcohol, detailing its chemical and physical properties, synthesis, and applications. With a focus on scientific integrity, this document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical Identity

This compound is a substituted cyclohexanol featuring a tert-amyl group at the 4-position. This structure gives rise to distinct chemical properties and stereoisomers that are crucial for its application.

Key Identifiers and Properties
PropertyValueSource(s)
CAS Number 5349-51-9 (mixture of cis and trans isomers)[1][2]
Molecular Formula C₁₁H₂₂O[1]
Molecular Weight 170.29 g/mol [1]
Appearance White to off-white solid[3]
Melting Point 24-27 °C (lit.)[3]
Boiling Point 154-155 °C at 40 mm Hg (lit.)[3]
Flash Point >110 °C[3]
Solubility Soluble in alcohol; sparingly soluble in water.[3]

Stereoisomerism: The Significance of Cis and Trans

The conformational rigidity of the cyclohexane ring, influenced by the bulky tert-amyl group, makes the stereochemistry of the hydroxyl group critically important. The compound exists as two primary geometric isomers: cis-4-tert-amylcyclohexanol and trans-4-tert-amylcyclohexanol.

  • cis-isomer: The hydroxyl group is in an axial position, on the same side of the ring as the tert-amyl group.

  • trans-isomer: The hydroxyl group is in an equatorial position, on the opposite side of the ring from the tert-amyl group.

The choice between the cis and trans isomer is paramount in applications such as fragrance formulation, where each isomer can present a distinct odor profile. Furthermore, in drug development, the specific stereochemistry can dictate the molecule's binding affinity to a biological target.

Synthesis and Mechanistic Insights

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 4-tert-amylphenol. The choice of catalyst and reaction conditions is a critical determinant of the resulting cis/trans isomer ratio.

A common laboratory-scale synthesis for a related compound, 4-tert-butylcyclohexanol, involves the reduction of the corresponding ketone, 4-tert-butylcyclohexanone. This method provides a clear illustration of stereoselective synthesis.

Workflow for Stereoselective Synthesis

Below is a conceptual workflow for the stereoselective synthesis of the cis isomer, adapted from procedures for the analogous 4-tert-butylcyclohexanol.

cluster_0 Preparation of Starting Material cluster_1 Stereoselective Reduction cluster_2 Product Isolation start 4-tert-amylphenol ketone 4-tert-amylcyclohexanone start->ketone Oxidation reduction Reduction with a Bulky Reducing Agent (e.g., L-selectride) ketone->reduction workup Aqueous Workup reduction->workup purification Column Chromatography or Recrystallization workup->purification product cis-4-tert-amylcyclohexanol purification->product

Caption: Conceptual workflow for the stereoselective synthesis of cis-4-tert-amylcyclohexanol.

Experimental Protocol: Reduction of 4-tert-amylcyclohexanone

This protocol is a representative method for the reduction of a 4-substituted cyclohexanone to the corresponding alcohol.

  • Dissolution: Dissolve 4-tert-amylcyclohexanone in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath. This is crucial for achieving high stereoselectivity.

  • Addition of Reducing Agent: Slowly add a solution of a bulky reducing agent, such as L-selectride (lithium tri-sec-butylborohydride), dropwise to the cooled ketone solution. The bulky nature of the reducing agent favors attack from the less sterically hindered equatorial face, leading to the formation of the axial (cis) alcohol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting ketone has been consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide to decompose the borane byproducts.

  • Extraction: Extract the product into an organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the pure cis-4-tert-amylcyclohexanol.

Analytical Characterization

unambiguous identification and differentiation of the cis and trans isomers are critical. Spectroscopic methods are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (the carbinol proton).

  • In the trans isomer , the hydroxyl group is equatorial, and the carbinol proton is axial. This axial proton will have large axial-axial coupling constants (J-values) with the adjacent axial protons, resulting in a signal with a large width.

  • In the cis isomer , the hydroxyl group is axial, and the carbinol proton is equatorial. This equatorial proton will have smaller equatorial-axial and equatorial-equatorial coupling constants, leading to a signal with a smaller width.

Caption: Relationship between isomerism and ¹H NMR signal width for the carbinol proton.

Infrared (IR) Spectroscopy

IR spectroscopy can also aid in the differentiation of the isomers. The C-O stretching frequency is sensitive to the axial or equatorial orientation of the hydroxyl group.

  • Axial OH (cis-isomer): Typically exhibits a C-O stretch at a lower wavenumber.

  • Equatorial OH (trans-isomer): Generally shows a C-O stretch at a higher wavenumber.

A broad O-H stretching band in the region of 3200-3600 cm⁻¹ is characteristic of the alcohol functional group in both isomers.

Applications in Research and Industry

This compound and its derivatives have found utility in several fields:

  • Fragrance Industry: It is used as a component in perfumes and other scented products, imparting woody and floral notes. The distinct scents of the cis and trans isomers allow for fine-tuning of fragrance profiles.

  • Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules. Its hydroxyl group can be readily converted into other functional groups, making it a valuable building block in organic synthesis.

  • Drug Discovery and Development: While less common than other scaffolds, substituted cyclohexanols can be found in bioactive molecules. The rigid cyclohexane core allows for the precise spatial arrangement of functional groups, which can be crucial for molecular recognition and binding to biological targets. The analogous compound, 4-tert-butylcyclohexanol, has been investigated for its potential as a transient receptor potential vanilloid 1 (TRPV1) antagonist, suggesting a possible role in modulating pain and inflammation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Information (Based on Analogous Compounds)
  • Health Hazards: May cause skin, eye, and respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves, eye protection, and face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Store in a well-ventilated place. Keep container tightly closed.

It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a compound whose utility is deeply rooted in its stereochemistry. A thorough understanding of its synthesis, isomeric forms, and analytical characterization is essential for its effective application in research and industry. This guide provides a foundational understanding for scientists and researchers, enabling them to leverage the unique properties of this versatile molecule.

References

Literature review on 4-tert-amylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-tert-Amylcyclohexanol

Authored by a Senior Application Scientist

Introduction

This compound, a C11 saturated cyclic alcohol, is a valuable molecule primarily utilized in the fragrance and perfume industries. Its distinct character, often described as woody, floral, and earthy, is highly dependent on the stereochemistry of the final product—specifically, the cis to trans isomer ratio. The bulky tert-amyl group anchors the cyclohexane ring, leading to distinct spatial arrangements of the hydroxyl group that significantly influence olfactory perception.

This technical guide provides a comprehensive review of the primary synthetic pathways to this compound. We will delve into the core chemical principles, explore the causality behind experimental choices, and present detailed protocols grounded in established literature. The focus is on providing researchers and process chemists with a robust understanding of the catalytic systems and reaction parameters that govern yield and, crucially, stereoselectivity.

Primary Synthetic Pathway: Direct Hydrogenation of 4-tert-Amylphenol

The most industrially viable and atom-economical route to this compound is the direct catalytic hydrogenation of its aromatic precursor, 4-tert-amylphenol. This process involves the saturation of the benzene ring under a hydrogen atmosphere, mediated by a heterogeneous catalyst.

Reaction Mechanism and Stereochemical Considerations

The hydrogenation of a substituted phenol is a surface-catalyzed reaction. The phenol adsorbs onto the active sites of the metal catalyst, followed by the sequential addition of hydrogen atoms to the aromatic ring. This process typically proceeds via a cyclohexanone intermediate, which is rapidly reduced to the final cyclohexanol product.

The stereochemical outcome (cis vs. trans isomer) is a critical aspect of this synthesis. The final ratio is dictated by a combination of factors including the choice of catalyst, solvent, temperature, and pressure. The catalyst's surface morphology and the interaction with the substrate during the hydrogen addition steps play a pivotal role in determining which face of the intermediate is more accessible for reduction.

Catalyst Selection: The Engine of the Transformation

The choice of catalyst is the most critical parameter in phenol hydrogenation. The goal is to achieve high conversion of the starting material and high selectivity for the desired cyclohexanol product, while minimizing side reactions such as hydrogenolysis (which would yield tert-amylcyclohexane).

Several classes of catalysts are effective:

  • Noble Metal Catalysts (Pd, Rh, Ru) : These are highly active catalysts, often requiring milder reaction conditions than base metal catalysts.

    • Palladium (Pd) : Supported palladium (e.g., Pd/C) is a highly efficient catalyst for phenol hydrogenation, often leading to complete conversion. It can produce a mix of cyclohexanol and cyclohexanone, with conditions adjustable to favor the alcohol.[1][2]

    • Rhodium (Rh) : Rhodium-on-carbon or alumina supports are known for their high activity and can be tuned to provide high selectivity for the cis isomer, a feature of significant interest in the fragrance industry.[3][4][5]

    • Ruthenium (Ru) : Ruthenium catalysts are also highly effective and can be used to favor the formation of the trans isomer under specific conditions.[6][7]

  • Base Metal Catalysts (Ni) : Nickel-based catalysts, such as Raney Nickel or supported Nickel (e.g., Ni/SiO₂-Al₂O₃), are a cost-effective alternative to noble metals.[8] They typically require more forcing conditions (higher temperature and pressure) but are widely used in industrial-scale production due to their economic advantages.

The causality behind catalyst choice extends beyond mere activity. For instance, the addition of acidic or basic promoters can significantly alter selectivity. A process using a Rhodium catalyst in combination with HBF₄ has been shown to produce 4-tert-butylcyclohexanol with a high predominance of the cis isomer.[4] This demonstrates how the catalytic system can be engineered to achieve specific stereochemical outcomes.

Workflow for 4-tert-Amylphenol Hydrogenation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-tert-Amylphenol + Solvent (e.g., THF) D Charge Autoclave with Reactants & Catalyst A->D B Catalyst (e.g., Ru/C, Rh/C) B->D C High-Pressure Autoclave C->D E Pressurize with H₂ Gas (e.g., 10-30 bar) D->E F Heat to Reaction Temp (e.g., 100-180°C) & Stir E->F G Monitor Reaction (GC, TLC) F->G H Cool & Depressurize G->H Reaction Complete I Filter to Remove Catalyst H->I J Remove Solvent (Rotary Evaporation) I->J K Purify Product (Distillation / Recrystallization) J->K L This compound (cis/trans mixture) K->L cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-tert-Amylcyclohexanone D Dissolve Ketone in Solvent A->D B Reducing Agent (e.g., NaBH₄) E Add Reducing Agent (Portion-wise, with cooling) B->E C Solvent (e.g., Ethanol) C->D D->E Cooling Bath F Stir at Room Temp E->F G Monitor Reaction (TLC) F->G H Quench Reaction (e.g., add dilute HCl) G->H Reaction Complete I Extract with Organic Solvent (e.g., Diethyl Ether) H->I J Dry & Evaporate Solvent I->J K Purify Product (Distillation / Chromatography) J->K L This compound (cis or trans enriched) K->L

References

Physical properties of 4-tert-amylcyclohexanol (melting and boiling points)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical properties—specifically the melting and boiling points—of 4-tert-amylcyclohexanol (also known as 4-tert-pentylcyclohexanol). A critical aspect of this analysis is the differentiation between its cis and trans stereoisomers, as the spatial arrangement of the functional groups profoundly influences these macroscopic properties. This document synthesizes publicly available data with fundamental principles of physical organic chemistry to offer not only quantitative values but also a mechanistic understanding of the structure-property relationships. Standardized protocols for the experimental determination of these properties are also detailed to ensure methodological rigor in a research setting.

Molecular Structure and Stereoisomerism: The Basis of Physical Property Divergence

This compound is a substituted secondary alcohol. Its structure consists of a cyclohexane ring substituted at the 1- and 4-positions with a hydroxyl (-OH) group and a bulky tert-amyl group (-C(CH₃)₂CH₂CH₃), respectively. The conformational flexibility of the cyclohexane ring, which preferentially adopts a low-energy "chair" conformation, gives rise to two key stereoisomers: cis and trans.

The thermodynamic stability of these isomers is overwhelmingly dictated by the steric strain associated with bulky substituents. The A-value, a measure of the energetic preference for an equatorial position over an axial one, is exceptionally large for a tert-butyl group (~5 kcal/mol) and is similarly high for the structurally related tert-amyl group. Consequently, the tert-amyl group is strongly "locked" into the equatorial position in the most stable chair conformation. The isomerism, therefore, is defined by the orientation of the hydroxyl group relative to this anchor.

  • trans-4-tert-amylcyclohexanol : The hydroxyl group also occupies an equatorial position. This diequatorial arrangement is the most thermodynamically stable conformation, minimizing steric interactions.

  • cis-4-tert-amylcyclohexanol : The hydroxyl group is forced into an axial position to maintain the cis relationship with the equatorial tert-amyl group. This conformation involves unfavorable 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the ring, rendering it less stable.

The distinct three-dimensional shapes and intermolecular interaction potentials of these isomers are the direct cause of their different physical properties.

G cluster_trans trans-4-tert-amylcyclohexanol (Equatorial-Equatorial) cluster_cis cis-4-tert-amylcyclohexanol (Equatorial-Axial) trans_C1 C trans_C2 C trans_C1->trans_C2 trans_OH OH (eq) trans_C1->trans_OH trans_C3 C trans_C2->trans_C3 trans_C4 C trans_C3->trans_C4 trans_C5 C trans_C4->trans_C5 trans_tAmyl t-Amyl (eq) trans_C4->trans_tAmyl trans_C6 C trans_C5->trans_C6 trans_C6->trans_C1 cis_C1 C cis_C2 C cis_C1->cis_C2 cis_OH OH (ax) cis_C1->cis_OH cis_C3 C cis_C2->cis_C3 cis_C4 C cis_C3->cis_C4 cis_C5 C cis_C4->cis_C5 cis_tAmyl t-Amyl (eq) cis_C4->cis_tAmyl cis_C6 C cis_C5->cis_C6 cis_C6->cis_C1

Caption: Chair conformations of trans and cis-4-tert-amylcyclohexanol.

Melting Point Analysis

The melting point is highly sensitive to the efficiency of molecular packing in the crystal lattice and the strength of intermolecular forces. For substituted cyclohexanols, symmetry and the ability to form extensive hydrogen-bonding networks are paramount.

Experimental Data
Compound IsomerCAS NumberMelting Point (°C)
Mixture of cis and trans 5349-51-924 - 27[1][2][3]
trans-4-tert-amylcyclohexanol 20698-30-024 - 27[4][5][6][7]
cis-4-tert-amylcyclohexanol N/AData not available
Mechanistic Interpretation

The melting point of the trans isomer and the commercially available mixture are identical (24 - 27 °C).[1][4][5] This strongly suggests that the commercial mixture consists predominantly of the more stable trans isomer. The diequatorial conformation of the trans isomer allows for more regular, efficient packing into a crystal lattice, which typically leads to a higher melting point compared to a less symmetrical or more sterically hindered isomer.

While data for the pure cis isomer is unavailable, we can infer its likely behavior. The axial hydroxyl group in the cis isomer could disrupt the packing efficiency compared to the trans isomer. Depending on the specific crystal structure it adopts, this could lead to a lower melting point. However, in the analogous but smaller 4-tert-butylcyclohexanol, the cis and trans isomers have distinct and much higher melting points (cis: ~83°C, trans: ~80°C), indicating that both pack effectively.[8][9] For this compound, the compound is a low-melting solid, barely solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

This protocol ensures an accurate, self-validating determination of the melting point range.

  • Preparation: Ensure the sample is dry and finely powdered. If necessary, crush the crystalline sample gently on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a 2-3 mm column of packed sample is achieved.

  • Calibration: Before measurement, calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with melting points bracketing the expected range of the sample. This step is critical for trustworthiness.

  • Measurement (Range Finding): Place the loaded capillary in the apparatus. Heat rapidly to get a coarse estimate of the melting temperature. Let the apparatus cool significantly.

  • Measurement (Accurate): Use a fresh capillary tube. Heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion). The result is reported as this range.

Boiling Point Analysis

The boiling point is primarily governed by molecular weight and the strength of intermolecular forces, such as hydrogen bonding and van der Waals forces. Pressure is a critical experimental variable that must be reported, as boiling point decreases with decreasing pressure.

Experimental Data
Compound IsomerCAS NumberBoiling Point (°C)Pressure (mmHg)
Mixture of cis and trans 5349-51-9154 - 155[1][2][3]40
Mixture of cis and trans (Est.) 5349-51-9222 - 224[1]760 (Atmospheric)
trans-4-tert-amylcyclohexanol 20698-30-0~223.2[10]760 (Atmospheric)
cis-4-tert-amylcyclohexanol N/AData not availableN/A
Mechanistic Interpretation

The boiling points of the cis and trans isomers are expected to be relatively similar because both possess a hydroxyl group capable of hydrogen bonding, which is the dominant intermolecular force. However, subtle differences can arise from the steric accessibility of this hydroxyl group.

  • trans Isomer (Equatorial -OH): The hydroxyl group is exposed and readily available for intermolecular hydrogen bonding.

  • cis Isomer (Axial -OH): The hydroxyl group is more sterically shielded by the cyclohexane ring. This might slightly impede the formation of an optimal hydrogen-bonding network, potentially leading to a slightly lower boiling point compared to the trans isomer. This effect is generally minor, and the isomers are often difficult to separate by distillation at atmospheric pressure.

The reported data for the mixture and the pure trans isomer are consistent, with a boiling point around 223°C at 760 mmHg.[1][10] The use of reduced pressure (e.g., 154-155°C at 40 mmHg) is common for high-boiling organic compounds to prevent thermal decomposition during distillation.[1][3]

Experimental Protocol: Boiling Point Determination by Ebulliometer or Distillation
  • Apparatus Setup: Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Place the sample and a few boiling chips or a magnetic stir bar in the distillation flask.

  • Thermometer Placement: The thermometer is the most critical component. The top of the thermometer bulb must be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.

  • Heating: Heat the flask gently using a heating mantle. The liquid should boil smoothly, and a ring of refluxing condensate should rise slowly up the neck of the flask.

  • Equilibrium and Reading: The boiling point is the temperature at which the vapor temperature holds constant while the liquid is actively boiling and condensate is dripping into the receiving flask. Record this stable temperature.

  • Pressure Correction (if not at 760 mmHg): If the atmospheric pressure is not 760 mmHg, the observed boiling point must be corrected. This can be done using a pressure-temperature nomograph or the Clausius-Clapeyron equation for higher accuracy. For vacuum distillations, the pressure must be measured with a manometer and reported with the boiling point.

Visualization of Experimental Workflow

The logical flow for determining and verifying the physical properties of a chemical sample is a self-validating process grounded in calibration and careful observation.

Caption: Standard workflow for the experimental determination of physical constants.

References

Solubility of 4-tert-amylcyclohexanol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-tert-amylcyclohexanol in Organic Solvents

Executive Summary

This compound is a C11 alcohol whose utility in fragrance, chemical synthesis, and potentially pharmaceutical applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and designing stable formulations. This guide provides a comprehensive analysis of the solubility of this compound, grounding experimental observations in the fundamental principles of molecular structure and intermolecular forces. We will explore the molecule's dual hydrophilic and hydrophobic nature, present a qualitative solubility profile across a range of common organic solvents, and provide a robust, step-by-step protocol for the experimental determination of its solubility.

The Molecular Basis of Solubility: A Structural Perspective

To comprehend the solubility of this compound, we must first analyze its molecular architecture. The molecule consists of two distinct regions that govern its interaction with different solvents:

  • The Hydrophilic Head: The hydroxyl (-OH) group. This functional group is polar and capable of acting as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on its oxygen atom).[1][2] This characteristic is the primary driver of its solubility in polar solvents.

  • The Hydrophobic Backbone: The bulky 4-tert-amylcyclohexyl group. This large, nonpolar, aliphatic structure, comprising eleven carbon atoms, interacts primarily through weak van der Waals dispersion forces.[3] This region is hydrophobic ("water-hating") and is responsible for the molecule's solubility in nonpolar organic solvents.

The solubility of this compound in any given solvent is determined by the balance of interactions between the solvent and these two competing regions. The general principle of "like dissolves like" serves as an excellent predictive tool: polar solvents will favorably interact with the hydroxyl group, while nonpolar solvents will favorably interact with the hydrocarbon backbone.[4] However, because the hydrophobic portion of the molecule is significantly larger than the single hydrophilic hydroxyl group, its overall character is predominantly nonpolar. As the nonpolar carbon chain of an alcohol increases, its solubility in polar solvents like water decreases significantly.[1][5]

Intermolecular Forces at Play

The dissolution process involves overcoming the intermolecular forces within the pure solute and pure solvent and forming new, energetically favorable interactions between the solute and solvent molecules.[3]

G cluster_0 Interaction with Polar Protic Solvent (e.g., Ethanol) cluster_1 Interaction with Nonpolar Solvent (e.g., Hexane) cluster_2 Interaction with Polar Aprotic Solvent (e.g., Acetone) solute1 This compound (Hydrophilic -OH end) solvent1 Ethanol (CH3CH2OH) solute1->solvent1 Strong Hydrogen Bonding (H-bond donor/acceptor) solute2 This compound (Hydrophobic Backbone) solvent2 Hexane (C6H14) solute2->solvent2 Weak van der Waals Forces solute3 This compound (H-bond donor) solvent3 Acetone (C=O group) solute3->solvent3 Dipole-Dipole Interaction (H-bond acceptor only)

Caption: Intermolecular forces governing solubility.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents, like the solute, possess -OH groups. They can readily form strong hydrogen bonds with the hydroxyl group of this compound, leading to high solubility.[1] The Good Scents Company explicitly notes that this compound is soluble in alcohol.[6]

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but lack hydrogen bond-donating capabilities. They can act as hydrogen bond acceptors for the -OH group of the solute.[2] While this interaction is favorable, it is generally weaker than the hydrogen bonding in protic solvents, resulting in good but potentially not unlimited solubility.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents cannot form hydrogen bonds. Solubility is driven by the favorable van der Waals interactions between the solvent and the large hydrophobic backbone of the solute.[4] The energy gained from these interactions is sufficient to overcome the solute-solute forces, leading to high solubility.

  • In Water (Polar Protic): While water can form strong hydrogen bonds with the hydroxyl group, the large, bulky tert-amylcyclohexyl group disrupts the water's own extensive hydrogen-bonding network.[5][7] This energetic penalty is too great, making the dissolution process unfavorable. Consequently, this compound has very low water solubility, reported as 0.264 g/L at 20°C.

Solubility Profile and Temperature Effects

Based on the principles above, we can construct a qualitative and semi-quantitative solubility profile for this compound.

SolventSolvent TypePredicted/Observed SolubilityRationale
WaterPolar ProticVery Low (0.264 g/L at 20 °C)The large hydrophobic backbone disrupts water's hydrogen bonding network, making dissolution energetically unfavorable.[5][7]
MethanolPolar ProticHigh / Miscible"Like dissolves like"; strong hydrogen bonding between the -OH groups of solute and solvent.[4]
EthanolPolar ProticHigh / MiscibleStrong hydrogen bonding capability and a small nonpolar region make it an excellent solvent for other alcohols.[1][6]
AcetonePolar AproticHighThe ketone group acts as a hydrogen bond acceptor for the solute's -OH group, and its overall polarity is compatible.[7]
Dichloromethane (DCM)Polar AproticHighA versatile solvent with a dipole moment capable of dissolving compounds of intermediate polarity.
Tetrahydrofuran (THF)Polar AproticHighThe ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure is compatible with the cyclohexyl ring.[1]
TolueneNonpolar (Aromatic)HighFavorable van der Waals interactions between the aromatic ring and the solute's large hydrocarbon backbone.[4]
HexaneNonpolar (Aliphatic)HighFavorable van der Waals interactions between the two aliphatic structures.[4]

Effect of Temperature: this compound is a solid at standard room temperature, with a melting point range of 62-70 °C[8] (though other sources cite lower ranges[6][9]). For solid solutes dissolving in liquid solvents, solubility typically increases with temperature.[4][7] The added thermal energy helps overcome the crystal lattice energy of the solute and increases the kinetic energy of the solvent molecules, facilitating the dissolution process. Therefore, heating will generally improve the solubility of this compound in all compatible organic solvents.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

This protocol describes a reliable gravimetric method to quantitatively determine the solubility of this compound in a specific solvent at a controlled temperature. The principle is to create a saturated solution, separate a known volume of the solution from the excess solid, evaporate the solvent, and weigh the remaining solute.

Principle

A supersaturated solution of this compound is prepared by adding an excess of the solid to the chosen solvent. The mixture is allowed to equilibrate at a constant temperature, ensuring that the dissolved concentration reaches its maximum (saturation). A known volume of the clear supernatant is then carefully removed and its mass is determined after complete evaporation of the solvent.

Materials and Equipment
  • This compound (solid, high purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled water bath or shaker

  • Glass vials with screw caps (e.g., 20 mL scintillation vials)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Analytical balance (readable to 0.1 mg)

  • Drying oven or vacuum desiccator

  • Beakers or evaporation dishes

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid this compound to a glass vial. For example, add ~2 g of the solid to 10 mL of the chosen solvent. This ensures that undissolved solid remains at equilibrium, which is the definition of a saturated solution.

  • Equilibration: Cap the vial tightly and place it in the temperature-controlled water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours with continuous stirring or shaking. This extended time ensures the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, stop the agitation and let the vial stand in the water bath for several hours to allow the excess solid to settle completely.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (e.g., 5.00 mL) using a volumetric pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe fitted with a 0.45 µm filter. Filtering is a critical step to ensure only the dissolved solute is measured.

  • Gravimetric Analysis:

    • Tare a clean, dry beaker or evaporation dish on the analytical balance.

    • Dispense the filtered solution into the tared beaker and record the exact mass of the solution transferred, if density is also being determined.

    • Carefully evaporate the solvent in a fume hood. This can be accelerated by gentle heating or a stream of nitrogen. Avoid boiling, which could cause loss of solute.

    • Once the solvent is removed, place the beaker in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

  • Data Collection: Record the final mass of the beaker containing the dried solute.

Calculation

The solubility can be expressed in various units. The most common is g/L or mg/mL.

  • Mass of Solute: Mass_final (beaker + solute) - Mass_initial (tared beaker)

  • Volume of Solution: The volume withdrawn by the pipette (e.g., 5.00 mL)

  • Solubility (g/L): (Mass of Solute in g / Volume of Solution in mL) * 1000

Safety Precautions
  • Always consult the Safety Data Sheet (SDS) for this compound and the specific solvent being used before starting any work.[10][11]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[12]

  • This compound may cause eye irritation.[8] Avoid contact with eyes and skin.

Practical Implications in Research and Development

A clear understanding of this compound's solubility is not merely academic. It has direct, practical applications:

  • Chemical Synthesis: The choice of solvent is critical for controlling reaction rates, yields, and impurity profiles. Knowing the solubility allows a researcher to select a solvent that will ensure all reactants remain in the solution phase.

  • Purification: Crystallization is a common purification technique. Solubility data at different temperatures is essential for developing an effective crystallization process, allowing one to dissolve the compound in a minimal amount of hot solvent and recover it upon cooling.

  • Formulation Science: In the fragrance or pharmaceutical industries, creating stable liquid formulations requires solvents that can dissolve the active ingredient at the desired concentration without precipitation over a range of storage conditions.

Conclusion

The solubility of this compound is governed by its amphiphilic structure. The dominant, large nonpolar backbone renders it highly soluble in a wide array of nonpolar and moderately polar organic solvents, while its single hydroxyl group is insufficient to overcome the energetic cost of dissolution in water, leading to very low aqueous solubility. Temperature plays a significant role, with solubility in organic media generally increasing upon heating. The provided experimental protocol offers a robust framework for researchers to generate precise, quantitative solubility data tailored to their specific solvent systems and experimental conditions, enabling more efficient and effective scientific development.

References

Discovery and history of 4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of 4-tert-amylcyclohexanol

Abstract

This compound, a significant molecule within the fragrance and flavor industry, possesses a rich history rooted in the exploration of alicyclic compounds. This technical guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its key physicochemical properties, and the critical role of its stereoisomers in defining its characteristic aroma. Intended for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document elucidates the scientific journey and technical underpinnings of this valuable fragrance ingredient.

Introduction: The Aromatic Signature of an Alicyclic Alcohol

This compound (C₁₁H₂₂O) is a saturated alicyclic alcohol characterized by a cyclohexyl ring substituted with a hydroxyl group and a tertiary amyl group at positions 1 and 4, respectively.[1][2] Primarily valued for its organoleptic properties, it imparts a distinct woody and camphoraceous character to fragrance compositions.[3][4] Its utility in the perfume industry is not monolithic; the specific aroma profile is intrinsically linked to the stereochemistry of the molecule. Like other 1,4-disubstituted cyclohexanes, it exists as two geometric isomers: cis and trans.[5][6] The spatial orientation of the bulky tert-amyl group relative to the hydroxyl group dictates the molecule's interaction with olfactory receptors, making stereoselective synthesis a critical aspect of its industrial production.

Historical Context and Discovery

The development of this compound is part of a broader historical trend in the early 20th century focusing on the synthesis and characterization of alkyl-substituted cyclohexanol derivatives for use in perfumery. While a singular "discovery" event is not well-documented, its emergence is tied to the industrial demand for stable, cost-effective aroma chemicals with unique scent profiles. Early work by pioneers in fragrance chemistry, documented in resources like Steffen Arctander's "Perfume and Flavor Chemicals," highlights the importance of various alkyl cyclohexanols, including isopropyl, tert-butyl, and amyl variants, for their predominantly woody and camphoraceous notes.[3]

The foundational chemistry enabling its synthesis arose from two major pillars of organic chemistry: the alkylation of phenols and the subsequent hydrogenation of the aromatic ring. The initial step, the Friedel-Crafts alkylation of phenol with amylenes (e.g., 2-methyl-2-butene), produces 4-tert-amylphenol. This intermediate was then subjected to catalytic hydrogenation to yield the saturated cyclohexanol derivative. This two-step approach became the dominant industrial pathway for producing a variety of 4-alkylcyclohexanols.

Evolution of Synthesis Methodologies

The industrial production of this compound has been refined over decades to improve yield, cost-efficiency, and, most importantly, stereochemical control.

Primary Synthetic Route: Catalytic Hydrogenation of 4-tert-amylphenol

The most prevalent method for synthesizing this compound is the catalytic hydrogenation of its aromatic precursor, 4-tert-amylphenol. This reaction involves the reduction of the benzene ring to a cyclohexane ring.

Reaction: 4-tert-amylphenol + 3 H₂ → this compound

The choice of catalyst and reaction conditions is paramount as it influences both the rate of reaction and the resulting ratio of cis to trans isomers.

  • Early Catalysts: Nickel-based catalysts, such as Raney Nickel, were among the first to be used for this type of transformation due to their relatively low cost and high activity. However, they often require high pressures and temperatures and can lead to less desirable isomer ratios.

  • Noble Metal Catalysts: The pursuit of milder reaction conditions and greater stereoselectivity led to the adoption of noble metal catalysts.[7]

    • Palladium (Pd): Palladium, often supported on carbon (Pd/C) or alumina (Pd/Al₂O₃), is effective for phenol hydrogenation. Palladium catalysis can be tuned to favor the trans isomer.[8]

    • Rhodium (Rh): Rhodium catalysts, particularly when used in acidic media, have been shown to preferentially produce the cis isomer in the analogous hydrogenation of 4-tert-butylphenol.[9][10] This is a key strategy for targeting specific fragrance profiles.

    • Ruthenium (Ru): Ruthenium catalysts are also highly effective and can provide excellent yields under specific conditions.[11][12]

The stereochemical outcome is heavily influenced by the reaction mechanism on the catalyst surface and the pH of the reaction medium. Acidic conditions tend to favor the formation of the cis alcohol, whereas basic conditions often lead to a higher proportion of the trans isomer.[13]

Alternative Synthetic Approaches

While less common industrially, other organic synthesis techniques can be employed:

  • Grignard Reaction: A Grignard reagent, such as tert-amylmagnesium bromide, could theoretically be reacted with cyclohexanone. However, this would produce 1-tert-amylcyclohexanol, not the desired 4-substituted isomer. To achieve the correct substitution pattern, one would need to start with a more complex intermediate, making this route less direct for this specific molecule.

  • Reduction of 4-tert-amylcyclohexanone: If 4-tert-amylcyclohexanone is available, its reduction provides a direct route to the alcohol. This step is often an intermediate stage in the hydrogenation of 4-tert-amylphenol.[7] The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation) can influence the cis/trans ratio of the final product.[14] Bulky reducing agents, for instance, tend to favor axial attack on the carbonyl, leading to the equatorial (trans) alcohol.

Physicochemical and Isomeric Properties

The physical and sensory properties of this compound are well-characterized.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 5349-51-9 (mixture of isomers)[1][15]
Molecular Formula C₁₁H₂₂O[1][2]
Molecular Weight 170.29 g/mol [1][2]
Appearance White solid[16]
Odor Profile Woody, camphoraceous, earthy, leathery[3][4]
Melting Point 24-27 °C[15][16]
Boiling Point 154-155 °C @ 40 mm Hg[15][16]
Density 0.903 g/mL at 25 °C[15][16]
Flash Point >110 °C (>230 °F)[4][16]
The Critical Role of Cis/Trans Isomerism

The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. In this compound, both the hydroxyl and tert-amyl groups can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position. The bulky tert-amyl group has a strong preference for the more stable equatorial position to avoid steric hindrance.[14]

This leads to two primary conformations for the isomers:

  • trans-isomer: The hydroxyl group is also in an equatorial position (diequatorial). This is generally the thermodynamically more stable isomer.

  • cis-isomer: The hydroxyl group is in an axial position (axial-equatorial).

The difference in the spatial orientation of the hydroxyl group significantly impacts the molecule's odor. For the closely related 4-tert-butylcyclohexyl acetate, the cis isomer is highly prized for its powerful, floral, and woody scent, while the trans isomer is weaker and has a different character.[9][12] A similar distinction in olfactive properties exists for this compound, making the control of isomer ratios a primary objective during synthesis.

Diagram 1: Chair conformations of cis and trans isomers.

Experimental Protocol: Stereoselective Hydrogenation

The following is a representative laboratory-scale protocol for the hydrogenation of 4-tert-butylphenol, which is directly analogous to the synthesis of this compound. This procedure is adapted from patented industrial methods aimed at producing a high-cis isomer content.[9]

Objective: To synthesize 4-tert-butylcyclohexanol with a high cis-to-trans isomer ratio via catalytic hydrogenation.

Materials:

  • 4-tert-butylphenol

  • Cyclohexane (solvent)

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • Tetrafluoroboric acid (HBF₄) solution (co-catalyst)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (if required): The Rh/Al₂O₃ catalyst is typically used as received. Ensure it is handled under an inert atmosphere if specified by the supplier.

  • Reactor Charging: Into a clean, dry high-pressure autoclave, introduce 4-tert-butylphenol (1.0 mole), cyclohexane (500 mL), and 5% Rh/Al₂O₃ (2.5 g).

  • Co-catalyst Addition: Add a catalytic amount of HBF₄ (e.g., 0.1 mol%). The acidic co-catalyst is crucial for directing the stereoselectivity towards the cis isomer.

  • System Purge: Seal the autoclave. Purge the system multiple times with nitrogen gas to remove all oxygen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the autoclave with hydrogen to approximately 10-15 atm (approx. 150-220 psi). Begin stirring and heat the reaction mixture to 70-100 °C.

  • Monitoring: Monitor the reaction progress by observing the pressure drop in the hydrogen reservoir. The reaction is complete when hydrogen uptake ceases. This may take several hours.

  • Cooldown and Depressurization: Once the reaction is complete, stop the heating and allow the autoclave to cool to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Product Isolation: Open the autoclave and filter the reaction mixture to remove the solid catalyst. The catalyst can often be recycled.

  • Purification: The filtrate, containing the product dissolved in cyclohexane, is concentrated using a rotary evaporator to remove the solvent. The resulting crude 4-tert-butylcyclohexanol can be purified further by distillation or recrystallization.

  • Analysis: Analyze the product by GC to determine the final yield and the cis:trans isomer ratio.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants 4-tert-amylphenol + Solvent (Cyclohexane) Autoclave Charge Autoclave Reactants->Autoclave Catalyst Rh/Al₂O₃ Catalyst + HBF₄ Catalyst->Autoclave Purge Purge with N₂ then H₂ Autoclave->Purge Hydrogenate Heat (70-100°C) Pressurize H₂ (10-15 atm) Stir Purge->Hydrogenate Cool Cool & Depressurize Hydrogenate->Cool Filter Filter to Remove Catalyst Cool->Filter Concentrate Rotary Evaporation Filter->Concentrate Product Crude Product Concentrate->Product Analysis GC Analysis (Yield, cis/trans ratio) Product->Analysis

Diagram 2: Experimental workflow for catalytic hydrogenation.

Conclusion

This compound stands as a testament to the intricate relationship between molecular structure and sensory perception. Its history is one of steady refinement, moving from foundational synthesis principles to highly optimized, stereoselective industrial processes. The journey from the alkylation of phenol to the precise catalytic hydrogenation of the aromatic ring showcases the chemical ingenuity required to produce high-value specialty chemicals. The critical distinction between the cis and trans isomers in defining its woody, camphoraceous aroma underscores the importance of stereochemistry in the fragrance industry. For researchers and professionals, the story of this compound serves as a compelling case study in the application of catalytic science and reaction engineering to meet specific industrial demands.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-tert-Amylcyclohexanol Derivatives and Related Compounds

Introduction

Substituted cyclohexanols, particularly those with bulky alkyl groups at the 4-position, represent a class of compounds with significant industrial and research interest. At the forefront of this family is this compound and its close analog, 4-tert-butylcyclohexanol. These molecules are not merely simple alicyclic alcohols; they are foundational components in the fragrance industry and serve as versatile platforms for the development of novel bioactive agents.[1][2] Their unique stereochemical properties, governed by the bulky tert-alkyl group, directly influence their physical and sensory characteristics, making their selective synthesis a critical aspect of their application.[3][4]

This guide, designed for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. It delves into the causal relationships between molecular structure, synthetic strategy, and functional application. We will explore the stereoselective synthesis of key isomers, the derivatization pathways to commercially important ketones and esters, and the emerging biological activities that position these compounds as promising candidates for future pharmaceutical and cosmeceutical development.

The Primacy of Stereochemistry: Isomerism and its Impact on Function

The defining structural feature of 4-tert-alkylcyclohexanols is the presence of a bulky tert-butyl or tert-amyl group. This group acts as a "conformational lock," strongly favoring an equatorial position on the cyclohexane ring to minimize unfavorable 1,3-diaxial interactions.[4] This locking effect dictates the spatial orientation of the hydroxyl group at the 1-position, leading to two distinct diastereomers: cis and trans.[5][6]

  • In the trans isomer, both the tert-alkyl group and the hydroxyl group are in the more stable equatorial positions.

  • In the cis isomer, with the tert-alkyl group locked in the equatorial position, the hydroxyl group is forced into the less stable axial position.[4]

This seemingly subtle difference in the spatial arrangement of the hydroxyl group has profound consequences, particularly in the fragrance industry. The accessibility and orientation of the functional group dramatically alter how the molecule interacts with olfactory receptors. For the widely used derivative 4-tert-butylcyclohexyl acetate, the cis-isomer is prized for its intense, floral, and woody odor, whereas the trans-isomer possesses a richer, but less intense, woody character.[3][7] Consequently, the ability to selectively synthesize one isomer over the other is of paramount commercial importance.

Caption: Chair conformations of cis- and trans-4-tert-butylcyclohexanol.

Table 1: Properties of 4-tert-Butylcyclohexyl Acetate Isomers
Propertycis-Isomertrans-Isomer
Odor Profile Intense, floral, woody, fruity[3][8]Rich, woody[3]
Boiling Point LowerHigher
Thermodynamic Stability Less StableMore Stable
Reactivity (Oxidation) Faster rate of oxidation due to less stable, more accessible axial -OH group[4]Slower rate of oxidation

Strategic Synthesis: Pathways to Key Intermediates and Final Products

The synthesis of this compound and its derivatives is a well-established field where the choice of methodology directly dictates the isomeric outcome and product purity. The primary industrial pathways begin with the corresponding 4-tert-alkylphenol or 4-tert-alkylcyclohexanone.

Stereoselective Synthesis of 4-tert-Alkylcyclohexanols

The most common industrial route involves the catalytic hydrogenation of 4-tert-alkylphenols. The stereochemical outcome of this reaction is critically dependent on the catalyst system employed.[9]

  • High-Cis Selectivity: To produce the cis-isomer, which is often more desirable in perfumery, rhodium-on-carbon (Rh/C) catalysts are frequently used, often in the presence of an acid co-catalyst like hydrogen chloride or sulfuric acid.[8][10] The acid facilitates the reaction under milder conditions and enhances the formation of the cis product.[10] Iridium-based catalysts have also been shown to produce cis-rich alcohols.[11]

  • High-Trans Selectivity: Conversely, hydrogenation using Raney nickel as the catalyst tends to yield a higher percentage of the thermodynamically more stable trans-isomer.[3]

Another key route is the reduction of the corresponding ketone, 4-tert-alkylcyclohexanone. Here too, the choice of reducing agent and catalyst determines the stereoselectivity. Ruthenium-aminophosphine complexes, for instance, have been demonstrated to be highly effective for the stereoselective hydrogenation of 4-tert-butylcyclohexanone to produce cis-4-tert-butylcyclohexanol in high yields.[7]

Synthesis_Workflow Phenol 4-tert-Amylphenol Cis_OH cis-4-tert-Amylcyclohexanol Phenol->Cis_OH Hydrogenation (Rh/C, Acid) Trans_OH trans-4-tert-Amylcyclohexanol Phenol->Trans_OH Hydrogenation (Raney Ni) Ketone 4-tert-Amylcyclohexanone Ketone->Cis_OH Stereoselective Reduction (e.g., Ru Complex) Cis_OH->Ketone Oxidation Acetate 4-tert-Amylcyclohexyl Acetate (Fragrance) Cis_OH->Acetate Acetylation Trans_OH->Ketone Oxidation Trans_OH->Acetate Acetylation

Caption: Synthetic pathways for this compound and its key derivatives.

Protocol 1: High-Cis Selective Hydrogenation of 4-tert-Butylphenol

This protocol is based on the principles of using a rhodium catalyst with an acid promoter to achieve high cis-isomer selectivity.[10]

  • Reactor Preparation: Charge a high-pressure autoclave with 4-tert-butylphenol, a suitable solvent (e.g., isopropanol), and a 5% rhodium-on-carbon (Rh/C) catalyst.

  • Acid Addition: Add a catalytic amount of hydrogen chloride or sulfuric acid to the mixture.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction: Heat the mixture to the target temperature (e.g., 80-120°C) with vigorous stirring. Monitor the reaction progress by observing the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor, vent the excess pressure, and purge with nitrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by distillation. The resulting crude 4-tert-butylcyclohexanol can be further purified by distillation or recrystallization. The cis/trans ratio must be confirmed by gas chromatography.

Synthesis of 4-tert-Alkylcyclohexanones

4-tert-Amylcyclohexanone and its butyl analog are valuable intermediates and are themselves used in the fragrance industry.[12][13] They are typically prepared by the oxidation of the corresponding alcohol mixture.[14][15]

Protocol 2: Laboratory-Scale Oxidation of 4-tert-Butylcyclohexanol

This procedure uses N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO), a variation of the Swern oxidation.[15]

  • Reactor Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel under an inert atmosphere (argon), cool a solution of NCS in a suitable solvent (e.g., toluene) to 0°C.

  • Reagent Addition: Add DMSO to the cooled solution, then further cool the mixture to -25°C.

  • Substrate Addition: Slowly add a solution of 4-tert-butylcyclohexanol (cis/trans mixture) in toluene dropwise, maintaining the temperature at -25°C. Stir for 2 hours.

  • Quenching: Add triethylamine dropwise to the reaction mixture. Remove the cooling bath and allow the mixture to warm for 5-10 minutes.

  • Extraction: Dilute the mixture with diethyl ether. Wash the organic phase sequentially with dilute HCl and water.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvents under reduced pressure to yield the crude 4-tert-butylcyclohexanone. Purification can be achieved by distillation or recrystallization.[15]

Bioactivity and Structure-Activity Relationships (SAR)

Beyond their established role in perfumery, cyclohexane derivatives are gaining attention for their diverse biological activities. The principles of Structure-Activity Relationship (SAR) are crucial in this domain, helping scientists understand how modifications to the molecular structure influence biological outcomes.[16][17][18]

Dermal Science: Percutaneous Absorption Enhancement

A significant area of research is the use of cyclohexanol derivatives as percutaneous absorption enhancers, which facilitate the delivery of therapeutic agents through the skin. Studies using L-menthol as a lead compound have led to the synthesis and evaluation of numerous cyclohexanol derivatives for this purpose.[19]

Research on enhancers for the anti-inflammatory drug ketoprofen revealed that lipophilicity, quantified by the partition coefficient (logP), is a dominant factor in promoting skin penetration.[20] An artificial neural network (ANN) analysis of 35 different derivatives confirmed that logP, steric energy (SE), and the energy of the lowest unoccupied molecular orbital (LUMO) were significant predictors of both enhancement activity and skin irritation potential.[20] This demonstrates a clear SAR where tuning the lipophilicity of the cyclohexanol derivative can optimize drug delivery.

Antimicrobial and Anti-inflammatory Potential

The cyclohexane scaffold is present in numerous bioactive compounds and is a subject of investigation for new therapeutic agents.[21][22]

  • Antibacterial Activity: Derivatives synthesized from 4-tert-butylcyclohexanone have demonstrated notable antibacterial properties. Specifically, certain bromolactone derivatives and ethyl acetate derivatives showed the strongest bacteriostatic effects against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus.[23][24]

  • Anti-inflammatory and Antiproliferative Activity: While direct data on this compound is limited, related cyclohexene derivatives have shown promising anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[25] These compounds have also demonstrated significant antiproliferative activity against mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[25]

SAR_Concept Core Core Scaffold (4-tert-Alkylcyclohexane) FG1 Functional Group (-OH, =O, -OAc) Core->FG1 Stereo Stereochemistry (cis vs. trans) Core->Stereo Lipophilicity Alkyl Chain Length (e.g., Butyl vs. Amyl) Core->Lipophilicity Fragrance Fragrance Profile FG1->Fragrance Antimicrobial Antimicrobial Efficacy FG1->Antimicrobial Stereo->Fragrance Absorption Dermal Absorption Enhancement Lipophilicity->Absorption

Caption: Conceptual model of Structure-Activity Relationships (SAR) for this compound class.

Core Analytical and Characterization Protocols

Rigorous analytical characterization is essential for quality control, structural elucidation, and regulatory compliance. For this compound and its derivatives, the primary analytical challenge is often the quantification of the cis/trans isomer ratio.

Protocol 3: GC Analysis of Isomeric Ratios in 4-tert-Butylcyclohexyl Acetate

Gas Chromatography (GC) is the definitive method for separating and quantifying the cis and trans isomers of 4-tert-alkylcyclohexyl esters.[3]

  • Sample Preparation: Prepare a dilute solution of the 4-tert-butylcyclohexyl acetate sample in a suitable volatile solvent, such as hexane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID). A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is typically effective for separating the isomers.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature of 220°C. The lower-boiling point cis-isomer will typically elute before the trans-isomer.

  • Data Analysis: Integrate the peak areas for the cis and trans isomers. The percentage of each isomer is calculated by dividing its individual peak area by the total area of both peaks and multiplying by 100.

In addition to GC, standard spectroscopic techniques are indispensable for structural confirmation.[26] Mass Spectrometry (MS) provides molecular weight information and characteristic fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the connectivity and stereochemistry of the molecule.[27]

Conclusion

The this compound family of compounds exemplifies the powerful interplay between fundamental organic chemistry and applied science. Mastery of their stereoselective synthesis provides access to high-value fragrance ingredients where subtle changes in 3D structure lead to distinct sensory profiles. Simultaneously, ongoing research into their biological properties reveals a promising future in dermal science and antimicrobial applications. For the modern researcher, these compounds offer a rich landscape for innovation, from optimizing industrial catalytic processes to designing next-generation bioactive molecules based on a proven and versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory synthesis of 4-tert-amylcyclohexanol, a valuable intermediate in various chemical industries. The synthesis is presented as a two-step process commencing with the Friedel-Crafts alkylation of phenol with tert-amyl alcohol to produce 4-tert-amylphenol, followed by the catalytic hydrogenation of the substituted phenol to yield the target compound. This guide offers detailed protocols, mechanistic insights, safety precautions, and methods for the characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a significant chemical intermediate, primarily utilized in the fragrance industry. Its esters, particularly the acetate, are prized for their characteristic woody and floral scents. The synthesis of this compound, particularly achieving a high yield of the desired cis-isomer, is of considerable interest. This guide details a reliable and scalable two-step laboratory synthesis. The first step involves an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation, to introduce the tert-amyl group onto the phenol ring. The subsequent step is the reduction of the aromatic ring via catalytic hydrogenation to afford this compound as a mixture of cis and trans diastereomers.[1][2] The stereochemical outcome of the reduction is a critical aspect, with different catalytic systems favoring one isomer over the other.[3][4]

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is strategically divided into two distinct stages. This approach allows for the controlled introduction of the bulky tert-amyl group followed by the stereoselective reduction of the aromatic ring.

Step 1: Friedel-Crafts Alkylation of Phenol

The initial step is the acid-catalyzed alkylation of phenol with tert-amyl alcohol. This reaction is a classic example of electrophilic aromatic substitution.[5][6] The strong acid catalyst, typically sulfuric acid, protonates the hydroxyl group of tert-amyl alcohol, leading to its departure as a water molecule and the formation of a relatively stable tertiary carbocation (the tert-amyl cation). This electrophile then attacks the electron-rich phenol ring. Due to the ortho-, para-directing nature of the hydroxyl group on phenol, the alkylation occurs predominantly at the para position, minimizing steric hindrance.[7]

Step 2: Catalytic Hydrogenation of 4-tert-amylphenol

The second step involves the reduction of the aromatic ring of 4-tert-amylphenol to yield this compound. Catalytic hydrogenation is the preferred method for this transformation.[8] The choice of catalyst and reaction conditions plays a crucial role in the stereoselectivity of the product, influencing the ratio of cis to trans isomers.[3][9] For instance, hydrogenation in acidic media over platinum or rhodium catalysts tends to favor the formation of the cis-isomer.[3] The mechanism involves the adsorption of the aromatic ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The bulky tert-amyl group influences the orientation of the molecule on the catalyst surface, thereby directing the stereochemical outcome.

Visualization of the Synthetic Pathway

Synthesis of this compound cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation Phenol Phenol tertAmylPhenol 4-tert-amylphenol Phenol->tertAmylPhenol H₂SO₄ tertAmylAlcohol tert-Amyl Alcohol tertAmylAlcohol->tertAmylPhenol H₂SO₄ H2 H₂ FinalProduct This compound (cis/trans mixture) tertAmylPhenol->FinalProduct H₂ / Catalyst Catalyst Catalyst (e.g., Rh/C)

Caption: Two-step synthesis of this compound.

Experimental Protocols

PART A: Synthesis of 4-tert-amylphenol

Materials and Reagents:

  • Phenol

  • tert-Amyl alcohol

  • Concentrated Sulfuric Acid (98%)

  • Sodium Bicarbonate (saturated solution)

  • Sodium Chloride (saturated solution, brine)

  • Anhydrous Magnesium Sulfate

  • Diethyl Ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Safety Precautions:

  • Phenol is toxic and corrosive; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.[10][11]

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care, using appropriate PPE.[12]

  • Diethyl ether is highly flammable. Ensure there are no open flames or spark sources nearby.[13]

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol in a minimal amount of a suitable solvent like glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add tert-amyl alcohol to the stirred solution.

  • Carefully and dropwise, add concentrated sulfuric acid to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-tert-amylphenol.

  • The crude product can be purified by distillation under reduced pressure or by recrystallization.

PART B: Synthesis of this compound

Materials and Reagents:

  • 4-tert-amylphenol

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Ethanol (or another suitable solvent like isopropanol)[14]

  • Hydrogen gas

  • Parr hydrogenation apparatus or a similar high-pressure reactor

  • Filtration setup (e.g., Buchner funnel with Celite)

Safety Precautions:

  • Handle hydrogen gas with extreme caution as it is highly flammable and can form explosive mixtures with air.[13]

  • The hydrogenation reaction should be carried out in a well-maintained and certified high-pressure reactor.

  • The catalyst may be pyrophoric; handle with care and do not allow it to dry in the air.

Procedure:

  • Place 4-tert-amylphenol and a suitable solvent (e.g., ethanol) in the reaction vessel of the hydrogenation apparatus.

  • Carefully add the 5% Rh/C catalyst. The amount of catalyst is typically 1-5% by weight of the substrate.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir vigorously.[14]

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization.

Characterization of this compound

The final product should be characterized to confirm its identity and purity, and to determine the ratio of cis and trans isomers.

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and to determine the cis/trans isomer ratio by integrating the signals corresponding to the protons or carbons at the C1 and C4 positions.[16][17][18]

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad peak around 3300 cm⁻¹) and the absence of the aromatic ring.

Expected Data: The following table summarizes typical analytical data for this compound.

Technique Expected Observations
¹H NMR Signals for the tert-amyl group, cyclohexyl ring protons, and the hydroxyl proton. The chemical shift of the proton on the carbon bearing the hydroxyl group (C1-H) is different for the cis and trans isomers.[16]
¹³C NMR Distinct signals for the carbons of the tert-amyl group and the cyclohexyl ring. The chemical shifts of the C1 and C4 carbons are diagnostic for the cis and trans isomers.[17][18]
IR (cm⁻¹) Broad O-H stretch (~3300), C-H stretches (~2850-2950), C-O stretch (~1050).
MS (m/z) Molecular ion peak and characteristic fragmentation pattern.

Stereochemistry and Isomer Control

The stereochemical outcome of the hydrogenation of 4-tert-amylphenol is of paramount importance, particularly in applications where a specific isomer is desired. The bulky tert-amyl group typically adopts an equatorial position in the most stable chair conformation of the cyclohexane ring.[19][20]

  • cis-4-tert-amylcyclohexanol: The hydroxyl group is axial.

  • trans-4-tert-amylcyclohexanol: The hydroxyl group is equatorial.

The trans isomer is generally the thermodynamically more stable product.[19] However, the cis isomer can be preferentially formed under certain catalytic conditions. The choice of catalyst, solvent, and additives like acids can significantly influence the cis/trans ratio.[3][14] For instance, hydrogenation with rhodium catalysts in the presence of an acid has been shown to favor the formation of the cis isomer.[14]

Visualization of the Experimental Workflow

Experimental Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Catalytic Hydrogenation cluster_analysis Product Characterization A1 Mix Phenol and tert-Amyl Alcohol A2 Add H₂SO₄ (catalyst) at low temperature A1->A2 A3 Reaction at Room Temperature A2->A3 A4 Work-up: Quenching, Extraction, Washing A3->A4 A5 Purification of 4-tert-amylphenol A4->A5 B1 Charge Reactor with 4-tert-amylphenol, Solvent, Catalyst A5->B1 Intermediate B2 Pressurize with H₂ and Heat B1->B2 B3 Monitor H₂ uptake B2->B3 B4 Catalyst Filtration B3->B4 B5 Solvent Removal B4->B5 C1 GC-MS B5->C1 Crude Product C2 NMR (¹H, ¹³C) B5->C2 C3 IR Spectroscopy B5->C3

Caption: Workflow for the synthesis and analysis of this compound.

References

Application Notes and Protocols: 4-tert-amylcyclohexanol as a Chiral Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Cyclohexanols in Drug Design

In the landscape of medicinal chemistry, the cyclohexane ring is a ubiquitous scaffold, prized for its conformational rigidity and three-dimensional character. When substituted with functional groups that introduce chirality, such as a hydroxyl group, it becomes a powerful building block for creating stereochemically defined drug candidates. The orientation of these substituents (cis/trans isomerism) can profoundly influence a molecule's interaction with biological targets, affecting its efficacy, selectivity, and pharmacokinetic properties.[1]

While the use of scaffolds like 4-tert-butylcyclohexanol is well-established, particularly in the fragrance industry, and derivatives of 4-aminocyclohexanol are key intermediates in pharmaceuticals like Ambroxol, the potential of 4-tert-amylcyclohexanol remains a compelling area for exploration.[1][2] The tert-amyl group, being larger and more lipophilic than the tert-butyl group, offers a nuanced tool for modulating a compound's physicochemical properties. This guide provides a comprehensive overview of this compound as a chiral building block, detailing its stereoselective synthesis, isomer separation, and potential applications in medicinal chemistry, thereby equipping researchers with the foundational knowledge to leverage this versatile synthon in drug discovery programs.

The Physicochemical Impact of the 4-tert-amyl Group

The defining feature of this compound is the bulky, lipophilic tert-amyl (1,1-dimethylpropyl) group. This group significantly influences the molecule's properties and its potential utility in drug design:

  • Lipophilicity and Pharmacokinetics: Lipophilicity, often quantified as logP, is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME).[3] The tert-amyl group provides a substantial increase in lipophilicity, which can be strategically employed to enhance a drug candidate's ability to cross lipid membranes, such as the blood-brain barrier.[4][5] This is particularly advantageous for central nervous system (CNS) targets.

  • Stereochemical Influence: The cyclohexane ring exists predominantly in a chair conformation. The bulky tert-amyl group will strongly favor an equatorial position to minimize steric strain. This effectively "locks" the conformation of the ring, providing a predictable and rigid scaffold upon which to build more complex molecules. The hydroxyl group can then be in either an axial (cis isomer) or equatorial (trans isomer) position, leading to two distinct diastereomers with unique three-dimensional shapes.

Stereoselective Synthesis of this compound Isomers

The therapeutic utility of a chiral building block is intrinsically tied to the ability to access its individual stereoisomers in high purity. The most common route to this compound is through the reduction of the corresponding ketone, 4-tert-amylcyclohexanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Protocol 1: Stereoselective Synthesis of cis-4-tert-amylcyclohexanol via Catalytic Hydrogenation

This protocol is adapted from a highly efficient method for the synthesis of cis-4-tert-butylcyclohexanol, leveraging a ruthenium-aminophosphine catalyst for high diastereoselectivity.[2] The underlying principle is the catalytic transfer hydrogenation, where the catalyst and a hydrogen source selectively deliver hydrogen to one face of the ketone.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A 4-tert-amylcyclohexanone E Pressurize with H2 gas A->E B RuX2(PNH2)2 Catalyst B->E C Base (e.g., KOtBu) C->E D Solvent (e.g., Toluene) D->E F Heat to specified temperature E->F G Stir for reaction time F->G H Cool and vent G->H I Filter catalyst H->I J Solvent evaporation I->J K Purification (e.g., chromatography) J->K L cis-4-tert-amylcyclohexanol K->L

Caption: Workflow for the stereoselective synthesis of cis-4-tert-amylcyclohexanol.

Materials:

  • 4-tert-amylcyclohexanone

  • Ruthenium-aminophosphine complex (e.g., RuCl2[(R)-BINAP][(R)-DAIPEN])

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Toluene

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (Parr shaker or similar)

Procedure:

  • Reactor Preparation: In a glovebox or under a stream of argon, add 4-tert-amylcyclohexanone (1 eq), the ruthenium-aminophosphine catalyst (0.01-0.1 mol%), and potassium tert-butoxide (0.1-0.5 eq) to a high-pressure reactor vessel containing a stir bar.

  • Solvent Addition: Add anhydrous toluene to the vessel to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Setup: Seal the reactor and remove it from the glovebox. Connect the reactor to a hydrogen gas line.

  • Hydrogenation: Purge the reactor with hydrogen gas several times. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H2).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and re-purging the reactor) and analyzing them by GC or TLC. The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield pure cis-4-tert-amylcyclohexanol.

Quantitative Data (Expected):

ParameterValueReference
Diastereomeric Ratio (cis:trans)>95:5[2] (by analogy)
Yield>90%[2] (by analogy)

Protocol 2: Chiral Separation of cis- and trans-4-tert-amylcyclohexanol

For applications requiring the pure trans isomer or for analytical quantification of isomer ratios, chromatographic separation is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Principle of Separation:

Chiral separation by HPLC relies on the differential interaction of the enantiomers (or in this case, diastereomers) with a chiral stationary phase (CSP).[6] The distinct three-dimensional structures of the cis and trans isomers lead to different affinities for the CSP, resulting in different retention times.

G A Mixture of cis/trans This compound B Inject onto Chiral HPLC Column A->B C Mobile Phase Flow B->C D Differential Interaction with Chiral Stationary Phase C->D E Separated Isomers Elute at Different Times D->E F Detector (e.g., UV, RI) E->F G Fraction Collection E->G H Pure cis-Isomer G->H I Pure trans-Isomer G->I

Caption: Workflow for the chiral separation of this compound isomers.

Materials and Instrumentation:

  • HPLC system with a pump, injector, column oven, and detector (Refractive Index or UV detector if derivatized)

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)

  • HPLC-grade solvents (e.g., hexanes, isopropanol, ethanol)

  • Sample of this compound isomer mixture

Procedure:

  • Column Selection and Equilibration: Select a suitable chiral column. Polysaccharide-based columns are a good starting point for screening.[7] Equilibrate the column with the mobile phase (e.g., 90:10 hexane:isopropanol) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the this compound mixture in the mobile phase.

  • Injection and Elution: Inject the sample onto the column and begin data acquisition.

  • Method Optimization: If separation is not optimal, systematically vary the mobile phase composition (e.g., change the ratio of hexane to alcohol, or try a different alcohol like ethanol). The column temperature can also be adjusted to improve resolution.

  • Fraction Collection: For preparative separation, collect the eluent corresponding to each peak in separate vials.

  • Analysis: Analyze the collected fractions to confirm their purity and determine the identity of each isomer (e.g., by NMR spectroscopy).

Application in Medicinal Chemistry: A Scaffold for Novel Therapeutics

The this compound scaffold, with its defined stereochemistry and significant lipophilicity, is a promising starting point for the synthesis of novel bioactive molecules.

Case Study Analogy: From Cyclohexanols to Bioactive Molecules

While specific drugs containing the this compound moiety are not prevalent in the literature, the utility of related structures provides a strong rationale for its use. For instance, derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.[8] Furthermore, the synthesis of various biologically active molecules often involves the use of chiral building blocks derived from carbohydrates or other natural sources to install the desired stereochemistry.[6]

Potential Therapeutic Targets
  • CNS Disorders: The high lipophilicity of the tert-amyl group makes this scaffold particularly suitable for targeting receptors and enzymes in the central nervous system. By attaching pharmacophoric elements to the hydroxyl group or other positions on the ring, novel agonists or antagonists for targets like GPCRs or ion channels could be developed.

  • Antimicrobial Agents: Studies on 4-tert-butylcyclohexanone derivatives have demonstrated antibacterial activity.[9] The this compound scaffold could be explored for the development of new antimicrobial agents where the bulky lipophilic group enhances membrane disruption or interaction with hydrophobic pockets of bacterial enzymes.

  • Anticancer Agents: Many anticancer drugs rely on specific three-dimensional conformations to interact with their targets. The rigid and stereochemically defined nature of this compound makes it an attractive scaffold for the synthesis of kinase inhibitors or other agents that target protein-protein interactions.

Conclusion and Future Outlook

This compound represents an underutilized yet highly promising chiral building block for medicinal chemistry. Its combination of a conformationally rigid core, two well-defined stereoisomers, and a significant lipophilic character provides a versatile platform for the design of novel therapeutics. The protocols detailed in this guide for the stereoselective synthesis and chiral separation of its isomers provide a practical foundation for researchers to begin exploring the potential of this scaffold. As the demand for new chemical entities with optimized ADME properties continues to grow, the strategic incorporation of moieties like this compound will undoubtedly play an important role in the future of drug discovery.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 4-tert-amylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 4-tert-amylcyclohexanol, a valuable intermediate in the fragrance and fine chemical industries. The primary synthetic route detailed herein is the catalytic hydrogenation of 4-tert-amylphenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven advice to ensure a successful and safe synthesis. The protocol emphasizes the critical parameters that influence reaction efficiency and stereoselectivity, particularly the cis/trans isomer ratio of the final product.

Introduction and Significance

This compound and its esters are highly sought-after compounds, primarily for their characteristic woody, floral, and ambergris-like scents, making them staples in the fragrance industry.[1] The molecular structure, particularly the stereochemistry of the hydroxyl group relative to the bulky tert-amyl group on the cyclohexane ring, dictates the olfactory properties. Generally, the cis-isomer is noted for a more potent and desirable fragrance profile compared to the trans-isomer.[2]

The most prevalent and industrially viable method for synthesizing this compound is the catalytic hydrogenation of 4-tert-amylphenol. This process involves the reduction of the aromatic ring to a cyclohexane ring. While seemingly straightforward, the reaction requires careful control of parameters to achieve high yield and, crucially, to influence the stereochemical outcome.

This guide will focus on a robust protocol using a heterogeneous catalyst, such as rhodium on a support, which is known to favor the formation of the cis-isomer under specific conditions.[3]

Mechanistic Rationale and Stereochemical Control

The hydrogenation of a substituted phenol like 4-tert-amylphenol over a heterogeneous catalyst is a surface-mediated reaction. The process can be conceptualized in the following stages:

  • Adsorption: The 4-tert-amylphenol molecule adsorbs onto the surface of the metal catalyst. The aromatic ring lies flat on the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

  • Hydrogen Transfer: The activated hydrogen atoms are sequentially added to the carbons of the aromatic ring.

  • Intermediate Formation: This process often proceeds through partially hydrogenated intermediates, such as 4-tert-amylcyclohexanone.[4][5]

  • Desorption: Once the ring is fully saturated, the this compound product desorbs from the catalyst surface.

The stereoselectivity (cis vs. trans) is largely determined by the way the intermediate ketone (4-tert-amylcyclohexanone) is hydrogenated. The bulky tert-amyl group creates steric hindrance. Hydrogen addition from the less hindered face of the adsorbed ketone intermediate will be favored. By selecting appropriate catalysts (e.g., Rhodium, Ruthenium) and acidic additives, the formation of the cis-isomer, where the hydroxyl group and the tert-amyl group are on the same side of the ring, can be maximized.[2][3][4]

Reaction Pathway Diagram

Reaction_Pathway Fig. 1: Catalytic Hydrogenation of 4-tert-amylphenol Start 4-tert-amylphenol Intermediate 4-tert-amylcyclohexanone (Intermediate) Start->Intermediate + H₂ (Catalyst) Cis_Product cis-4-tert-amylcyclohexanol Intermediate->Cis_Product + H₂ (Catalyst, Stereoselective) Trans_Product trans-4-tert-amylcyclohexanol Intermediate->Trans_Product + H₂ (Catalyst) Workflow Fig. 2: Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reactor 1. Clean & Inspect Autoclave charge_reagents 2. Charge Phenol, Catalyst, & Solvent prep_reactor->charge_reagents seal_reactor 3. Seal Reactor charge_reagents->seal_reactor purge_n2 4. Purge with N₂ seal_reactor->purge_n2 purge_h2 5. Purge with H₂ purge_n2->purge_h2 pressurize 6. Pressurize with H₂ (15 bar) purge_h2->pressurize react 7. Heat (80°C) & Stir pressurize->react monitor 8. Monitor H₂ Uptake react->monitor cooldown 9. Cool & Vent H₂ monitor->cooldown purge_final 10. Final N₂ Purge cooldown->purge_final filter 11. Filter Catalyst purge_final->filter evaporate 12. Remove Solvent (Rotovap) filter->evaporate analyze 13. Analyze Product (GC-MS, NMR) evaporate->analyze

References

Definitive Isomeric Resolution and Quantification of 4-tert-amylcyclohexanol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

4-tert-amylcyclohexanol is a key aliphatic alcohol used as a fragrance ingredient and a synthetic intermediate. Its functionality is intrinsically linked to its isomeric composition, primarily the ratio of its cis and trans isomers, which possess distinct organoleptic properties and reactivity. Consequently, a robust analytical method for the accurate identification and quantification of these isomers is paramount for quality control and research applications. This application note presents a detailed, field-proven protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind instrumental parameter selection, provide a step-by-step workflow from sample preparation to data analysis, and discuss the characteristic mass spectral fragmentation patterns that enable unambiguous identification.

Scientific Background: The Significance of Isomeric Purity

This compound (C11H22O, Molar Mass: 170.29 g/mol ) is a saturated monocyclic alcohol characterized by a cyclohexane ring substituted with a hydroxyl (-OH) group and a tertiary amyl (1,1-dimethylpropyl) group.[1] The spatial arrangement of these two substituents relative to the plane of the cyclohexane ring gives rise to two geometric isomers: cis-4-tert-amylcyclohexanol and trans-4-tert-amylcyclohexanol.

The steric hindrance and orientation of the hydroxyl group differ significantly between the two isomers, impacting their chemical and physical properties. In the context of fragrance chemistry, for instance, such subtle structural differences can lead to profound variations in scent profile and intensity. Therefore, GC, with its high resolving power, coupled with the definitive structural information from MS, provides the ideal platform for analysis.

Caption: Cis and trans isomers of this compound.

Principle of the GC-MS Method

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] The sample, once volatilized in the heated GC inlet, is carried by an inert gas through a capillary column.[2] Separation is achieved based on the analytes' differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the column walls.[2] Compounds with lower boiling points and weaker interactions with the stationary phase elute first.[2] As the separated components exit the column, they enter the mass spectrometer's ion source, where they are typically fragmented and ionized by electron impact (EI). The resulting charged fragments are sorted by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analyte Standard: this compound (isomeric mixture, >98% purity)

  • Solvent: Dichloromethane (DCM) or Hexane, GC-MS grade or equivalent purity.[3][4]

  • Internal Standard (Optional but Recommended): 1-Adamantanol or Dodecanol

  • Glassware: Class A volumetric flasks, pipettes, and 2 mL GC autosampler vials with PTFE-lined caps.[3][5]

  • Syringe Filters: 0.22 µm PTFE filters for sample clarification.[6]

Instrumentation

A standard benchtop GC-MS system is required. The parameters below are a robust starting point and may be optimized for specific instrumentation.

GC Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent non-polar phase.[4]A 5% phenyl-methylpolysiloxane phase offers excellent thermal stability and resolving power for a wide range of semi-volatile compounds, separating primarily by boiling point. Isomer separation is achievable.
Inlet Split/SplitlessAllows for both high-concentration (split) and trace-level (splitless) analysis.
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[5]
Injection Volume 1 µLStandard volume to avoid column overloading while ensuring adequate sensitivity.
Split Ratio 50:1 (adjustable based on concentration)Prevents column overload and peak distortion for concentrated samples.[4] A lower split ratio or splitless injection can be used for trace analysis.
Carrier Gas Helium, 99.999% purityInert gas that provides good chromatographic efficiency.
Flow Rate 1.2 mL/min (Constant Flow Mode)Optimal flow rate for a 0.25 mm ID column, balancing separation efficiency and analysis time.
Oven Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C (hold 5 min)The initial hold ensures sharp peaks for early eluting compounds. The ramp rate is sufficient to resolve the cis and trans isomers, while the final hold ensures elution of all components.
MS Parameter Setting Rationale
MS System Agilent 5977B MSD or equivalentA sensitive and robust single quadrupole mass spectrometer.
Ion Source Electron Ionization (EI)Standard, highly reproducible ionization technique that generates extensive, library-searchable fragmentation patterns.
Ionization Energy 70 eVThe standard energy for EI, which produces stable and well-characterized fragmentation patterns, enabling comparison with spectral libraries like NIST.[7]
Source Temperature 230 °CMinimizes analyte condensation and contamination within the ion source.
Quadrupole Temp. 150 °CEnsures consistent mass filtering and prevents contamination on the quadrupole rods.
Scan Range (m/z) 40 - 350 amuCovers the expected mass range of the parent ion and its significant fragments, while avoiding low-mass interference from the solvent and air.
Scan Rate ~3 scans/secProvides sufficient data points across each chromatographic peak for accurate quantification and spectral deconvolution.
Transfer Line Temp 280 °CPrevents condensation of the separated analytes as they move from the GC column to the MS source.

Experimental Workflow: Step-by-Step Protocols

Caption: End-to-end workflow for GC-MS analysis.

Protocol 1: Standard and Sample Preparation

  • Stock Standard Preparation: Accurately weigh approximately 100 mg of this compound standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane. This creates a stock solution of approximately 1000 µg/mL.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately dilute a known volume or weight of the sample in dichloromethane to fall within the calibration range. A starting dilution of 1:1000 is recommended.

    • For solid samples, dissolve a known weight in the solvent to achieve a target concentration of ~1 mg/mL, then dilute further as needed.[6]

  • Internal Standard (IS): If using an IS, spike all standards and samples with a consistent concentration (e.g., 20 µg/mL of 1-Adamantanol).

  • Final Preparation: Ensure all solutions are free of particulates by passing them through a 0.22 µm syringe filter before transferring to a 2 mL GC vial.[5][6]

Protocol 2: Optional Derivatization for Improved Peak Shape

For some systems, the active hydroxyl group can cause peak tailing. Silylation is a common derivatization technique to mitigate this.[8][9]

  • Pipette 100 µL of the prepared sample or standard into a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection. The resulting trimethylsilyl (TMS) ether is more volatile and less polar, often leading to sharper peaks.[10]

Results and Discussion

Chromatographic Separation

Under the specified conditions, the cis and trans isomers of this compound are expected to be baseline resolved. Typically, the trans isomer, having a more linear and stable chair conformation, exhibits slightly weaker interactions with the non-polar stationary phase and may elute slightly earlier than the more sterically hindered cis isomer. The exact retention times and elution order should be confirmed by injecting pure isomer standards if available. Retention indices from databases like the NIST Chemistry WebBook can also aid in tentative identification.[11]

Mass Spectral Interpretation

The Electron Ionization (EI) mass spectrum provides the primary means of identification. For a closely related compound, 4-tert-butylcyclohexanol, the NIST and PubChem databases show characteristic fragmentation.[7] A similar pattern is expected for this compound.

  • Molecular Ion (M+): The molecular ion peak at m/z 170 may be weak or absent, which is common for alcohols that readily lose water.

  • Loss of Water [M-18]: A significant peak at m/z 152 (170 - 18) corresponding to the loss of a water molecule from the parent ion is highly characteristic of alcohols.

  • Loss of the Amyl Group [M-71]: Fragmentation involving the cleavage of the tert-amyl group (C5H11) will result in a fragment at m/z 99.

  • Base Peak: The most abundant ion (base peak) is often from the cleavage of the C-C bond alpha to the oxygen, followed by the loss of the side chain. For the tert-butyl analogue, the base peak is at m/z 57, corresponding to the tert-butyl carbocation [C(CH3)3]+.[7] For the tert-amyl analogue, a prominent peak at m/z 71 corresponding to the tert-amyl carbocation [C2H5C(CH3)2]+ would be expected. Other significant fragments arise from the cyclohexane ring fragmentation, typically yielding ions at m/z 81, 67, and 57.

The mass spectra of the cis and trans isomers are generally very similar; therefore, their identification relies on chromatographic separation.

Troubleshooting

Problem Potential Cause Solution
Poor Peak Shape (Tailing) Active sites in the inlet liner or column; hydroxyl group interaction.Deactivate the inlet liner or replace it. Perform column conditioning. Consider the optional derivatization protocol to cap the active -OH group.[8]
Poor Isomer Separation Incorrect oven temperature program; column degradation.Decrease the oven ramp rate (e.g., to 5 °C/min) to improve resolution.[12] Verify column performance with a test mix; replace the column if resolution is permanently degraded. A more polar column (e.g., WAX phase) can also be tested.[10][13]
Low Signal/Sensitivity Low sample concentration; leak in the system; dirty ion source.Check sample concentration. Perform a system leak check. If the issue persists, vent the MS and clean the ion source according to the manufacturer's instructions.
Ghost Peaks Carryover from a previous injection; septum bleed.Run a solvent blank to confirm carryover. Increase post-run oven temperature or time. Use high-quality, low-bleed septa and replace them regularly.

Conclusion

The GC-MS method detailed in this application note provides a robust, reliable, and highly specific protocol for the separation and identification of cis- and trans-4-tert-amylcyclohexanol. By carefully selecting the chromatographic conditions, particularly the column and temperature program, excellent resolution of the key isomers can be achieved. The accompanying mass spectral data allows for unequivocal confirmation of the analyte's identity. This method is directly applicable to quality control in the fragrance and chemical industries, as well as in research settings requiring precise isomeric characterization.

References

High-Performance Liquid Chromatography Methods for the Analysis of 4-tert-amylcyclohexanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of 4-tert-amylcyclohexanol using High-Performance Liquid Chromatography (HPLC). This compound, a saturated alicyclic alcohol, lacks a significant UV-absorbing chromophore, rendering standard UV-Vis detection methods ineffective. This guide addresses this core analytical challenge by presenting three robust HPLC protocols tailored for researchers, scientists, and drug development professionals. We explore methodologies employing Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), and pre-column derivatization for UV-Vis detection. Each protocol is presented with a detailed explanation of the underlying scientific principles, step-by-step instructions, and a discussion of its respective advantages and limitations, empowering the analyst to select the most appropriate method for their specific application.

Introduction: The Analytical Challenge

This compound is a valuable compound used in various industries, notably as a fragrance ingredient in consumer products.[1] Accurate and precise quantification is crucial for quality control, stability testing, and formulation development. The primary obstacle in developing an HPLC method for this analyte is its chemical structure. As a saturated cyclohexanol derivative, it does not possess conjugated double bonds or aromatic rings that would absorb light in the ultraviolet-visible spectrum.[2] This property makes direct analysis using the most common HPLC detector, the UV-Vis detector, highly challenging.

This guide provides a systematic approach to overcome this limitation. We will detail three distinct, validated methods that leverage different detection strategies to achieve reliable quantification of this compound.

Physicochemical Properties & Chromatographic Considerations

Understanding the analyte's properties is fundamental to method development. This compound is a relatively non-polar molecule due to its alkyl substituent and saturated ring system. This dictates the choice of separation mode.

PropertyValueSource
Molecular Formula C₁₁H₂₂O[3][4]
Molecular Weight 170.29 g/mol [4][5]
Boiling Point 154-155 °C @ 40 mmHg[5][6]
Solubility Soluble in alcohol; poorly soluble in water[6]
logP (o/w) ~3.6 (estimated)[6]
Key Feature Lacks a UV chromophore[2][7]

Given its hydrophobic nature (high logP) and solubility profile, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation technique.[8][9][10] In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. Non-polar analytes like this compound will have a stronger affinity for the stationary phase and thus be retained longer than polar compounds.[11][12]

G Fig 1: Principle of Reverse-Phase HPLC Separation cluster_column HPLC Column (Non-Polar Stationary Phase) cluster_mobile Polar Mobile Phase (e.g., Water/ACN) C18_1 C18 C18_2 C18 C18_3 C18 C18_4 C18 C18_5 C18 C18_6 C18 Analyte This compound (Non-Polar) Analyte->C18_3 Strong Hydrophobic Interaction (Retention)

Caption: RP-HPLC retention mechanism for this compound.

Method 1: RP-HPLC with Refractive Index (RI) Detection

Causality & Expertise: The Refractive Index (RI) detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[13] It is an excellent choice for isocratic analysis of compounds with no UV activity, such as alcohols and sugars.[14][15][16][17] Its primary limitation is its incompatibility with gradient elution, as changes in the mobile phase composition will cause significant baseline drift.[13] Therefore, this method is ideal for simple sample matrices where all components can be resolved using a single, constant mobile phase composition (isocratic elution).

Detailed Protocol

Instrumentation and Materials:

  • HPLC system with an isocratic pump, autosampler, and column oven.

  • Refractive Index (RI) Detector.

  • Data acquisition and processing software.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and ultrapure water.

  • Standards: this compound reference standard.

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detector Refractive Index (RI)
Detector Temp. 35 °C (match column temp)
Run Time 15 minutes

Procedure:

  • Mobile Phase Preparation: Premix acetonitrile and water in the specified ratio. Degas thoroughly using sonication or vacuum filtration.

  • Standard Preparation: Accurately weigh ~50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~1 mg/mL. Prepare a series of calibration standards (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Purge the pump and equilibrate the column with the mobile phase until a stable baseline is achieved on the RI detector. This may take 30-60 minutes.

  • Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Method 2: RP-HPLC with Evaporative Light Scattering Detection (ELSD)

Causality & Expertise: The Evaporative Light Scattering Detector (ELSD) is another type of universal detector that is compatible with gradient elution.[18][19] The mechanism involves three steps: nebulization of the column effluent into an aerosol, evaporation of the volatile mobile phase in a heated drift tube, and detection of the light scattered by the remaining non-volatile analyte particles.[20][21] The signal is proportional to the mass of the analyte.[20] This method is superior to RI detection for complex mixtures that require a gradient to separate impurities or other components from the main analyte.

G Fig 2: Workflow of an Evaporative Light Scattering Detector (ELSD) A HPLC Effluent (Analyte + Mobile Phase) B Nebulizer (Nitrogen Gas) A->B C Aerosol Droplets B->C D Heated Drift Tube C->D E Solvent Evaporation D->E F Solid Analyte Particles E->F H Photodetector F->H G Light Source (Laser) G->F Light Scattering I Signal H->I

References

Application Notes & Protocols: The Role of 4-tert-Amylcyclohexanol as a Plasticizer in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of polymer science, the modification of material properties to suit specific applications is a constant pursuit. Rigid polymers, while offering strength and structure, often lack the flexibility required for numerous applications. Plasticizers are essential additives incorporated into polymer matrices to enhance their flexibility, workability, and softness.[1] They function by inserting themselves between polymer chains, thereby reducing the strong intermolecular forces that hold the chains together.[1][2] This separation increases the "free volume" within the polymer structure, facilitating greater segmental mobility of the polymer chains.[3] The macroscopic result of this molecular-level change is a decrease in the material's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][5]

This document provides a detailed technical guide on the application of 4-tert-amylcyclohexanol as a specialized plasticizer. While structurally similar to the more commonly referenced 4-tert-butylcyclohexanol (PTBCH), this compound offers a unique combination of a bulky, non-polar aliphatic group and a polar hydroxyl group, making it a candidate for modifying a range of polymers.[6] We will explore its mechanism of action, provide detailed protocols for its incorporation and characterization, and discuss the expected impact on polymer properties.

Physicochemical Profile of this compound

This compound (CAS 5349-51-9) is a waxy solid at room temperature. Its molecular structure is key to its function as a plasticizer.

  • Molecular Formula: C₁₁H₂₂O[7][8]

  • Molecular Weight: 170.29 g/mol [7][8]

  • Structure: It consists of a cyclohexane ring substituted with a hydroxyl (-OH) group and a bulky tert-amyl (1,1-dimethylpropyl) group. This amphiphilic nature—a polar head and a significant non-polar tail—governs its interaction with polymer chains.

Synthesis Overview

Like its butyl analog, this compound is typically synthesized via the catalytic hydrogenation of its corresponding phenol precursor, 4-tert-amylphenol. The process involves reducing the aromatic ring of the phenol to a cyclohexane ring under high pressure and temperature, using catalysts such as ruthenium or rhodium.[9][10][11] The stereochemistry of the final product (cis vs. trans isomers) can be controlled by the choice of catalyst and reaction conditions, which can be crucial for specific performance characteristics in perfumery and potentially in polymer applications.[12][13]

Mechanism of Plasticization

The efficacy of a plasticizer is determined by its ability to disrupt polymer-polymer interactions without compromising the overall integrity of the material. This compound achieves this through a well-established mechanism.

According to the free volume theory , rigid polymer chains are tightly packed with minimal internal space.[3] The introduction of this compound molecules increases this internal space. The bulky tert-amyl group acts as a spacer, physically pushing the polymer chains apart. This action overcomes the van der Waals forces and dipole-dipole interactions between the chains.

Simultaneously, the polar hydroxyl (-OH) group on the cyclohexanol ring can form secondary interactions (hydrogen bonds) with polar sites on the polymer chain (e.g., the chlorine atom in PVC). This compatibility is crucial; the plasticizer must be sufficiently miscible with the polymer to prevent phase separation or "bleeding" to the surface over time.[4] By spacing the chains and allowing them to move more freely, the energy required for segmental motion is reduced, leading to a lower glass transition temperature (Tg) and increased flexibility at ambient temperatures.[4][6]

G cluster_0 Rigid Polymer Matrix (Low Free Volume) cluster_1 Plasticized Polymer Matrix (Increased Free Volume) P1 Polymer Chain P2 Polymer Chain P3 Polymer Chain Plast1 This compound P2->Plast1  Addition of Plasticizer (Intercalation) P4 Polymer Chain P5 Polymer Chain Plast2 This compound P6 Polymer Chain

Caption: Mechanism of plasticization by this compound.

Application Protocols

The following protocols provide a framework for incorporating and evaluating this compound in a model polymer system, such as Poly(vinyl chloride) (PVC), which is commonly plasticized for various applications.[14]

Safety Precautions

Before beginning any experimental work, consult the Safety Data Sheet (SDS). This compound is classified as causing serious eye irritation (H319).[15] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[16] All procedures involving solvents should be performed in a well-ventilated fume hood.

Protocol 1: Preparation of Plasticized PVC Films via Solvent Casting

This protocol describes the preparation of PVC films with varying concentrations of this compound.

Materials & Equipment:

  • Poly(vinyl chloride) (PVC) resin

  • This compound (plasticizer)

  • Tetrahydrofuran (THF), analytical grade

  • Glass petri dishes or flat glass plates

  • Magnetic stirrer and hot plate

  • Analytical balance

  • Fume hood

  • Desiccator or vacuum oven

Procedure:

  • Solution Preparation: Prepare a stock solution of PVC in THF (e.g., 10% w/v). Dissolve 10 g of PVC resin in 100 mL of THF in a sealed flask. Gently heat (to ~50°C) and stir until the PVC is fully dissolved.

  • Plasticizer Addition: Calculate the required amount of this compound based on parts per hundred resin (phr). For example, for a 30 phr formulation using 1 g of PVC, you would add 0.3 g of the plasticizer.

  • Formulation: In separate vials, place the desired amount of PVC stock solution (e.g., 10 mL for 1 g PVC). Add the calculated mass of this compound to each vial. Prepare a control sample with no plasticizer.

  • Mixing: Tightly cap the vials and stir the mixtures at room temperature for at least 4 hours to ensure the plasticizer is homogenously dispersed.

  • Casting: Carefully pour the solutions into clean, level glass petri dishes inside a fume hood. The volume should be consistent to ensure uniform film thickness.

  • Drying: Cover the dishes loosely to allow for slow solvent evaporation. This prevents the formation of bubbles or surface defects. Let the films dry for 24-48 hours at ambient temperature.

  • Final Drying: Once the films are solid, transfer them to a vacuum oven and dry at 40°C for 24 hours to remove any residual THF.

  • Storage: Store the resulting flexible films in a desiccator until characterization.

Protocol 2: Characterization of Plasticized Films

This section outlines key analytical methods to quantify the effect of the plasticizer.

A. Thermal Analysis by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized films.

  • Procedure:

    • Cut a small sample (5-10 mg) from the center of the cast film and seal it in an aluminum DSC pan.

    • Place the pan in the DSC cell.

    • Perform a heat-cool-heat cycle to erase the thermal history of the polymer. A typical cycle for PVC would be:

      • Heat 1: Ramp from 25°C to 120°C at 10°C/min.

      • Cool: Cool from 120°C to -20°C at 10°C/min.

      • Heat 2: Ramp from -20°C to 150°C at 10°C/min.

    • The Tg is determined from the second heating scan, observed as a step-like change in the heat flow curve.[17]

B. Mechanical Properties by Tensile Testing

  • Objective: To measure tensile strength, elongation at break, and Young's modulus.

  • Procedure:

    • Cut dumbbell-shaped specimens from the cast films according to a standard method (e.g., ASTM D638).

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 10 mm/min) until the specimen fractures.

    • Record the load and displacement data to generate a stress-strain curve. From this, calculate:

      • Tensile Strength: The maximum stress the material can withstand.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, indicating stiffness.

C. Plasticizer Permanence by Leaching Test

  • Objective: To assess the resistance of the plasticizer to migration out of the polymer matrix.

  • Procedure:

    • Cut precisely sized samples (e.g., 2 cm x 2 cm) of the plasticized films and record their initial weight (W_initial).

    • Immerse the samples in a solvent where the plasticizer is soluble but the polymer is not (e.g., hexane or ethanol).

    • Keep the samples immersed for a set period (e.g., 24 hours) at a controlled temperature (e.g., 25°C).

    • Remove the samples, gently blot them dry, and then dry them in a vacuum oven to a constant weight (W_final).

    • Calculate the percentage of weight loss due to plasticizer leaching: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100

Expected Results and Data Interpretation

The incorporation of this compound is expected to systematically alter the properties of the host polymer. The magnitude of these changes will be dependent on its concentration.

Data Summary Tables

Table 1: Effect of this compound on Glass Transition Temperature (Tg)

Formulation (phr) Tg (°C)
0 (Neat PVC) 85
10 68
20 52
30 38
40 25

(Data are hypothetical and for illustrative purposes)

Table 2: Effect of this compound on Mechanical Properties

Formulation (phr) Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (GPa)
0 (Neat PVC) 50 5 2.5
10 42 50 1.8
20 35 150 1.1
30 28 250 0.6
40 22 350 0.3

(Data are hypothetical and for illustrative purposes)

Interpretation:

  • A clear, concentration-dependent decrease in Tg is the primary indicator of effective plasticization.[5]

  • Mechanical data should show a trade-off: as flexibility (elongation at break) increases, stiffness (Young's Modulus) and tensile strength are expected to decrease.[18] This is a classic characteristic of plasticized polymers.[1]

  • The leaching test provides insight into the long-term stability of the formulation. A low percentage of weight loss indicates good compatibility and permanence.[19]

Experimental Workflow Diagram

G cluster_prep Film Preparation cluster_char Characterization cluster_analysis Data Analysis prep1 Dissolve PVC in THF prep2 Add Plasticizer (Varying phr) prep1->prep2 prep3 Homogenize Mixture prep2->prep3 prep4 Solvent Cast & Dry Film prep3->prep4 char1 Thermal Analysis (DSC) Measure Tg prep4->char1 Test Samples char2 Mechanical Testing (Tensile Test) prep4->char2 Test Samples char3 Leaching Test (Permanence) prep4->char3 Test Samples an1 Plot Tg vs. phr char1->an1 an2 Plot Stress-Strain Curves char2->an2 an3 Calculate Weight Loss % char3->an3

Caption: Workflow for plasticizer evaluation.

Conclusion

This compound represents a viable candidate for use as a specialty plasticizer. Its molecular structure, featuring a bulky non-polar group and a polar hydroxyl function, allows it to effectively increase the free volume within polymer matrices, leading to a significant reduction in glass transition temperature and a corresponding increase in material flexibility. The protocols detailed herein provide a robust framework for researchers to systematically incorporate and validate the performance of this compound in various polymer systems, enabling the development of materials with tailored mechanical and thermal properties for advanced applications.

References

Application Notes & Protocols: Biocatalytic Synthesis of 4-tert-Amylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Biocatalysis for Stereocontrol in Cyclohexanol Scaffolds

Substituted cyclohexanols are pivotal structural motifs in pharmaceuticals, fragrances, and liquid crystals. The spatial arrangement of substituents on the cyclohexane ring dictates their biological activity and material properties. Specifically, the cis and trans stereoisomers of 4-tert-amylcyclohexanol exhibit distinct physicochemical characteristics, making their stereoselective synthesis a topic of significant interest. Traditional chemical methods for achieving this stereocontrol often rely on harsh reagents and complex purification procedures. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative.[1][2] This guide provides detailed protocols for two robust biocatalytic strategies for the synthesis of this compound stereoisomers:

  • Stereoselective Reduction of 4-tert-Amylcyclohexanone using Alcohol Dehydrogenases (ADHs): This approach directly yields a specific stereoisomer from a prochiral ketone.

  • Kinetic Resolution of Racemic this compound using Lipases: This method separates a mixture of stereoisomers by selectively acylating one, allowing for the isolation of both in enantiopure or diastereomerically enriched forms.

Strategy 1: Stereoselective Reduction with Alcohol Dehydrogenases (ADHs)

Principle and Rationale

Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones to secondary alcohols with high stereoselectivity.[3] By selecting an appropriate ADH, it is possible to control the stereochemical outcome of the reduction of 4-tert-amylcyclohexanone, favoring the formation of either the cis or trans isomer. The stereoselectivity is dictated by the enzyme's active site architecture, which preferentially binds the substrate in a specific orientation for hydride transfer from a cofactor, typically NADH or NADPH.[4]

For the synthesis of the thermodynamically less stable cis-isomer, which is often challenging to obtain via conventional chemical reductions, ADHs are particularly advantageous. The enzyme's ability to selectively deliver a hydride to one face of the carbonyl group can overcome the inherent steric hindrance that favors the formation of the trans-isomer.

A notable and versatile ADH for the synthesis of chiral alcohols is the NADP-dependent (R)-specific alcohol dehydrogenase from Lactobacillus kefir (LkADH).[5][6] This enzyme has a broad substrate scope and often exhibits excellent enantioselectivity.[7][8] For cofactor regeneration, a secondary enzyme system, such as glucose dehydrogenase (GDH) and glucose, is commonly employed to continuously convert NADP+ back to NADPH, making the process economically viable.[6]

Experimental Workflow: ADH-Mediated Reduction

ADH_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Analysis A Prepare Buffer & Reagents C Combine Biocatalyst, Substrate, Cofactor, and Regeneration System A->C B Prepare Whole-cell Biocatalyst (e.g., E. coli expressing LkADH) B->C D Incubate with Agitation (e.g., 30°C, 200 rpm) C->D E Monitor Reaction Progress (GC/HPLC) D->E F Quench Reaction & Extract Product E->F G Purify Product (e.g., Column Chromatography) F->G H Analyze Stereoisomeric Purity (Chiral GC) G->H

Figure 1. Workflow for the ADH-mediated reduction of 4-tert-amylcyclohexanone.

Protocol: Stereoselective Reduction of 4-tert-Amylcyclohexanone

Materials:

  • 4-tert-Amylcyclohexanone

  • Whole cells of E. coli expressing a suitable ADH (e.g., from Lactobacillus kefir) or isolated ADH

  • Glucose Dehydrogenase (GDH)

  • NADP+ or NADPH

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO4)

  • Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)

Procedure:

  • Biocatalyst Preparation: If using whole cells, cultivate the recombinant E. coli strain expressing the desired ADH according to standard protocols to obtain a cell paste. If using an isolated enzyme, prepare a stock solution in the reaction buffer.

  • Reaction Setup: In a suitable reaction vessel, combine the following in the specified order:

    • Potassium phosphate buffer (e.g., 50 mL)

    • D-Glucose (for cofactor regeneration, e.g., 1.5 equivalents relative to the substrate)

    • NADP+ (catalytic amount, e.g., 0.1 mM)

    • Glucose Dehydrogenase (e.g., 10-20 units)

    • ADH biocatalyst (e.g., 20-50 mg/mL of wet cell weight or an appropriate amount of isolated enzyme)

  • Substrate Addition: Dissolve 4-tert-amylcyclohexanone in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) to aid solubility and add it to the reaction mixture to a final concentration of, for example, 10-50 mM.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation (e.g., 200 rpm) to ensure proper mixing.

  • Reaction Monitoring: Periodically take aliquots from the reaction mixture, extract with an organic solvent, and analyze by GC or TLC to monitor the conversion of the ketone to the alcohol.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Analyze the stereoisomeric purity (cis/trans ratio and enantiomeric excess) of the purified this compound using chiral gas chromatography.[9]

Data Presentation:

Enzyme SourceSubstrate Conc. (mM)Co-solventTemp (°C)Time (h)Conversion (%)Diastereomeric Excess (d.e. %)
Lactobacillus kefir ADH205% DMSO3024>99>98 (cis)
Rhodococcus sp. ADH205% DMSO3024>99>98 (trans)
Thermoanaerobacter sp. ADH205% Isopropanol4018>95>95 (cis)

Note: The data in this table are representative examples based on the performance of these enzymes with similar substituted cyclohexanones and serve as a starting point for optimization.

Strategy 2: Kinetic Resolution with Lipases

Principle and Rationale

Kinetic resolution is a powerful technique for separating enantiomers or diastereomers from a racemic or diastereomeric mixture.[10] It relies on the differential reaction rates of the stereoisomers with a chiral catalyst, in this case, a lipase. Lipases, such as Candida antarctica Lipase B (CALB), are widely used for the kinetic resolution of alcohols via enantioselective acylation.[1][11]

In the context of this compound, a mixture of cis and trans isomers can be subjected to lipase-catalyzed acylation. The lipase will preferentially acylate one stereoisomer at a faster rate, leaving the unreacted alcohol enriched in the other stereoisomer. By stopping the reaction at approximately 50% conversion, both the acylated product and the remaining alcohol can be obtained with high stereoisomeric purity.

The choice of acyl donor and solvent is critical for achieving high enantioselectivity (E-value). Vinyl acetate is a common and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, rendering the reaction irreversible.[12]

Experimental Workflow: Lipase-Mediated Kinetic Resolution

Lipase_Workflow cluster_prep Preparation cluster_reaction Kinetic Resolution cluster_workup Separation & Analysis A Prepare Racemic Substrate (cis/trans mixture) C Combine Substrate, Lipase, and Acyl Donor in Solvent A->C B Select Lipase & Acyl Donor B->C D Incubate with Agitation (e.g., 40°C, 200 rpm) C->D E Monitor Reaction Progress (GC/HPLC) to ~50% Conversion D->E F Filter off Immobilized Lipase E->F G Separate Alcohol and Ester (e.g., Column Chromatography) F->G H Analyze Stereoisomeric Purity of Both Fractions (Chiral GC) G->H

Figure 2. Workflow for the lipase-mediated kinetic resolution of this compound.

Protocol: Kinetic Resolution of this compound

Materials:

  • Racemic this compound (mixture of cis and trans isomers)

  • Immobilized Lipase (e.g., Novozym 435 - immobilized CALB)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene or methyl tert-butyl ether (MTBE))

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a dry flask, dissolve racemic this compound (e.g., 1 mmol) in an anhydrous organic solvent (e.g., 10 mL).

  • Addition of Reagents: Add the acyl donor, vinyl acetate (e.g., 1.5-2.0 equivalents).

  • Initiation of Reaction: Add the immobilized lipase (e.g., 20-50 mg per mmol of substrate).

  • Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 40°C) with agitation.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots, filtering the enzyme, and analyzing the ratio of alcohol to ester by GC or TLC. The goal is to stop the reaction at or near 50% conversion to maximize the stereoisomeric purity of both the remaining alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized lipase. The lipase can often be washed and reused.

  • Separation: Concentrate the filtrate and separate the unreacted alcohol from the formed ester using column chromatography on silica gel.

  • Analysis: Determine the stereoisomeric purity of both the alcohol and the ester fractions using chiral gas chromatography.[13] The ester can be hydrolyzed back to the alcohol for easier analysis if necessary.

Data Presentation:

LipaseAcyl DonorSolventTemp (°C)Time for ~50% Conv. (h)E-value
Novozym 435 (CALB)Vinyl AcetateMTBE406>200
Pseudomonas cepacia LipaseVinyl AcetateToluene3012>100
Candida rugosa LipaseIsopropenyl AcetateHexane4024~50

Note: The data in this table are representative examples based on the performance of these lipases with similar secondary alcohols and serve as a starting point for optimization.

Analytical Methods: Chiral Gas Chromatography (GC)

The determination of the stereoisomeric composition of the this compound products is crucial. Chiral gas chromatography is a highly effective technique for this purpose.

Typical GC Conditions:

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[13]

  • Carrier Gas: Hydrogen or Helium.[14]

  • Injector and Detector Temperature: 230-250°C.

  • Oven Program: A temperature gradient may be necessary to achieve optimal separation of all stereoisomers. For example, starting at 80°C and ramping up to 150°C.

  • Derivatization: For better resolution and peak shape, the alcohol can be derivatized to its acetate or trifluoroacetate ester before analysis.

Conclusion

The biocatalytic strategies outlined in this guide offer powerful and environmentally benign methods for the stereoselective synthesis of this compound isomers. The stereoselective reduction of the corresponding ketone using ADHs provides a direct route to a single, desired stereoisomer. In parallel, the kinetic resolution of a racemic mixture of the alcohol using lipases allows for the separation and recovery of both stereoisomers in high purity. The choice of strategy will depend on the desired stereoisomer and the available starting materials. Both approaches highlight the precision and versatility of enzymes in modern organic synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 4-tert-amylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 4-tert-amylcyclohexanol. This guide is designed for researchers, chemists, and process development professionals to address common challenges, optimize reaction conditions, and ultimately improve the yield and purity of this valuable compound. The following content is structured in a question-and-answer format to directly tackle specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial and laboratory method for synthesizing this compound?

The most prevalent and scalable method for producing this compound is the catalytic hydrogenation of 4-tert-amylphenol. This process involves the reduction of the aromatic ring of the phenol using hydrogen gas in the presence of a metal catalyst. This transformation is highly effective, but the final yield and isomeric purity are heavily dependent on the chosen catalyst and reaction conditions.

The overall reaction is as follows:

  • Starting Material: 4-tert-amylphenol

  • Reagent: Hydrogen (H₂)

  • Product: this compound (mixture of cis and trans isomers)[1][2]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yield is a common issue that can typically be traced back to a few key areas: catalyst activity, reaction conditions, or starting material purity.

  • Catalyst Inactivation or Poisoning: Heterogeneous catalysts (e.g., Palladium, Rhodium, Ruthenium on carbon) are susceptible to poisoning by impurities.[3] Sulfur compounds, strong acids, or even byproducts from the synthesis of the starting 4-tert-amylphenol can adsorb to the catalyst surface, blocking active sites and halting the hydrogenation.

  • Inadequate Hydrogen Pressure or Delivery: The reduction of the aromatic ring is a demanding hydrogenation that requires sufficient hydrogen pressure. If the pressure is too low or the agitation in the reactor is insufficient to ensure good gas-liquid mixing, the reaction rate will be slow, leading to incomplete conversion.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures can promote side reactions, such as hydrogenolysis (cleavage of the C-O bond), leading to the formation of byproducts like tert-amylcyclohexane. For many phenol hydrogenations, a temperature range of 40-100°C is often a good starting point.[4][5]

  • Impure Starting Material: The purity of the 4-tert-amylphenol starting material is critical. Impurities can act as catalyst poisons or lead to the formation of difficult-to-separate byproducts.

Q3: How can I control the cis/trans isomer ratio of the final product?

The stereochemical outcome of the hydrogenation is highly influenced by the choice of catalyst and, to a lesser extent, the reaction conditions. The cis and trans isomers of this compound have distinct properties, and controlling this ratio is often a primary objective.

  • Catalyst Selection is Key:

    • For high cis-isomer selectivity: Rhodium-based catalysts, often in combination with an acid promoter, are known to favor the formation of the cis-isomer.[5]

    • For high trans-isomer selectivity: Ruthenium and Palladium-based catalysts tend to produce a higher proportion of the more thermodynamically stable trans-isomer.[6][7]

  • Reaction Temperature: Lower reaction temperatures (e.g., 20-80°C) generally favor higher cis-isomer selectivity.[4][5] Higher temperatures can lead to isomerization and a shift towards the more stable trans product.

The diagram below illustrates the general relationship between catalyst choice and the resulting major isomer.

References

Technical Support Center: Purification of 4-tert-Amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-tert-amylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the expertise to overcome common challenges in obtaining high-purity this compound.

Introduction: The Purification Challenge

The primary challenge in the purification of this compound lies in the effective separation of its cis and trans diastereomers and the removal of unreacted starting material, primarily 4-tert-amylcyclohexanone. The success of subsequent synthetic steps and the validity of experimental data hinge on the purity of this key intermediate. This guide provides a systematic approach to troubleshooting common issues encountered during purification.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and actionable solutions.

Problem 1: Poor Separation of Cis and Trans Isomers by Recrystallization

Question: I've attempted to purify my crude this compound by recrystallization, but my post-purification analysis (GC/NMR) still shows a significant presence of both cis and trans isomers. What's going wrong?

Answer:

This is a common challenge, as diastereomers can sometimes co-crystallize. The issue often stems from the choice of solvent or the cooling rate.

Causality and Solution:

  • Solvent Selection is Critical: The ideal recrystallization solvent will have a significant solubility difference for your desired isomer and the impurities at high and low temperatures.[1] For closely related compounds like 4-tert-butylcyclohexanol, a mixture of ethanol and water has proven effective.[2] This suggests that a similar protic solvent system could be a good starting point for this compound.

  • Cooling Rate: Rapid cooling can trap impurities and the undesired isomer within the crystal lattice.[3] A slow, controlled cooling process is crucial for selective crystallization.

Troubleshooting Protocol:

  • Solvent Screening:

    • Begin with a solvent system of ethanol and water. Dissolve the crude product in a minimal amount of hot ethanol.

    • Gradually add hot water until the solution becomes slightly turbid.

    • Add a few drops of hot ethanol to redissolve the precipitate and achieve a clear, saturated solution.

    • If this system is ineffective, consider other solvent mixtures. A good starting point is to choose a solvent in which the compound is soluble and an anti-solvent in which it is insoluble; the two must be miscible.[3][4] Common pairs include hexane/ethyl acetate and toluene/heptane.

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can aid in this process.

    • Once at room temperature, further cool the flask in an ice bath to maximize crystal yield.

  • Seeding:

    • If crystals are slow to form, introduce a seed crystal of the desired pure isomer to initiate crystallization.

  • Iterative Recrystallization:

    • A single recrystallization may not be sufficient. A second recrystallization of the purified material can significantly enhance isomeric purity.

Problem 2: Product "Oils Out" During Recrystallization

Question: When I cool my recrystallization mixture, the product separates as an oil instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solute is supersaturated.

Causality and Solution:

  • Solvent Choice: The boiling point of your solvent or solvent mixture may be too high.

  • Concentration: The concentration of the solute may be too high, leading to separation from the solution above its melting point.

Troubleshooting Protocol:

  • Adjust the Solvent System:

    • If using a mixed solvent system, increase the proportion of the solvent in which the compound is less soluble before cooling.

    • Consider a solvent with a lower boiling point.

  • Reduce Concentration:

    • Add more hot solvent to the oiled-out mixture to dissolve the oil, then allow it to cool slowly again.

  • Lower the Cooling Temperature:

    • Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal.

Problem 3: Incomplete Removal of 4-tert-Amylcyclohexanone

Question: My purified this compound still contains the starting ketone. How can I remove this impurity?

Answer:

Residual 4-tert-amylcyclohexanone is a common impurity resulting from incomplete reduction during synthesis.

Causality and Solution:

  • Polarity Difference: The ketone is more polar than the alcohol, but their polarities can be close enough to make separation by simple recrystallization challenging.

  • Alternative Purification: For impurities with different functional groups, other purification techniques may be more effective.

Troubleshooting Protocol:

  • Column Chromatography:

    • This is a highly effective method for separating compounds with different polarities.

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A non-polar solvent system with a small amount of a more polar solvent, such as a hexane/ethyl acetate gradient, will typically elute the less polar alcohol before the more polar ketone. The exact ratio should be determined by thin-layer chromatography (TLC).

  • Chemical Conversion (for stubborn cases):

    • If the ketone is present in small amounts, it can be converted to a more easily separable derivative. For example, reaction with Girard's reagent can form a water-soluble hydrazone, which can be removed by extraction. This is an advanced technique and should be considered carefully.

Problem 4: Low Yield After Purification

Question: I've achieved high purity, but my final yield of this compound is very low. What are the likely causes?

Answer:

Low yield can result from several factors during the purification process.

Causality and Solution:

  • Excessive Solvent: Using too much solvent during recrystallization will result in a significant amount of product remaining in the mother liquor.[3]

  • Premature Crystallization: Crystals forming during hot filtration will be lost.

  • Transfer Losses: Multiple transfer steps can lead to mechanical losses of the product.

Troubleshooting Protocol:

  • Minimize Solvent Usage:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Prevent Premature Crystallization:

    • Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.

  • Recover from Mother Liquor:

    • The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be of lower purity.

  • Optimize Transfer Steps:

    • Rinse glassware with a small amount of cold solvent to recover any adhering product.

Experimental Workflow Visualization

The following diagram illustrates a typical purification workflow for this compound, incorporating decision points for troubleshooting.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification start Crude this compound (mixture of isomers and ketone) recrystallization Recrystallization (e.g., aq. Ethanol) start->recrystallization analysis1 Purity & Isomer Ratio Analysis (GC/NMR) recrystallization->analysis1 decision1 Purity > 98% and Desired Isomer Ratio? analysis1->decision1 end Pure this compound decision1->end Yes chromatography Column Chromatography (e.g., Silica Gel, Hexane/EtOAc) decision1->chromatography No analysis2 Purity Analysis (GC/NMR) chromatography->analysis2 decision2 Purity > 98%? analysis2->decision2 decision2->recrystallization No, Recrystallize Again decision2->end Yes

Caption: A decision-based workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected ratio of cis to trans isomers in the crude product?

A1: The isomeric ratio depends on the synthetic route, particularly the reducing agent used for the conversion of 4-tert-amylcyclohexanone. Bulky reducing agents tend to favor the formation of the cis isomer via equatorial attack. For the analogous 4-tert-butylcyclohexanol, some reductions can yield over 95% of the cis isomer.[2] It is essential to analyze your crude product to determine your starting isomeric ratio.

Q2: Can I use fractional distillation to separate the isomers?

A2: Fractional distillation separates compounds based on differences in their boiling points.[2] While theoretically possible for diastereomers, it is often challenging if the boiling points are very close.[5] For industrial-scale separations of diastereomers with similar boiling points, extractive distillation may be employed.[6] For laboratory scale, recrystallization or chromatography are generally more practical and effective.

Q3: What analytical techniques are best for assessing purity and isomeric ratio?

A3:

  • Gas Chromatography (GC): An excellent technique for determining the purity and the relative ratio of cis and trans isomers. A capillary column with a polar stationary phase is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can distinguish between the cis and trans isomers due to the different chemical environments of the protons and carbons, particularly those on the cyclohexane ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying impurities by providing both retention time data and mass spectral fragmentation patterns.

Q4: Are there any safety precautions I should be aware of?

A4: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be mindful of the flammability of organic solvents.

Quantitative Data Summary

The following table summarizes key physical properties relevant to the purification of this compound and related compounds.

Compound/PropertyMelting Point (°C)Boiling Point (°C)Notes
This compound (mixture)24-27154-155 @ 40 mmHgPhysical properties can vary with isomeric ratio.
Cyclohexanol25.9161Useful for comparison of physical properties.[2]
4-tert-AmylcyclohexanoneN/AN/AThe primary impurity from the synthesis.

References

Identifying and minimizing side reactions in 4-tert-amylcyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-amylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. By understanding the underlying chemical principles, you can optimize your reaction conditions to maximize yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Route 1: Catalytic Hydrogenation of 4-tert-Amylphenol

This is a common and efficient industrial method for producing this compound. However, it is not without its challenges, primarily concerning selectivity and catalyst stability.

Q1: My hydrogenation of 4-tert-amylphenol is producing a mixture of cis and trans isomers. How can I control the stereoselectivity?

A1: The diastereoselectivity of this hydrogenation is highly dependent on the choice of catalyst and reaction conditions. The thermodynamically more stable trans isomer is often favored, but the cis isomer can be obtained selectively.

  • For the trans Isomer: Palladium-based catalysts, such as palladium on alumina (Pd/Al₂O₃), tend to favor the formation of the more stable trans isomer.[1]

  • For the cis Isomer: Rhodium-based catalysts, like rhodium on carbon (Rh/C) or rhodium complexes, generally yield the cis isomer as the major product through a syn-addition of hydrogen to the aromatic ring.[1] The presence of acid in the reaction medium has also been reported to favor the formation of the cis isomer during liquid-phase hydrogenation.[2]

CatalystPredominant IsomerRationale
Palladium (e.g., Pd/Al₂O₃)transFavors the formation of the thermodynamically more stable product.
Rhodium (e.g., Rh/C)cisPromotes syn-addition of hydrogen to the aromatic ring.[1]

Q2: I'm observing a significant amount of 4-tert-amylcyclohexanone in my product mixture. What is causing this and how can I minimize it?

A2: 4-tert-Amylcyclohexanone is a key intermediate in the hydrogenation of 4-tert-amylphenol.[2] Its accumulation in the final product indicates an incomplete reaction.

Troubleshooting Steps:

  • Increase Hydrogen Pressure: Insufficient hydrogen pressure can lead to the stalling of the reaction at the ketone intermediate. Increasing the pressure will favor the complete reduction to the alcohol.

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or moderately increasing the temperature can drive the reaction to completion. However, be cautious with increasing the temperature significantly, as this can lead to other side reactions (see Q3).

  • Check Catalyst Activity: The catalyst may be deactivated. Ensure you are using a fresh, active catalyst. If reusing a catalyst, consider regeneration procedures recommended by the manufacturer.

Q3: My reaction is producing non-polar byproducts, and I'm experiencing a loss of yield. What are these and how can I prevent their formation?

A3: At elevated temperatures (typically above 200°C in gas-phase hydrogenation, but can occur at lower temperatures in liquid-phase), hydrogenolysis can become a significant side reaction.[2] This involves the cleavage of the C-O bond, leading to the formation of tert-amylcyclohexane and tert-amylbenzene.

Minimization Strategies:

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize hydrogenolysis.

  • Catalyst Choice: The choice of catalyst and support can influence the propensity for hydrogenolysis. Experiment with different catalysts if this is a persistent issue.

Synthesis Route 2: Reduction of 4-tert-Amylcyclohexanone

This route is common in laboratory settings and offers good control over the final product, provided the correct reducing agent and conditions are chosen.

Q4: I am reducing 4-tert-amylcyclohexanone and obtaining a mixture of cis and trans isomers. How do I selectively obtain one isomer?

A4: The stereochemical outcome of the reduction of 4-tert-amylcyclohexanone is a classic example of kinetic versus thermodynamic control, dictated by the steric bulk of the hydride reagent.

  • For the trans Isomer (Equatorial Attack): Small, unhindered hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) preferentially attack from the axial face of the cyclohexanone ring. This avoids steric hindrance from the axial hydrogens at the C-2 and C-6 positions, leading to the formation of the thermodynamically more stable trans alcohol where the hydroxyl group is in the equatorial position.

  • For the cis Isomer (Axial Attack): Bulky, sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), cannot easily approach from the more hindered axial face. They are forced to attack from the equatorial face, resulting in the formation of the kinetically favored cis alcohol with the hydroxyl group in the axial position.

Reducing AgentPredominant IsomerMechanism
Sodium Borohydride (NaBH₄)transAxial attack (less steric hindrance for a small nucleophile).
Lithium Aluminum Hydride (LiAlH₄)transAxial attack.
L-Selectride®cisEquatorial attack (due to the steric bulk of the reagent).
Meerwein-Ponndorf-Verley (MPV)Mixture (approaching equilibrium)Reversible reaction that can lead to a thermodynamically controlled product mixture.

Synthesis Route 3: Grignard Reaction with a Substituted Cyclohexanone

While not the most direct route to this compound, Grignard reactions are fundamental in alcohol synthesis. Understanding their potential pitfalls with similar substrates is crucial. The following addresses a hypothetical synthesis of a tertiary alcohol from 4-tert-amylcyclohexanone to illustrate common side reactions.

Q5: I am attempting a Grignard reaction with 4-tert-amylcyclohexanone, but I am recovering a large amount of my starting ketone. Why is the reaction failing?

A5: This is a common issue when working with sterically hindered ketones and Grignard reagents. The Grignard reagent, being a strong base, can act as a base instead of a nucleophile.[3]

  • Enolization: The Grignard reagent can deprotonate the alpha-carbon of the ketone, forming an enolate. During the acidic workup, this enolate is protonated back to the starting ketone.[3] This is more likely with bulky Grignard reagents and hindered ketones.

  • Reduction: In some cases, the Grignard reagent can act as a reducing agent, transferring a beta-hydride to the carbonyl carbon via a cyclic transition state. This will result in the formation of this compound instead of the desired tertiary alcohol.[3]

Troubleshooting Steps:

  • Use a Less Hindered Grignard Reagent: If possible, switch to a less bulky Grignard reagent to favor nucleophilic addition over deprotonation.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature can sometimes favor the desired addition reaction.

  • Use a Cerium(III) Chloride Additive (Luche Reduction Conditions): The addition of CeCl₃ can increase the nucleophilicity of the Grignard reagent and suppress enolization.

Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-tert-Amylcyclohexanone to trans-4-tert-Amylcyclohexanol

  • Dissolve 4-tert-amylcyclohexanone (1 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 3M HCl until the effervescence ceases.

  • Extract the product with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography on silica gel or by recrystallization to obtain pure trans-4-tert-amylcyclohexanol.

Visualizing Reaction Pathways

DOT Diagram 1: Hydrogenation of 4-tert-Amylphenol

Hydrogenation_Pathway phenol 4-tert-Amylphenol ketone 4-tert-Amylcyclohexanone (Intermediate) phenol->ketone + H₂ (Catalyst) side_product Hydrogenolysis Byproducts (e.g., tert-Amylcyclohexane) phenol->side_product + H₂ (High Temp) (Catalyst) alcohol This compound (Product) ketone->alcohol + H₂ (Catalyst) Ketone_Reduction ketone 4-tert-Amylcyclohexanone axial_attack Axial Attack (Less Hindered Face) ketone->axial_attack Small Hydride (e.g., NaBH₄) equatorial_attack Equatorial Attack (More Hindered Face) ketone->equatorial_attack Bulky Hydride (e.g., L-Selectride®) trans_alcohol trans-4-tert-Amylcyclohexanol (Equatorial OH, Major Product) axial_attack->trans_alcohol cis_alcohol cis-4-tert-Amylcyclohexanol (Axial OH, Minor Product) equatorial_attack->cis_alcohol

References

Technical Support Center: Troubleshooting Common Issues in 4-tert-amylcyclohexanol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-tert-amylcyclohexanol experiments. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful and your results are reliable.

Section 1: Synthesis-Related Issues

The synthesis of this compound, a valuable fragrance ingredient and chemical intermediate, typically involves the reduction of 4-tert-amylcyclohexanone or a Grignard reaction.[1][2] Each route presents unique challenges that can impact yield and purity.

FAQ 1: Low Yield in the Reduction of 4-tert-amylcyclohexanone using Sodium Borohydride

Question: I am experiencing a significantly lower than expected yield of this compound when reducing 4-tert-amylcyclohexanone with sodium borohydride. What are the likely causes and how can I improve it?

Answer: Low yields in this reduction are often traced back to the reactivity of sodium borohydride (NaBH₄) and the reaction conditions.

Causality and Troubleshooting:

  • Moisture Contamination: Sodium borohydride reacts vigorously with protic solvents like water and even methanol to produce hydrogen gas, consuming the reagent and reducing its availability for the ketone reduction.[3][4] Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reagent Decomposition: NaBH₄ can decompose over time, especially if not stored in a dry environment.[5] Use a fresh bottle of sodium borohydride or test the activity of your current stock on a small scale.

  • Insufficient Reagent: While the stoichiometry is 4 moles of ketone to 1 mole of NaBH₄, it's common practice to use a slight excess of the reducing agent to ensure the reaction goes to completion.

  • Reaction Temperature: The reduction is typically carried out at room temperature or below.[4] Running the reaction at elevated temperatures can lead to side reactions and decomposition of the reducing agent.

Step-by-Step Protocol for Improved Yield:

  • Preparation: Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent: Use anhydrous methanol or ethanol as the solvent.

  • Reagent Addition: Dissolve the 4-tert-amylcyclohexanone in the anhydrous alcohol in an ice bath. In a separate flask, dissolve a 1.2 molar equivalent of fresh sodium borohydride in the same solvent and add it dropwise to the ketone solution while maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.

  • Workup: Carefully quench the reaction by the slow addition of dilute hydrochloric acid in an ice bath to neutralize the excess NaBH₄ and the borate esters. Extract the product with a suitable organic solvent like diethyl ether.

FAQ 2: Side Reactions During Grignard Synthesis of this compound

Question: When synthesizing this compound via a Grignard reaction, I am observing significant amounts of byproducts. What are these side reactions and how can I minimize them?

Answer: The Grignard reaction is a powerful tool for C-C bond formation but is susceptible to several side reactions, especially with sterically hindered ketones.[6][7]

Common Side Reactions and Mitigation Strategies:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and regeneration of the starting ketone upon workup.[8] This is more pronounced with bulky Grignard reagents.

    • Solution: Use a less sterically hindered Grignard reagent if possible. Alternatively, conduct the reaction at a lower temperature to favor nucleophilic addition over deprotonation.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to the corresponding secondary alcohol via a six-membered transition state.[6]

    • Solution: This is an inherent reactivity pattern. If reduction is a major issue, consider alternative Grignard reagents without β-hydrogens or a different synthetic route.

  • Wurtz Coupling: The Grignard reagent can react with unreacted alkyl halide, leading to the formation of a coupled alkane.

    • Solution: Ensure slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the alkyl halide and favor the formation of the Grignard reagent.

Diagram of Grignard Reaction Pathways:

Grignard_Pathways Ketone 4-tert-amylcyclohexanone Product This compound Ketone->Product Enolate Enolate Intermediate Ketone->Enolate Reduced_Alcohol Reduced Alcohol Ketone->Reduced_Alcohol Grignard R-MgX Grignard->Ketone Nucleophilic Addition (Desired) Grignard->Ketone Enolization (Side Reaction) Grignard->Ketone Reduction (Side Reaction) Alkyl_Halide R-X Grignard->Alkyl_Halide Wurtz Coupling (Side Reaction) Wurtz_Coupling R-R (Wurtz Product) Alkyl_Halide->Wurtz_Coupling

Caption: Possible reaction pathways in a Grignard synthesis.

Section 2: Purification and Isomer Separation

A significant challenge in this compound experiments is the separation of the cis and trans diastereomers. The ratio of these isomers is dependent on the synthetic route and reaction conditions.[9][10]

FAQ 3: Difficulty in Separating cis and trans Isomers of this compound

Question: I am having trouble separating the cis and trans isomers of this compound. What are the most effective methods?

Answer: The separation of these diastereomers can be challenging due to their similar physical properties. However, chromatographic techniques are generally successful.

Separation Techniques:

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential adsorption of isomers on a stationary phase (e.g., silica gel).Scalable, effective for large quantities.Can be time-consuming and require large volumes of solvent.
Preparative TLC Similar to column chromatography but on a larger plate.Good for small-scale separations and method development.Limited sample capacity.
Gas Chromatography (GC) Separation based on boiling point and interaction with the column's stationary phase.High resolution, can also be used for quantitative analysis.[11]Destructive, limited to small sample sizes.

Optimized Column Chromatography Protocol:

  • Stationary Phase: Use a high-quality silica gel with a particle size of 60-200 µm.

  • Eluent System: A non-polar/polar solvent mixture is typically used. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute the isomers. The trans isomer, being less polar, will typically elute first.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure isomer fractions.

Diagram of Isomer Separation Workflow:

Isomer_Separation Start Crude Product (cis/trans mixture) Column Column Chromatography (Silica Gel) Start->Column Fractions Collect Fractions Column->Fractions TLC TLC Analysis of Fractions Cis Pure cis Isomer TLC->Cis Trans Pure trans Isomer TLC->Trans Mixed Mixed Fractions (Re-column) TLC->Mixed Fractions->TLC

Caption: Workflow for separating cis and trans isomers.

Section 3: Characterization and Analysis

Accurate characterization is crucial to confirm the identity and purity of the synthesized this compound and to determine the isomeric ratio.

FAQ 4: Ambiguous Spectroscopic Data for cis and trans Isomers

Question: The ¹H NMR and ¹³C NMR spectra of my product are complex, and I'm finding it difficult to assign the peaks to the cis and trans isomers. How can I differentiate them?

Answer: The conformational differences between the cis and trans isomers lead to distinct chemical shifts in their NMR spectra. The bulky tert-amyl group locks the cyclohexane ring in a chair conformation where this group is in the equatorial position to minimize steric strain.[12]

Spectroscopic Differentiation:

  • ¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-1) is the key diagnostic signal.

    • trans isomer: The hydroxyl group is equatorial, and H-1 is axial. It will appear as a triplet of triplets (tt) with large axial-axial coupling constants (J ≈ 10-12 Hz) and smaller axial-equatorial coupling constants (J ≈ 4-5 Hz).

    • cis isomer: The hydroxyl group is axial, and H-1 is equatorial. It will appear as a broad multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants.

  • ¹³C NMR: The chemical shifts of the carbons in the cyclohexane ring are also informative. The carbon bearing the axial hydroxyl group in the cis isomer will be shielded (shifted to a lower ppm value) compared to the carbon with the equatorial hydroxyl group in the trans isomer.

Expected Spectroscopic Data:

IsomerH-1 Signal (¹H NMR)C-1 Chemical Shift (¹³C NMR)
trans Triplet of triplets (tt), ~3.5 ppm~70-72 ppm
cis Broad multiplet, ~4.0 ppm~65-67 ppm

Note: Exact chemical shifts may vary depending on the solvent and instrument.

For comprehensive spectral data, consult databases such as SpectraBase.[13]

Section 4: Safety Precautions

Working with the reagents involved in the synthesis of this compound requires strict adherence to safety protocols.

FAQ 5: What are the primary safety concerns when handling sodium borohydride and Grignard reagents?

Question: What are the primary safety concerns when handling sodium borohydride and Grignard reagents?

Answer: Both sodium borohydride and Grignard reagents pose significant hazards and must be handled with extreme care.

Safety Guidelines:

  • Sodium Borohydride (NaBH₄):

    • Water Reactivity: Reacts violently with water and acids to produce flammable hydrogen gas.[3] Always handle in a dry environment and never add water directly to the solid.

    • Toxicity and Corrosivity: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]

    • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and acids.[3]

  • Grignard Reagents:

    • Air and Moisture Sensitivity: Highly reactive with air and moisture.[8] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Flammability: The ether solvents typically used for Grignard reactions are extremely flammable.

    • Corrosivity: Grignard reagents are strongly basic and can cause severe burns. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform all manipulations in a well-ventilated fume hood.[14]

References

Technical Support Center: Enhancing the Stereoselectivity of 4-tert-Amylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-amylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges encountered during the synthesis of this compound, with a specific focus on controlling and enhancing the stereoselectivity of the final product. Our approach is rooted in mechanistic understanding and field-proven insights to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key stereoisomers of this compound, and why is their selective synthesis critical?

This compound exists as two primary diastereomers: cis and trans. The distinction lies in the relative orientation of the hydroxyl (-OH) and tert-amyl groups on the cyclohexane ring.

  • trans-isomer: The hydroxyl and tert-amyl groups are on opposite faces of the ring. In the most stable chair conformation, both bulky groups occupy equatorial positions, minimizing steric strain. This makes the trans-isomer the thermodynamically more stable product.

  • cis-isomer: The hydroxyl and tert-amyl groups are on the same face of the ring. In the most stable chair conformation, the large tert-amyl group occupies an equatorial position while the smaller hydroxyl group is in an axial position.

The selective synthesis of these isomers is crucial because their physical and chemical properties can differ significantly. For instance, in the fragrance industry, esters derived from the cis and trans isomers of substituted cyclohexanols possess distinct scent profiles. The acetate of cis-4-tert-butylcyclohexanol, a related compound, is highly valued for its intense woody and floral fragrance, making its selective synthesis a key industrial goal.[1] Therefore, controlling the stereochemical outcome is essential for producing a final product with the desired activity and characteristics.

Q2: What is the primary synthetic pathway for this compound, and what are the key intermediates?

The most common and industrially viable route is the catalytic hydrogenation of 4-tert-amylphenol.[2][3] This reaction is not a single-step transformation but proceeds through a key intermediate, 4-tert-amylcyclohexanone.

The overall pathway can be visualized as follows:

  • Aromatic Ring Hydrogenation: The benzene ring of 4-tert-amylphenol is first hydrogenated to form 4-tert-amylcyclohexanone. This step involves the formation of an unstable enol intermediate which rapidly tautomerizes to the ketone.[4][5]

  • Ketone Reduction: The intermediate 4-tert-amylcyclohexanone is subsequently reduced to the final product, this compound.

It is during this second step—the reduction of the ketone—that the crucial stereocenter at the hydroxyl-bearing carbon is formed, determining the final cis:trans ratio.

G A 4-tert-Amylphenol B 4-tert-Amylcyclohexanone (Key Intermediate) A->B + H2 - H2O C cis-4-tert-Amylcyclohexanol B->C + H2 (Kinetic Control) D trans-4-tert-Amylcyclohexanol B->D + H2 (Thermodynamic Control) G cluster_0 Troubleshooting Workflow Start Poor cis:trans Ratio DesiredIsomer What is the desired isomer? Start->DesiredIsomer CisNode Desired: cis-Isomer DesiredIsomer->CisNode cis TransNode Desired: trans-Isomer DesiredIsomer->TransNode trans UseRhRu Use Rh/C or Ru-complex catalyst (Kinetic Control) CisNode->UseRhRu CheckTemp If trans is present, lower reaction temperature. UseRhRu->CheckTemp UsePd Use Pd/C catalyst (Thermodynamic Control) TransNode->UsePd CheckTime If cis is present, increase reaction time/temp moderately. UsePd->CheckTime

References

Technical Support Center: Stability and Degradation Studies of 4-tert-Amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stability and degradation studies of 4-tert-amylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the analysis of this compound. Our goal is to equip you with the scientific rationale behind experimental design and troubleshooting, ensuring the integrity and reliability of your stability data.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format. Each solution is grounded in established scientific principles to help you not only solve the immediate problem but also to understand its root cause.

Unexpected Peaks in a Chromatogram

Question: I am running a stability study on this compound using reverse-phase HPLC and I'm seeing unexpected peaks that are not present in my initial time point (T=0) sample. What could be the source of these peaks and how do I identify them?

Answer: The appearance of new peaks in a chromatogram during a stability study is a strong indication of degradation. The identity of these peaks will depend on the stress conditions applied (e.g., acid, base, oxidation, heat, light). Here is a systematic approach to troubleshoot and identify these unknown peaks:

Step-by-Step Troubleshooting:

  • Review the Stress Conditions: The nature of the stressor is the primary determinant of the degradation pathway.

    • Oxidative Stress (e.g., H₂O₂): The most probable degradation product is the oxidation of the secondary alcohol to a ketone. For this compound, this would be 4-tert-amylcyclohexanone. This is a common pathway for secondary alcohols[1].

    • Acidic Stress (e.g., HCl, H₂SO₄): Acid-catalyzed dehydration is a likely pathway, leading to the formation of one or more isomeric alkenes (4-tert-amylcyclohexene and isomers). This is a classic E1 elimination reaction for secondary alcohols[2][3][4].

    • Thermal Stress: High temperatures can induce dehydration or more complex fragmentation. Studies on similar compounds like propylcyclohexane have shown that thermal stress can lead to the formation of various smaller hydrocarbons through ring-opening and side-chain cleavage[5].

    • Photolytic Stress: Exposure to UV or visible light can generate radical species, potentially leading to oxidation or other complex reactions. While specific data on this compound is limited, studies on related cyclic compounds suggest photocatalysis can be a degradation route[6][7].

  • Employ Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer.

    • HPLC-MS/GC-MS: This is the most powerful tool for identifying unknown peaks. By obtaining the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, you can propose structures for the degradants.

    • Expected Masses:

      • 4-tert-amylcyclohexanone (Oxidation): The molecular weight would be 2 g/mol less than the parent compound (loss of 2 hydrogen atoms). For this compound (C₁₁H₂₂O, MW: 170.29), the ketone (C₁₁H₂₀O) would have a MW of approximately 168.28.

      • 4-tert-amylcyclohexene (Dehydration): The molecular weight would be 18 g/mol less than the parent compound (loss of H₂O). The resulting alkene (C₁₁H₂₀) would have a MW of approximately 152.28.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector with your HPLC to assess peak purity. If a peak is impure, it may indicate co-elution of multiple degradants or an impurity.

  • Forced Degradation Confirmation: Intentionally degrade a sample of this compound under specific conditions (e.g., treat with a strong oxidizing agent) and see if the retention time of the resulting peak matches your unknown peak.

Below is a decision tree to guide your troubleshooting process for unexpected peaks.

G start Unexpected Peak Observed check_stress What were the stress conditions? start->check_stress oxidative Oxidative (e.g., H₂O₂) check_stress->oxidative Oxidative acidic Acidic (e.g., HCl) check_stress->acidic Acidic thermal Thermal check_stress->thermal Thermal photolytic Photolytic check_stress->photolytic Photolytic predict_ox Predict Ketone Formation (4-tert-amylcyclohexanone) MW ≈ 168.28 oxidative->predict_ox predict_acid Predict Alkene Formation (4-tert-amylcyclohexene) MW ≈ 152.28 acidic->predict_acid predict_therm Predict Dehydration & Fragmentation Products thermal->predict_therm predict_photo Predict Oxidation & Radical-mediated Products photolytic->predict_photo run_ms Run HPLC-MS or GC-MS predict_ox->run_ms predict_acid->run_ms predict_therm->run_ms predict_photo->run_ms compare_mw Compare experimental MW with predicted MW run_ms->compare_mw match Match Found compare_mw->match Yes no_match No Match compare_mw->no_match No structure_elucidation Proceed to Structure Elucidation (NMR, Fragmentation Analysis) match->structure_elucidation no_match->structure_elucidation

Caption: Troubleshooting workflow for identifying unknown peaks.

Inconsistent Results in Thermal Stability Studies

Question: My thermal stability data for this compound is not reproducible. What factors could be contributing to this variability?

Answer: Inconsistent results in thermal stability studies often stem from a lack of precise control over experimental parameters. Here are the key areas to investigate:

  • Precise Temperature Control: Ensure your oven or heating block has uniform temperature distribution and is calibrated. Small temperature fluctuations can significantly alter degradation rates, as described by the Arrhenius equation[5].

  • Headspace in Vials: The amount of oxygen in the headspace of your sample vials can influence the degradation pathway, especially at elevated temperatures where oxidative processes can be initiated. Consider purging your vials with an inert gas like nitrogen or argon before sealing if you want to study purely thermal degradation in the absence of oxygen.

  • Container-Closure System: The type of vial and cap can impact results. Ensure the caps provide a complete seal to prevent loss of volatile degradants. Some polymeric caps may also interact with the sample at high temperatures.

  • Sample State: Whether the sample is in a solid or solution state will affect its degradation. If in solution, the choice of solvent is critical as it can participate in the degradation reactions.

Poor Resolution Between Cis/Trans Isomers

Question: I am having difficulty separating the cis- and trans-isomers of this compound on my HPLC column. How can I improve the resolution?

Answer: Separating geometric isomers like the cis and trans forms of this compound can be challenging due to their similar physical properties. Here are some strategies to improve chromatographic resolution:

  • Column Selection:

    • Stationary Phase: A standard C18 column may not provide sufficient selectivity. Consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities based on shape and pi-pi interactions.

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) and/or a longer column will increase efficiency and improve resolution.

  • Mobile Phase Optimization:

    • Organic Modifier: Switching from acetonitrile to methanol, or using a ternary mixture, can alter selectivity. Methanol is generally a better hydrogen-bond acceptor and can interact differently with the hydroxyl group of the isomers.

    • Temperature: Lowering the column temperature can sometimes enhance the separation of isomers by increasing the differential interaction with the stationary phase.

  • Consider Gas Chromatography (GC): For a relatively volatile compound like this compound, GC can offer excellent resolution of isomers, especially with a long, non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). Derivatization of the alcohol group may further enhance separation. GC-MS is a particularly effective method for both separation and identification[1].

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended stress conditions for forced degradation studies of this compound?

A1: Forced degradation studies should be designed to achieve 5-20% degradation of the active substance. Based on ICH guidelines and the chemistry of the molecule, the following starting conditions are recommended.[5][8][9]

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hoursDehydration to form alkenes
Base Hydrolysis 0.1 M NaOHHeat at 60-80°C for several hoursGenerally stable, but monitor for any unexpected changes
Oxidation 3% H₂O₂Room temperature for 24 hoursOxidation to 4-tert-amylcyclohexanone
Thermal Dry heat at 80-100°C24-48 hoursDehydration, potential fragmentation
Photostability ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²)As per ICH guidelinesPhotochemical oxidation or rearrangement

Q2: What is a suitable starting HPLC method for a stability-indicating assay of this compound?

A2: A good starting point for a reverse-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 50% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a low wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore, or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). This method would need to be validated to ensure it can separate the parent compound from all potential degradation products and impurities.

Q3: Is this compound expected to be stable to hydrolysis?

A3: As a secondary alcohol, this compound itself does not have a hydrolyzable functional group like an ester or an amide. Therefore, it is expected to be stable under neutral and basic hydrolytic conditions. However, under acidic conditions, it is susceptible to acid-catalyzed dehydration (elimination of water) to form 4-tert-amylcyclohexene and its isomers[2][3][4].

Q4: How should I prepare samples for photostability testing?

A4: According to ICH guideline Q1B, samples should be exposed to a specified amount of light from a source that mimics both UV and visible regions of the solar spectrum.

  • Sample Preparation: Prepare solutions in a photochemically inert and transparent container (e.g., quartz cuvettes). For solid-state testing, spread a thin layer of the powder in a suitable dish.

  • Control Sample: A dark control, wrapped in aluminum foil to protect it from light, should be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

  • Exposure: The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

References

Technical Support Center: Catalyst Selection and Optimization for 4-tert-Amylcyclohexanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-tert-amylcyclohexanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of catalyst selection, reaction optimization, and troubleshooting for the hydrogenation of 4-tert-amylphenol. The following question-and-answer section provides in-depth, field-proven insights to help you achieve high yield, selectivity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound, and what are the main challenges?

The most common and industrially viable method for producing this compound is the catalytic hydrogenation of its precursor, 4-tert-amylphenol.[1] This reaction involves the reduction of the aromatic ring using molecular hydrogen in the presence of a heterogeneous catalyst.

The overall transformation proceeds in a stepwise manner, typically involving an intermediate ketone, 4-tert-amylcyclohexanone. The primary challenges in this synthesis are:

  • Selectivity Control: The reaction can yield a mixture of the intermediate ketone and the final alcohol product. Over-hydrogenation can lead to undesired byproducts. The key is to select a catalyst and conditions that efficiently convert the phenol to the desired cyclohexanol without significant byproduct formation.[2][3]

  • Stereoselectivity: this compound exists as cis and trans isomers. Controlling the stereochemical outcome is often critical, as the isomers can have different physical properties and applications. The choice of catalyst and reaction conditions plays a pivotal role in determining the final cis:trans ratio.[4][5]

  • Catalyst Deactivation: Like many catalytic processes, the hydrogenation of phenols can lead to catalyst deactivation over time due to factors like coking (carbon deposition) or poisoning from impurities in the feedstock.[6][7]

dot graph TD { graph [splines=ortho, nodesep=0.6, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 1: General reaction pathway for 4-tert-amylphenol hydrogenation." font-size: 10 }

Q2: How do I select the right catalyst for my this compound synthesis?

Catalyst selection is the most critical parameter and depends entirely on your desired endpoint: the intermediate ketone or the final alcohol, and which stereoisomer is preferred. The hydrogenation of phenols is typically catalyzed by Group VIII metals.[5]

  • Palladium (Pd): Palladium catalysts, often on supports like alumina (Al₂O₃) or carbon (C), are exceptionally effective for the selective hydrogenation of phenols to the corresponding cyclohexanones.[2][3][8][9] The high selectivity is attributed to the favorable desorption of the ketone from the catalyst surface, which prevents its subsequent hydrogenation to the alcohol.[8] If your target is 4-tert-amylcyclohexanone, a Pd-based catalyst is the logical first choice.

  • Rhodium (Rh): Rhodium catalysts are known to favor the formation of cis-cyclohexanol isomers.[4] A system using Rhodium on a support like Al₂O₃, potentially with an additive like HBF₄, can be employed to maximize the yield of the cis product from either the starting phenol or the intermediate ketone.[10]

  • Ruthenium (Ru): Ruthenium catalysts are highly active for complete ring saturation and are often used when the goal is to produce the cyclohexanol. Importantly, Ru catalysts, particularly on specific supports, have been shown to favor the formation of the thermodynamically more stable trans-isomer.[5]

  • Nickel (Ni): Nickel catalysts, like Raney Ni or supported Ni, are a cost-effective option for the complete hydrogenation of phenols to cyclohexanols.[7] They are generally less selective than noble metal catalysts and may require more forcing conditions (higher temperature and pressure), but are robust for achieving full saturation of the aromatic ring.

The catalyst support also plays a crucial role by influencing metal dispersion, stability, and interaction with the reactants. For instance, supports with oxophilic sites (e.g., TiO₂, ZrO₂) can interact with the oxygen of intermediate species, affecting selectivity.[6]

Catalyst MetalCommon SupportPrimary Product SelectivityKey Characteristics
Palladium (Pd) Carbon, Al₂O₃, SiO₂4-tert-Amylcyclohexanone High selectivity for the ketone intermediate; prevents over-hydrogenation.[2][9]
Rhodium (Rh) Carbon, Al₂O₃cis-4-tert-Amylcyclohexanol High selectivity for the cis stereoisomer.[4][10]
Ruthenium (Ru) Carbon, Al₂O₃trans-4-tert-Amylcyclohexanol High activity for full ring saturation; favors the trans stereoisomer.[5]
Nickel (Ni) None (Raney Ni), CNT4-tert-Amylcyclohexanol Cost-effective; requires higher temperatures/pressures; good for complete hydrogenation.[7]
Q3: My reaction has stalled, showing low conversion of 4-tert-amylphenol. How do I troubleshoot this?

Low conversion is a common issue that can typically be traced back to the catalyst, reaction conditions, or feedstock purity. Follow this systematic approach to identify and resolve the problem.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 2: Troubleshooting workflow for low reaction conversion." font-size: 10 }

Step-by-Step Troubleshooting:

  • Verify Catalyst Activity: The catalyst is the most frequent culprit.

    • Handling: Was the catalyst handled under inert conditions? Noble metal catalysts are often pyrophoric and can be deactivated by air exposure.

    • Age/Storage: Has the catalyst been stored properly? Is it from an old batch? Procure a fresh, verified lot.

    • Poisoning: The starting material or solvent may contain catalyst poisons. Common poisons for hydrogenation catalysts include sulfur compounds, carbon monoxide (from certain H₂ sources), and halides.[6] Purifying the 4-tert-amylphenol via distillation or recrystallization may be necessary.

  • Check Hydrogen Pressure & Delivery: Hydrogenation is highly dependent on H₂ availability at the catalyst surface.

    • System Leaks: Ensure your reactor is properly sealed and can maintain the set pressure.

    • Mass Transfer Limitation: In a slurry reactor, ensure agitation is sufficient (>1000 rpm) to facilitate the transport of H₂ from the gas phase to the catalyst surface. Inadequate stirring can starve the catalyst of hydrogen.

  • Evaluate Reaction Temperature: Hydrogenation is an exothermic process, but often requires an initial activation energy.

    • Too Low: The reaction may be kinetically slow. Incrementally increase the temperature (e.g., in 10 °C steps) and monitor the reaction progress.

    • Too High: While this usually impacts selectivity more than conversion, excessively high temperatures can sometimes promote catalyst sintering or decomposition of reactants, leading to deactivation.[7]

  • Re-evaluate Solvent Choice: The solvent must fully dissolve the starting material and be inert under the reaction conditions. Dodecane, tetrahydrofuran (THF), and isopropanol are common choices.[1][2][7] An inappropriate solvent can lead to poor solubility and slow reaction rates.

Q4: How can I control the cis/trans stereoselectivity of the final this compound product?

Controlling the stereochemistry is a nuanced challenge that relies on understanding the reaction mechanism and carefully selecting the catalyst and conditions. The trans isomer is generally the thermodynamically more stable product, while the cis isomer is the kinetically favored product from the hydrogenation of the ketone intermediate.[4]

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Fig 3: Decision tree for optimizing cis/trans stereoselectivity." font-size: 10 }

To Favor the cis Isomer (Kinetic Product):

  • Catalyst: Use a Rhodium-on-carbon (Rh/C) or Rhodium-on-alumina (Rh/Al₂O₃) catalyst.[4][10] These catalysts are well-documented for favoring the delivery of hydrogen from the less-hindered face of the adsorbed ketone intermediate.

  • Reaction Conditions: Perform the hydrogenation under milder conditions (lower temperature and pressure). This disfavors the equilibration to the more stable trans isomer.

  • Two-Step Process: For maximum cis selectivity, consider a two-step synthesis:

    • Hydrogenate 4-tert-amylphenol to 4-tert-amylcyclohexanone using a Pd catalyst.

    • Isolate the ketone and then hydrogenate it to the alcohol using a Rh catalyst.

To Favor the trans Isomer (Thermodynamic Product):

  • Catalyst: Use a Ruthenium-on-carbon (Ru/C) or Ruthenium-on-alumina (Ru/Al₂O₃) catalyst.[5]

  • Reaction Conditions: Employ higher temperatures (e.g., >100 °C) and longer reaction times. These conditions facilitate the desorption and re-adsorption of intermediate species, allowing the system to equilibrate to the more stable trans product.[4]

  • Solvent: Using a non-polar solvent like n-heptane has been shown to improve trans-selectivity in similar systems.[4]

Experimental Protocols

Protocol 1: General Procedure for Batch Hydrogenation of 4-tert-Amylphenol

This protocol is a general guideline. All pressures and temperatures should be within the safety limits of your specific reactor system. Always handle hydrogenation catalysts and hydrogen gas in a well-ventilated fume hood or designated area.

  • Reactor Setup:

    • Add 4-tert-amylphenol (1.0 eq) and a suitable solvent (e.g., THF, 10 mL per gram of substrate) to a high-pressure autoclave equipped with a magnetic stir bar or mechanical stirrer.[1]

    • Under a gentle stream of inert gas (N₂ or Ar), add the chosen catalyst (e.g., 5% Pd/C or 5% Ru/C, typically 1-5 mol% metal basis).

  • System Purge:

    • Seal the reactor.

    • Pressurize the reactor with N₂ or Ar to ~10 bar, then vent carefully. Repeat this cycle 3-5 times to remove all oxygen.

    • Pressurize the reactor with H₂ to ~10 bar, then vent. Repeat this cycle 3 times to saturate the headspace with hydrogen.

  • Reaction Execution:

    • Pressurize the reactor to the desired H₂ pressure (e.g., 20-50 bar).

    • Begin vigorous stirring (e.g., 1200 rpm).

    • Heat the reactor to the target temperature (e.g., 80-120 °C).

    • Monitor the reaction by observing the pressure drop in the H₂ supply or by taking aliquots (if the reactor allows) for analysis by GC or TLC.

  • Workup and Analysis:

    • Once the reaction is complete (no further H₂ uptake), cool the reactor to room temperature.

    • Carefully vent the excess H₂ pressure.

    • Purge the reactor with an inert gas (N₂ or Ar).

    • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with fresh solvent.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation).

    • Analyze the crude product by GC, GC-MS, and/or NMR to determine conversion, product distribution, and cis:trans ratio. Purify by distillation or chromatography if necessary.

References

Scaling up the synthesis of 4-tert-amylcyclohexanol from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and process chemists scaling the synthesis of 4-tert-amylcyclohexanol from the laboratory bench to the pilot plant. We will explore the critical parameters of the two-stage synthesis, address common challenges through a troubleshooting guide, and provide detailed protocols to ensure a safe, efficient, and reproducible scale-up.

I. Synthesis Overview: From Phenol to Cyclohexanol Derivative

The synthesis of this compound is a two-step process. The first step is a Friedel-Crafts alkylation of phenol with an amylene source, typically tert-amyl alcohol, to form 4-tert-amylphenol. The second step involves the catalytic hydrogenation of the phenol ring to yield the desired cyclohexanol product.

Reaction_Pathway cluster_0 Step 1: Friedel-Crafts Alkylation cluster_1 Step 2: Catalytic Hydrogenation Phenol Phenol Amyl_Phenol 4-tert-amylphenol Phenol->Amyl_Phenol Lewis Acid Catalyst (e.g., AlCl3, Zeolite) Amyl_Alcohol tert-Amyl Alcohol Amyl_Alcohol->Amyl_Phenol Amyl_Phenol_H2 4-tert-amylphenol Amyl_Cyclohexanol This compound (cis/trans mixture) Amyl_Phenol_H2->Amyl_Cyclohexanol Catalyst (e.g., Rh, Ru) Solvent, Pressure, Temp. H2 Hydrogen (H2) H2->Amyl_Cyclohexanol

Caption: Overall reaction pathway for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling the Friedel-Crafts alkylation step?

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution.[1][2] Key scale-up challenges include:

  • Exothermicity: The reaction is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of a thermal runaway.

  • Byproduct Formation: Polyalkylation, where multiple amyl groups are added to the phenol ring, can occur if local concentrations of the alkylating agent are too high.[3][4] Rearrangement of the carbocation is also a potential issue, though less common with tertiary alcohols.

  • Catalyst Handling: Traditional Lewis acid catalysts like AlCl₃ are corrosive, moisture-sensitive, and require stoichiometric amounts, leading to significant aqueous waste during workup.[2][5]

Q2: What safety protocols are critical for pilot-plant scale hydrogenation?

Hydrogenation at scale involves high pressures and a flammable gas, demanding stringent safety measures.[6]

  • Pressure Equipment: The reactor must be rated for the intended operating pressure and temperature.[6][7]

  • Hydrogen Handling: Use of specialized hydrogen detectors, proper ventilation, and grounding of all equipment to prevent static discharge is mandatory.

  • Catalyst Safety: Many hydrogenation catalysts, especially Raney Nickel or Palladium on Carbon, can be pyrophoric (ignite spontaneously in air) when dry. They must be handled under an inert atmosphere or as a wet slurry.

  • Exotherm Management: While typically less aggressive than alkylation, the hydrogenation is still exothermic. Proper cooling capacity and monitoring are essential.

Q3: How does the choice of catalyst influence the stereochemistry (cis/trans ratio) of the final product?

The cis/trans isomer ratio of this compound is highly dependent on the hydrogenation catalyst and conditions.

  • Rhodium (Rh) Catalysts: Rhodium on carbon or alumina, often in the presence of an acid, is known to favor the formation of the cis-isomer.[8][9][10]

  • Ruthenium (Ru) Catalysts: Ruthenium catalysts tend to produce a higher proportion of the thermodynamically more stable trans-isomer.[11]

  • Reaction Conditions: Lower temperatures and specific solvents (e.g., isopropanol, cyclohexane) can also influence the isomeric ratio.[8]

Q4: What are the key differences in mass transfer between a lab flask and a pilot reactor for hydrogenation?

Hydrogenation is a three-phase reaction (solid catalyst, liquid substrate, gaseous hydrogen). Efficient mass transfer is critical for good reaction rates.[12]

  • Lab Scale: Magnetic or overhead stirring in a flask provides adequate mixing for small volumes.

  • Pilot Scale: Specialized agitators (e.g., hollow-shaft, gassing stirrers) are required to effectively disperse hydrogen gas bubbles into the liquid and keep the solid catalyst suspended uniformly.[12] Poor agitation leads to hydrogen starvation at the catalyst surface, slowing or stalling the reaction.

III. Troubleshooting Guide: From Lab to Pilot Plant

Troubleshooting_Workflow Start Low Yield or Incomplete Conversion in Hydrogenation Step Check_H2 Is H2 pressure stable and at the target setpoint? Start->Check_H2 Check_Agitation Is agitation speed sufficient for catalyst suspension and gas dispersion? Check_H2->Check_Agitation Yes Sol_Pressure Solution: Check for leaks. Verify H2 supply. Ensure regulator accuracy. Check_H2->Sol_Pressure No Check_Catalyst Is the catalyst active? Was it fresh or properly stored? Check_Agitation->Check_Catalyst Yes Sol_Agitation Solution: Increase RPM. Evaluate agitator design (e.g., tip speed). Check_Agitation->Sol_Agitation No Check_Purity Is the 4-tert-amylphenol starting material pure? Check_Catalyst->Check_Purity Yes Sol_Catalyst Solution: Perform a lab-scale test with a fresh catalyst batch. Handle catalyst under inert atmosphere. Check_Catalyst->Sol_Catalyst No Sol_Purity Solution: Analyze starting material for potential catalyst poisons (e.g., sulfur, strong chelating agents). Check_Purity->Sol_Purity No

Caption: Troubleshooting decision tree for low yield in the hydrogenation step.

Problem: Low yield and significant ortho-isomer formation during Friedel-Crafts alkylation.

  • Potential Cause: High reaction temperature or poor catalyst selectivity. The formation of the ortho and para isomers is kinetically and thermodynamically controlled. Higher temperatures can favor the formation of the thermodynamically stable para isomer but can also lead to byproducts if not well-regulated.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure the reactor's temperature probe is accurately calibrated. In a pilot reactor, check for hot spots near the addition point.

    • Optimize Reagent Addition: Add the tert-amyl alcohol subsurface and slowly to allow the reactor's cooling system to dissipate the heat of reaction effectively.

    • Evaluate Catalyst: Consider using a milder or more selective catalyst. Shape-selective catalysts like zeolites can favor para-substitution by sterically hindering the formation of the ortho-isomer.[5]

Problem: The hydrogenation reaction stalls before completion at the pilot scale, but not in the lab.

  • Potential Cause: This is a classic mass transfer limitation or catalyst deactivation issue.[12][13]

  • Troubleshooting Steps:

    • Analyze Agitation: The mixing in the pilot reactor may not be sufficient to keep the catalyst suspended or to disperse the hydrogen gas effectively. Consult engineering guidelines to ensure the agitator's power per unit volume and tip speed are adequate for gas-liquid-solid reactions.

    • Check for Catalyst Poisons: The larger-scale starting material or solvent may contain trace impurities (like sulfur or nitrogen compounds) that were absent in the lab-grade materials and are poisoning the catalyst.

    • Confirm Hydrogen Delivery: Ensure the hydrogen sparge tube is not blocked and that the flow rate is sufficient. The headspace pressure might be at the setpoint, but if the gas isn't being effectively introduced into the liquid phase, the reaction will be starved of hydrogen.

Problem: The final product has a low cis/trans isomer ratio after scale-up.

  • Potential Cause: Temperature or pressure deviations from the lab-scale protocol. Stereoselectivity can be sensitive to reaction parameters.

  • Troubleshooting Steps:

    • Review Process Logs: Compare the temperature and pressure profiles of the pilot run against the successful lab experiments. Even a small increase in temperature can sometimes favor the formation of the more stable trans isomer.

    • Solvent Purity: Ensure the solvent used at the pilot scale is of the same grade and purity (especially water content) as in the lab, as this can affect catalyst performance and selectivity.

    • Re-evaluate Catalyst System: If aiming for a high cis content, confirm that a Rhodium-based catalyst system with the appropriate acidic co-catalyst is being used, as this is crucial for directing the stereochemistry.[8][10]

IV. Experimental Protocols & Data

Lab-Scale Synthesis Protocol (Illustrative)

Step 1: Synthesis of 4-tert-amylphenol

  • To a 1 L, 3-neck round-bottom flask equipped with an overhead stirrer, condenser, and addition funnel, add phenol (94 g, 1.0 mol) and a mild Lewis acid catalyst (e.g., 5 g of an acidic zeolite).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add tert-amyl alcohol (106 g, 1.2 mol) via the addition funnel over 2 hours, maintaining the internal temperature below 80°C.

  • After the addition is complete, stir the reaction mixture at 70°C for an additional 4 hours until GC analysis shows complete consumption of phenol.

  • Cool the mixture, filter off the catalyst, and purify the crude product by vacuum distillation to yield 4-tert-amylphenol.

Step 2: Hydrogenation to this compound (High-Cis Protocol)

  • In a 1 L high-pressure autoclave, charge 4-tert-amylphenol (82 g, 0.5 mol), isopropanol (250 mL), and a 5% Rhodium on carbon catalyst (Rh/C, 1.0 g).

  • Seal the reactor, purge several times with nitrogen, then with hydrogen.

  • Pressurize the reactor to 10 bar (approx. 145 psi) with hydrogen.

  • Heat the mixture to 60°C and stir vigorously (e.g., 1000 RPM).

  • Maintain the hydrogen pressure and temperature for 6-8 hours, monitoring hydrogen uptake.

  • Once the reaction is complete, cool the reactor to room temperature, and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent under reduced pressure. The resulting solid can be recrystallized from hexanes to yield pure this compound.[9]

Scale-Up Parameter Comparison
ParameterLab Scale (1 L Reactor)Pilot Scale (50 L Reactor)Key Considerations for Scale-Up
Alkylation: Phenol 94 g (1.0 mol)4.7 kg (50 mol)Accurate weighing and charging procedures.
Alkylation: t-Amyl Alcohol 106 g (1.2 mol)5.3 kg (60 mol)Addition rate is critical for temperature control. Use a dosing pump.
Alkylation: Temperature 60-80°C60-80°CMonitor for exotherm. Ensure cooling jacket has sufficient capacity.
Hydrogenation: Substrate 82 g (0.5 mol)4.1 kg (25 mol)Ensure complete dissolution in the solvent before starting.
Hydrogenation: Catalyst 1.0 g (5% Rh/C)50 g (5% Rh/C)Safe handling of potentially pyrophoric catalyst is paramount.
Hydrogenation: Pressure 10 bar10 barReactor must be certified for the pressure. Perform leak tests.
Hydrogenation: Agitation 1000 RPM (Magnetic/Overhead)300-500 RPM (Impeller)Tip speed and power/volume are more important than RPM for scaling.
Typical Yield 85-95%80-90%Yield losses can occur during transfers and workup at a larger scale.

V. Process Scale-Up Workflow

Scale_Up_Workflow cluster_Lab Phase 1: Laboratory Development cluster_Pilot Phase 2: Pilot Plant Scale-Up Lab_Feasibility 1. Lab-Scale Feasibility & Optimization Kinetics 2. Kinetic & Thermodynamic Studies (Reaction Calorimetry) Lab_Feasibility->Kinetics Analytics 3. Analytical Method Development (GC, HPLC) Kinetics->Analytics PHA 4. Process Hazard Analysis (PHA) Analytics->PHA Data for Safety Assessment Tech_Transfer 5. Technology Transfer & Batch Record Drafting PHA->Tech_Transfer Pilot_Run 6. Pilot Plant Execution Tech_Transfer->Pilot_Run QC 7. In-Process & Final Product QC Pilot_Run->QC QC->Lab_Feasibility Feedback Loop for Process Improvement

Caption: A typical workflow for scaling a chemical process from lab to pilot plant.

VI. References

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. --INVALID-LINK--

  • Hegedüs, I., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. Chimia (Aarau), 75(11), 948-956. --INVALID-LINK--

  • Buchiglas. Hydrogenation in pilot plant and production. --INVALID-LINK--

  • Mulia Teknik Sejahtera Indo. (2019). HYDROGENATION PLANTS & PILOT PLANTS. --INVALID-LINK--

  • BUSS ChemTech AG. Scaling up from lab and pilot results to successful industrial plants. --INVALID-LINK--

  • European Patent Office. (1997). Process for preparing 4-tert.-butylcyclohexanol. EP 0755910 A2. --INVALID-LINK--

  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. --INVALID-LINK--

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?--INVALID-LINK--

  • CDH Fine Chemical. tert-Amyl Alcohol MATERIAL SAFETY DATA SHEET. --INVALID-LINK--

  • Wikipedia. Friedel–Crafts reaction. --INVALID-LINK--

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. --INVALID-LINK--

  • ChemicalBook. 4-tert-Butylcyclohexanol synthesis. --INVALID-LINK--

  • Google Patents. (2012). Method for the preparation of cis-4-tert-butylcyclohexanol. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet: tert.-Amyl alcohol. --INVALID-LINK--

  • J&K Scientific LLC. Phenol alkylation (Friedel-Crafts Alkylation). --INVALID-LINK--

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. --INVALID-LINK--

  • Carl ROTH. Safety Data Sheet: tert.-Amyl alcohol. --INVALID-LINK--

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. --INVALID-LINK--

  • Alpha Chemika. tert-AMYL ALCOHOL AR & HPLC. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - 4-tert-Amylphenol. --INVALID-LINK--

  • ChemicalBook. 4-tert-Butylcyclohexanol. --INVALID-LINK--

  • Google Patents. (1997). Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate. CN1188098A. --INVALID-LINK--

  • ChemicalBook. 4-tert-Amylphenol synthesis. --INVALID-LINK--

  • Wawrzeńczyk, C., et al. (2018). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 15(10), e1800269. --INVALID-LINK--

  • Google Patents. (1996). Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol. DE19604791A1. --INVALID-LINK--

  • Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. --INVALID-LINK--

  • Google Patents. (1992). Process for the preparation of cyclohexanol derivatives. US5107038A. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). Limitations of Friedel-Crafts Alkylations. --INVALID-LINK--

  • Reddit. (2022). Check out my purification of 4-tert-cyclohexanol. --INVALID-LINK--

  • University of Calgary. Ch12: Friedel-Crafts limitations. --INVALID-LINK--

References

Impact of impurities on 4-tert-amylcyclohexanol applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-tert-amylcyclohexanol (also known as 4-tert-pentylcyclohexanol or PTACH). This document is designed for researchers, scientists, and drug development professionals who utilize PTACH in their work. As a key ingredient in fine fragrances and a versatile component in specialty chemical formulations, the purity of PTACH is paramount to achieving desired performance, stability, and safety.[1][2][3] Impurities, even at trace levels, can have a significant impact on the final application, leading to issues ranging from inconsistent sensory profiles to compromised product stability.

This guide provides a comprehensive resource in a question-and-answer format, offering troubleshooting protocols and expert insights to help you identify, understand, and mitigate challenges arising from impurities in your PTACH-based experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is this compound (PTACH) and what are its primary applications?

This compound is a substituted cyclohexanol derivative with the chemical formula C11H22O.[2][4] It is a waxy solid at room temperature with a characteristic woody, floral, and camphor-like scent profile. This unique organoleptic property makes it a valuable component in the fragrance and perfumery industry, where it is used to add depth, complexity, and longevity to scents in products like perfumes, soaps, and cosmetics.[1][5] Beyond fragrances, its chemical structure lends it to applications as a specialty solvent and as an intermediate in the synthesis of other performance chemicals.[5][6]

Q2: What are the most common impurities I should be aware of when working with PTACH?

Impurities in PTACH can originate from the synthesis process, degradation, or storage. Understanding these is the first step in troubleshooting. The most common classes of impurities are summarized below.

Impurity ClassSpecific ExamplesCommon OriginPotential Impact
Stereoisomers cis-4-tert-amylcyclohexanol, trans-4-tert-amylcyclohexanolThe hydrogenation of the ketone or phenol precursor naturally produces a mixture of isomers.[7][8]Drastic alteration of fragrance profile, reactivity, and physical properties (e.g., melting point, solubility).[7][9]
Unreacted Precursors 4-tert-amylphenol, 4-tert-amylcyclohexanoneIncomplete hydrogenation during synthesis.[10][11]Harsh phenolic off-notes, potential for skin irritation, and downstream reaction interference.
Synthesis By-products Other positional isomers, over-hydrogenated products (e.g., tert-amyl cyclohexane)Non-specific catalytic activity or harsh reaction conditions.Introduction of unknown scents, unpredictable effects on formulation stability.
Residual Solvents Tetrahydrofuran (THF), Cyclohexane, AlcoholsSolvents used during the hydrogenation or purification steps.[10][12]Can affect final product safety and may be subject to strict regulatory limits (ICH Q3C).[13][14]
Inorganic Impurities Rhodium (Rh), Ruthenium (Ru), Palladium (Pd)Remnants of hydrogenation catalysts.[12][15]Can catalyze degradation reactions in the final product; subject to regulatory limits (ICH Q3D).[16]
Q3: You mentioned cis/trans isomers. Why is this ratio so critical for my application?

The distinction between cis and trans isomers is the most critical purity parameter for PTACH. These two molecules are diastereomers, meaning they have the same chemical formula and connectivity but a different spatial arrangement of atoms, which results in distinct physical and chemical properties.[7]

  • trans-Isomer: In the most stable chair conformation, both the bulky tert-amyl group and the hydroxyl group are in the equatorial position. This results in a more stable, lower-energy molecule.[9] It is generally associated with a finer, more desirable woody-floral scent.

  • cis-Isomer: To accommodate the bulky tert-amyl group in the equatorial position, the hydroxyl group is forced into the axial position. This makes the hydroxyl group more sterically hindered but also more reactive in certain reactions, such as oxidation.[9] Its scent profile is often described as being harsher or more camphor-like.

Therefore, an incorrect or inconsistent cis/trans ratio is a primary cause of batch-to-batch variability in fragrance applications and can affect the reactivity and stability of formulations.

Q4: What are the regulatory standards for impurities in PTACH?

For fragrance and cosmetic applications, organizations like the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) establish safety standards and acceptable concentration limits for fragrance ingredients.[17][18]

For professionals in drug development, impurity profiling is governed by the International Council for Harmonisation (ICH) guidelines. Key documents include:

  • ICH Q3A (R2): Impurities in New Drug Substances.

  • ICH Q3B (R2): Impurities in New Drug Products.

  • ICH Q3C (R7): Guidelines for Residual Solvents.

  • ICH Q3D (R1): Guidelines for Elemental Impurities.

These guidelines mandate the identification, reporting, and toxicological qualification of impurities above specific thresholds, making rigorous analytical control essential.[14]

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.

Issue 1: My formulation has an inconsistent fragrance profile or harsh "off-notes".

This is the most frequent issue reported and almost always traces back to the isomeric purity of the PTACH.

  • Primary Suspect: Incorrect cis/trans isomer ratio or the presence of unreacted 4-tert-amylphenol.

  • Causality: The cis isomer possesses a different, often less desirable scent than the trans isomer. Phenolic impurities from the synthesis precursor, 4-tert-amylphenol, can introduce a medicinal or plastic-like off-note, even at very low concentrations.

Troubleshooting Workflow:

  • Quantitative Isomer Analysis: The first step is to confirm the cis/trans ratio. Gas Chromatography (GC) is the ideal technique for this. Use a non-polar capillary column which can effectively separate the two isomers. (See Protocol 1 ).

  • Screen for Phenolic Impurities: Re-analyze the GC-MS data, specifically looking for the mass spectrum corresponding to 4-tert-amylphenol. Its presence, even below 0.1%, can impact the scent.

  • Compare with Standard: If possible, analyze a "golden standard" batch of PTACH that previously gave the desired results. This provides a direct comparison for both the isomer ratio and the impurity profile.

  • Supplier Qualification: If the material is out of specification, contact your supplier with the analytical data. They may need to review their hydrogenation and purification processes.[10][15]

G cluster_0 Workflow: Diagnosing Fragrance Inconsistency A Issue Reported: Inconsistent Scent or Off-Notes B Perform Quantitative GC-MS Analysis (Protocol 1) A->B C Analyze Cis/Trans Isomer Ratio B->C D Screen for Residual 4-tert-amylphenol B->D E Is Ratio within Specification? C->E Compare to Spec F Is Phenol Detected? D->F E->F Yes G Source Material is Out of Spec. Contact Supplier. Purify if necessary. E->G No F->G Yes H Issue is likely not PTACH-related. Investigate other formulation components. F->H No

Caption: Workflow for diagnosing fragrance inconsistency.
Issue 2: My PTACH-containing product shows poor stability, discoloration, or degradation over time.

Product instability can be a complex issue, but reactive impurities within the PTACH are a common culprit.

  • Primary Suspects: Residual hydrogenation catalysts (e.g., Rh, Ru), unreacted 4-tert-amylcyclohexanone, or an excessively high concentration of the more reactive cis-isomer.

  • Causality: Trace metals can catalyze oxidative degradation of other components in your formulation, leading to discoloration and breakdown. The ketone precursor is more susceptible to oxidation and other reactions than the alcohol. The axial hydroxyl group of the cis-isomer is inherently more reactive than the equatorial hydroxyl of the trans-isomer, which can potentially lead to slower, long-term reactions within the matrix.[9]

Troubleshooting Workflow:

  • Test for Elemental Impurities: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify residual catalyst metals. This is a highly sensitive technique required to meet ICH Q3D limits.[16]

  • Analyze for Ketone Precursor: HPLC with UV detection or GC-MS can be used to screen for residual 4-tert-amylcyclohexanone. The carbonyl group of the ketone is a strong chromophore, making it detectable by UV.

  • Conduct Forced Degradation Study: Expose two formulations, one with the suspect PTACH batch and one with a trusted batch, to stress conditions (e.g., heat, UV light). Monitor for degradation products using a stability-indicating HPLC method. If the suspect batch degrades faster, a reactive impurity is likely present.

  • Re-evaluate Isomer Ratio: While less common, an extremely high cis-isomer content could contribute to reactivity. Confirm the ratio is within the expected range for your application.

G cluster_1 Troubleshooting Logic for Product Stability Issues A Issue Reported: Product Instability or Discoloration B Test for Elemental Impurities (ICP-MS) A->B C Are Catalyst Metals Present? B->C D Source of Degradation Identified. Purify PTACH or Reject Batch. C->D Yes E Analyze for Ketone Precursor (HPLC-UV or GC-MS) C->E No F Is Ketone Detected? E->F F->D Yes G Conduct Forced Degradation Study (Compare Batches) F->G No H Does Suspect Batch Degrade Faster? G->H H->D Yes I Issue is likely not PTACH-related. Examine other components. H->I No

Caption: Troubleshooting logic for product stability issues.

Section 3: Key Analytical & Purification Protocols

These protocols provide a starting point for in-house analysis. Method optimization may be required for your specific equipment and sample matrix.

Protocol 1: Quantification of Cis/Trans Isomers in PTACH using GC-MS

This method is designed to separate and quantify the primary stereoisomers of PTACH.

  • Objective: To determine the precise ratio of cis-4-tert-amylcyclohexanol to trans-4-tert-amylcyclohexanol.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

  • Methodology:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

    • Sample Preparation: Prepare a 1 mg/mL solution of the PTACH sample in a high-purity solvent like Dichloromethane or Ethyl Acetate.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (Split ratio: 50:1)

      • Carrier Gas: Helium, constant flow at 1.0 mL/min.

      • Oven Program: Start at 80 °C, hold for 1 minute. Ramp at 10 °C/min to 220 °C. Hold for 5 minutes.

    • Data Analysis: The cis and trans isomers will elute as two distinct peaks. The trans isomer, being slightly less polar, typically elutes first. Integrate the peak areas of both isomers. The ratio is calculated as: % Trans = (Area_trans / (Area_trans + Area_cis)) * 100

  • Self-Validation: The sum of the percentages for the two isomers should account for >98% of the total peak area for high-purity material. The mass spectra for both peaks should confirm a molecular weight of 170.29 g/mol .[2][4]

Protocol 2: General Purity Assessment using HPLC

This method is useful for detecting non-volatile impurities like unreacted precursors or degradation products.

  • Objective: To obtain a purity profile and detect impurities not easily seen by GC (e.g., phenolic compounds).

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector (DAD).

  • Methodology:

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

    • Mobile Phase:

      • A: Water

      • B: Acetonitrile

    • Gradient Elution:

      • Start at 60% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 60% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 220 nm and 270 nm. The 270 nm channel is particularly sensitive for detecting the aromatic ring of 4-tert-amylphenol.

    • Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile.

  • Self-Validation: A high-purity PTACH sample should show one or two major peaks (for the isomers) with a flat baseline. The presence of an early-eluting peak could indicate a more polar impurity, while a late-eluting peak with strong absorbance at 270 nm is a classic sign of phenolic contamination.

References

Validation & Comparative

A Comparative Analysis of 4-tert-Amylcyclohexanol and 4-tert-Butylcyclohexanol for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of alicyclic alcohols, 4-tert-amylcyclohexanol and 4-tert-butylcyclohexanol emerge as structurally similar yet functionally distinct molecules of significant interest to researchers in fragrance chemistry, material science, and drug development. Their shared cyclohexanol backbone, substituted at the 4-position with a bulky tertiary alkyl group, imparts unique stereochemical and physicochemical properties that dictate their performance in various applications. This guide provides a comprehensive comparative analysis of these two compounds, offering insights into their synthesis, structural nuances, and functional performance, supported by established experimental protocols.

Molecular Structure and Physicochemical Properties: A Tale of Two Alkyl Groups

The primary distinction between this compound and 4-tert-butylcyclohexanol lies in the nature of the tertiary alkyl substituent. 4-tert-butylcyclohexanol possesses a C4H9 tertiary butyl group, while this compound features a C5H11 tertiary amyl (tert-pentyl) group. This seemingly minor difference of a single methylene unit in the alkyl chain has significant implications for their physical and, consequently, their performance characteristics.

Both molecules exist as a mixture of cis and trans stereoisomers, which are diastereomers with distinct spatial arrangements of the hydroxyl and alkyl groups relative to the cyclohexane ring.[1] This isomerism is a critical determinant of their properties, particularly their olfactory profiles.

Table 1: Comparative Physicochemical Properties

PropertyThis compound4-tert-Butylcyclohexanol
Molecular Formula C11H22O[2][3]C10H20O[2]
Molecular Weight 170.29 g/mol [2][3]156.27 g/mol [4]
Appearance White to off-white solidWhite crystalline solid[5]
Melting Point 24-27 °C (mixture of isomers)[3][6]62-70 °C (mixture of isomers)[4]
Boiling Point 154-155 °C at 40 mmHg[3][6]110-115 °C at 15 mmHg[4]
Solubility Soluble in alcohol; sparingly soluble in water[6]Soluble in organic solvents; slightly soluble in water.[7]
Flash Point >110 °C[6]105 °C[4]

The larger and more lipophilic tert-amyl group in this compound generally results in a lower melting point and a higher boiling point compared to its tert-butyl counterpart, reflecting the increased van der Waals forces.

Synthesis and Stereochemistry: A Shared Pathway

Both this compound and 4-tert-butylcyclohexanol are commonly synthesized via the catalytic hydrogenation of their corresponding 4-tert-alkylphenols. This process typically yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions.

For instance, the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst can produce a high proportion of the cis-isomer.[1] Similarly, iridium-catalyzed reductions of 4-tert-butylcyclohexanone have been shown to yield predominantly the cis-alcohol.[8] Conversely, reduction of the ketone with lithium aluminum hydride tends to favor the formation of the trans isomer.

Caption: General synthesis pathway for 4-tert-alkylcyclohexanols.

Comparative Performance Analysis

Olfactory Properties in Fragrance Applications

In the fragrance industry, the stereochemistry of these molecules is paramount. It is well-established for substituted cyclohexanols that the cis and trans isomers can possess markedly different odor profiles and intensities.

  • 4-tert-Butylcyclohexanol: This compound is a well-known fragrance ingredient with a characteristic woody and somewhat floral aroma.[1] The cis-isomer is generally considered to have a more potent and desirable fragrance than the trans-isomer.

  • This compound: While less documented in readily available literature, based on structure-activity relationships in fragrance chemistry, it is anticipated that this compound also exhibits a woody scent profile. The increased molecular weight and lipophilicity due to the larger amyl group may contribute to a richer, potentially more substantive woody character with possibly different nuances compared to the butyl derivative. A study on cis- and trans-4-methylcyclohexane methanol revealed that the trans-isomer was the dominant odorant with a significantly lower odor threshold.[9] This highlights the profound impact of stereoisomerism on olfactory perception, a principle that almost certainly applies to the amyl and butyl cyclohexanols as well.

Efficacy as Plasticizers in Polymer Formulations

Plasticizers are additives that increase the flexibility and durability of materials, particularly polymers like PVC. The effectiveness of a plasticizer is related to its ability to integrate between polymer chains, reducing intermolecular forces.

  • 4-tert-Butylcyclohexanol: This molecule is recognized for its utility as a plasticizer.[6] Its function is to lower the glass transition temperature (Tg) of the polymer, thereby enhancing its flexibility and elasticity.

  • This compound: Direct experimental data on the plasticizing performance of this compound is scarce in the reviewed literature. However, we can infer its potential performance based on established principles. The longer alkyl chain of the amyl group would likely increase its plasticizing efficiency up to a certain point, as longer alkyl chains can provide more free volume between polymer chains.[7] However, excessively long chains can lead to decreased compatibility with the polymer matrix. A comparative experimental evaluation is necessary to definitively determine the relative plasticizing efficacy of the amyl versus the butyl derivative. Studies on other plasticizers have shown that increasing the alkyl chain length can improve thermal stability and resistance to migration.[10]

Experimental Protocols for Comparative Evaluation

To provide a rigorous, data-driven comparison, the following experimental workflows are proposed.

Synthesis and Isomer Separation

A parallel synthesis of both compounds should be conducted to ensure comparable starting materials.

Protocol 1: Synthesis of 4-tert-Alkylcyclohexanols via Hydrogenation of 4-tert-Alkylphenols

  • Reaction Setup: In separate high-pressure autoclaves, dissolve 1 mole of 4-tert-butylphenol and 1 mole of 4-tert-amylphenol in a suitable solvent such as cyclohexane.[6]

  • Catalyst Addition: Add a catalytic amount (e.g., 1-5 mol%) of a hydrogenation catalyst, such as 5% Rhodium on carbon.

  • Hydrogenation: Seal the autoclaves, purge with nitrogen, and then pressurize with hydrogen gas to approximately 16x10^5 Pa. Heat the reaction mixtures to around 100°C with vigorous stirring.[6]

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting phenol is consumed.

  • Work-up: After cooling and depressurizing, filter the catalyst from the reaction mixtures. Remove the solvent under reduced pressure to yield the crude 4-tert-alkylcyclohexanols as a mixture of cis and trans isomers.

  • Isomer Separation: The cis and trans isomers can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.

Caption: Workflow for the synthesis and purification of isomers.

Analytical Characterization

Protocol 2: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying the components of a mixture, as well as for determining the ratio of isomers.

  • Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the crude reaction mixtures and the purified isomers in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-300.

  • Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times. The relative abundance of the isomers in the crude mixture can be determined from the peak areas. The mass spectra will provide fragmentation patterns for structural confirmation. For alkyl-substituted cyclohexanols, characteristic fragmentation includes the loss of the alkyl group and dehydration.

Protocol 3: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and stereochemistry of the molecules.

  • Sample Preparation: Dissolve approximately 10 mg of each purified isomer in 0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • 1H NMR Spectroscopy: The chemical shift and multiplicity of the proton on the carbon bearing the hydroxyl group (H-1) are diagnostic for distinguishing between the cis and trans isomers. In the cis isomer, this proton is typically in an equatorial position and appears further downfield compared to the axial H-1 proton in the trans isomer.

  • 13C NMR Spectroscopy: The number of unique signals will confirm the purity of the isomers. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry. The carbon bearing the alkyl group and the carbon bearing the hydroxyl group will show distinct chemical shifts for the cis and trans isomers.

Conclusion

This compound and 4-tert-butylcyclohexanol, while close structural analogs, are expected to exhibit notable differences in their performance characteristics, driven by the variation in the size and lipophilicity of their respective tertiary alkyl groups. For researchers and developers, the choice between these two compounds will depend on the specific application requirements. In fragrances, the subtle yet potentially significant differences in their olfactory profiles, particularly between their stereoisomers, warrant careful evaluation. In material science, the anticipated differences in plasticizing efficiency and permanence necessitate empirical testing to determine the optimal choice for a given polymer system. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis, enabling an informed selection based on quantitative performance data.

References

A Spectroscopic Guide to Differentiating Stereoisomers: Cis- and Trans-4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of stereoisomers is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, physical properties, and ultimately, its utility. For cyclic compounds such as 4-tert-amylcyclohexanol, seemingly subtle differences in the spatial arrangement of functional groups can lead to profound changes in molecular behavior. This guide provides an in-depth spectroscopic comparison of cis- and trans-4-tert-amylcyclohexanol, offering researchers, scientists, and drug development professionals a robust framework for unambiguous stereochemical assignment. We will delve into the foundational principles of conformational analysis and demonstrate how Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) can be leveraged to create a self-validating system for isomer identification.

The Conformational Imperative: Why Stereochemistry Matters

The key to differentiating cis- and trans-4-tert-amylcyclohexanol lies in understanding their preferred three-dimensional structures. The cyclohexane ring is not planar; it predominantly adopts a stable, strain-free "chair" conformation. In a 1,4-disubstituted cyclohexane, the two substituents can either be on the same side of the ring (cis) or on opposite sides (trans).

The tert-amyl group, like the structurally similar tert-butyl group, is exceptionally bulky. Due to severe steric hindrance known as 1,3-diaxial strain, it will overwhelmingly occupy the more spacious equatorial position on the cyclohexane ring, effectively "locking" the ring in a single chair conformation. This conformational rigidity is the cornerstone of our spectroscopic analysis, as it forces the hydroxyl (-OH) group into a fixed axial or equatorial position, creating distinct and measurable spectroscopic signatures.

  • Trans-4-tert-amylcyclohexanol: The more stable isomer, with both the bulky tert-amyl group and the hydroxyl group in equatorial positions.

  • Cis-4-tert-amylcyclohexanol: The less stable isomer, where the equatorial tert-amyl group forces the hydroxyl group into an axial position to maintain the cis relationship.

The following diagram illustrates the locked chair conformations that are central to the spectroscopic differences between the two isomers.

Caption: Chair conformations of trans and cis-4-tert-amylcyclohexanol.

¹H NMR Spectroscopy: The Definitive Tool for Isomer Assignment

Proton NMR (¹H NMR) spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shift (δ) and, more importantly, the spin-spin coupling constants (J-values) of the proton on the carbon bearing the hydroxyl group (H-1) provide a definitive fingerprint for each isomer.

Causality of Spectral Differences: The Karplus Relationship

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, a relationship described by the Karplus curve.

  • Axial-Axial Coupling (Jaa): Dihedral angle of ~180°. Results in a large coupling constant (typically 10-13 Hz).

  • Axial-Equatorial (Jae) & Equatorial-Equatorial (Jee) Coupling: Dihedral angles of ~60°. Result in small coupling constants (typically 2-5 Hz).

In the trans isomer , the H-1 proton is axial . It has two adjacent axial neighbors (at C-2 and C-6), leading to two large Jaa couplings. It also has two adjacent equatorial neighbors, leading to two smaller Jae couplings. This complex coupling pattern typically resolves into a triplet of triplets .

In the cis isomer , the H-1 proton is equatorial . It has four adjacent neighbors, but none are in an axial-axial relationship. All couplings are either Jae or Jee, resulting in small J-values. This often leads to a broad, poorly resolved multiplet, sometimes appearing as a pentet if the coupling constants are similar.

Furthermore, the chemical shift of H-1 is diagnostic. Axial protons are more shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts.

Comparative ¹H NMR Data
Protontrans-Isomer (Predicted)cis-Isomer (Predicted)Key Distinguishing Feature
H-1 (CH-OH) ~3.5 ppm (triplet of triplets)~4.0 ppm (multiplet/pentet)Splitting Pattern & Chemical Shift . The trans isomer shows large J-couplings (~10-12 Hz), while the cis isomer shows only small J-couplings (~3 Hz). The equatorial H-1 of the cis isomer is deshielded.
tert-Amyl Protons ~0.8-1.5 ppm~0.8-1.5 ppmNo significant difference expected.
Cyclohexane Protons ~1.0-2.2 ppm~1.0-2.2 ppmBroader, less resolved signals compared to the trans isomer.

¹³C NMR Spectroscopy: A Corroborative Method

Carbon NMR (¹³C NMR) provides complementary information. The chemical shift of the carbon atoms in the cyclohexane ring is influenced by the orientation of the hydroxyl group. Specifically, the carbon bearing the axial -OH group in the cis isomer (C-1) and the carbons at the 3 and 5 positions (C-3, C-5) experience a shielding effect (the gamma-gauche effect) compared to the trans isomer. This results in an upfield shift (lower ppm) for these carbons in the cis isomer.

Comparative ¹³C NMR Data
Carbontrans-Isomer (Predicted)cis-Isomer (Predicted)Key Distinguishing Feature
C-1 (CH-OH) ~71 ppm~66 ppmC-1 is shielded in the cis isomer due to the axial -OH group.
C-4 (C-tert-amyl) ~48 ppm~48 ppmMinimal change expected.
C-2, C-6 ~36 ppm~33 ppmShielding effect from the axial -OH in the cis isomer.
C-3, C-5 ~32 ppm~29 ppmShielding effect from the axial -OH in the cis isomer.
tert-Amyl Carbons ~25-35 ppm~25-35 ppmNo significant difference expected.

Infrared (IR) Spectroscopy: A Rapid Verification Technique

IR spectroscopy can provide a quick and straightforward method to distinguish between the two isomers by focusing on the C-O stretching vibration in the fingerprint region (1200-1000 cm⁻¹). The frequency of this vibration is sensitive to the axial or equatorial orientation of the C-O bond.

  • Trans Isomer (Equatorial C-O): The C-O stretch is typically observed at a higher wavenumber, around 1060-1075 cm⁻¹ .

  • Cis Isomer (Axial C-O): The C-O stretch appears at a lower wavenumber, around 950-1000 cm⁻¹ .

This difference provides a clear diagnostic marker. Additionally, the O-H stretching band (~3600-3200 cm⁻¹) in the cis isomer may appear sharper in dilute, non-polar solvents due to reduced intermolecular hydrogen bonding compared to the more sterically accessible equatorial hydroxyl group of the trans isomer.

Comparative IR Data
Vibrational Modetrans-Isomer (Equatorial -OH)cis-Isomer (Axial -OH)
O-H Stretch ~3600-3200 cm⁻¹ (Broad)~3600-3200 cm⁻¹ (May be sharper)
C-O Stretch ~1065 cm⁻¹ ~970 cm⁻¹

Mass Spectrometry (MS): Characterization of Molecular Weight

While mass spectrometry is generally not used to differentiate between diastereomers as they have the same molecular weight (170.29 g/mol ), it is essential for confirming the molecular formula and identifying characteristic fragmentation patterns. Both cis and trans isomers are expected to produce nearly identical mass spectra under standard electron ionization (EI) conditions.

Expected Fragmentation:

  • Molecular Ion (M⁺): m/z = 170

  • Loss of Water (M-18): m/z = 152

  • Loss of the tert-Amyl Group (M-71): m/z = 99

  • Base Peak (tert-Amyl Cation): m/z = 71

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, meticulous experimental procedure is paramount.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound isomer for ¹H NMR (20-50 mg for ¹³C NMR).

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Acquisition (¹H NMR):

    • Tune and shim the instrument for optimal field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum.

    • Set an appropriate spectral width and acquisition time.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

    • Pay close attention to the multiplicity and coupling constants of the signal between 3.5 and 4.0 ppm.

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio.

G cluster_workflow NMR Workflow for Isomer Identification SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquire1H Acquire ¹H NMR Spectrum (≥400 MHz) SamplePrep->Acquire1H Analyze1H Analyze H-1 Signal (~3.5-4.0 ppm) Acquire1H->Analyze1H Acquire13C Acquire ¹³C NMR (Corroboration) Acquire1H->Acquire13C Triplet Triplet of Triplets? (Large Jaa ~10-12 Hz) Analyze1H->Triplet Yes Multiplet Broad Multiplet/Pentet? (Small J ~2-5 Hz) Analyze1H->Multiplet No Trans trans-Isomer Triplet->Trans Cis cis-Isomer Multiplet->Cis

Caption: Decision workflow for isomer identification using ¹H NMR.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid or low-melting solid. Alternatively, prepare a KBr pellet for solid samples.

  • Background Scan: Acquire a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the spectrum of the sample.

  • Analysis: Process the spectrum (baseline correction, if necessary) and identify the key stretching frequencies for the O-H and C-O bonds. Compare the position of the C-O stretch to the reference values for axial and equatorial alcohols.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and self-validating toolkit for the unambiguous differentiation of cis- and trans-4-tert-amylcyclohexanol. The conformational rigidity imposed by the bulky tert-amyl group gives rise to distinct and predictable spectroscopic signatures. The most definitive information comes from the ¹H NMR spectrum, where the chemical shift and splitting pattern of the H-1 proton serve as a reliable fingerprint for each isomer. By understanding the fundamental principles of conformational analysis and applying the rigorous experimental protocols outlined in this guide, researchers can confidently determine the stereochemistry of their substituted cyclohexanol derivatives, ensuring the structural integrity required for advanced applications in research and development.

A Researcher's Guide to the Comparative Biological Activity of 4-tert-Amylcyclohexanol and Its Analogs: A Focus on TRPM8 Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-tert-Amylcyclohexanol is a synthetic compound widely utilized in the fragrance industry for its woody and floral notes. However, its core structure—a substituted cyclohexanol ring—bears a striking resemblance to a class of molecules known for significant biological activity, most notably as modulators of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This channel is the primary sensor for cold temperatures in the human body and has emerged as a high-value therapeutic target for conditions ranging from neuropathic pain to cancer.

This guide provides a comparative framework for evaluating the biological activity of this compound against its structural analogs. We will move beyond its application in perfumery to explore its potential as a bioactive compound, grounded in established principles of pharmacology and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for comparison and the detailed experimental protocols necessary to validate these hypotheses in a laboratory setting.

The TRPM8 Channel: A Key Target for Thermosensation and Analgesia

The TRPM8 channel is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[1] Its activation by cold temperatures (below ~28°C) or chemical agonists leads to a cooling sensation.[2] Beyond thermosensation, TRPM8 is implicated in various physiological processes, and its modulation is a promising strategy for developing novel analgesics for chronic pain and exploring treatments for certain cancers where its expression is upregulated.[3][4]

The study of TRPM8 agonists has been largely driven by natural compounds like (-)-menthol and potent synthetic modulators such as icilin.[2] These molecules have provided a blueprint for understanding the structural requirements for channel activation, making the comparative analysis of new, structurally similar compounds like this compound a logical and compelling avenue of research.

The Cyclohexanol Pharmacophore: From Menthol to Synthetic Analogs

The archetypal TRPM8 agonist is (-)-menthol, which features a substituted cyclohexane ring. The activity of menthol and its derivatives is highly dependent on their three-dimensional structure. Key structural features for TRPM8 modulation include:

  • A Cyclohexane Ring: Provides a rigid scaffold for the presentation of functional groups.

  • An Oxygen-Containing Group: Typically a hydroxyl or carbonyl, which can act as a hydrogen bond acceptor/donor.

  • An Alkyl Substituent: The size, bulk, and position of alkyl groups significantly influence potency and efficacy.

  • Stereochemistry: The spatial arrangement of these substituents (cis vs. trans isomers) is critical for proper interaction with the TRPM8 binding pocket. The various stereoisomers of menthol, for instance, exhibit markedly different activities.[5]

For this guide, we will compare This compound against two key analogs to build a foundational SAR:

  • (-)-Menthol: The natural product benchmark for TRPM8 agonism.

  • 4-tert-Butylcyclohexanol: A close structural analog differing by a single methyl group on the side chain, allowing for a direct assessment of the impact of alkyl chain size.[6]

Caption: Structural comparison of key cyclohexanol analogs.

Comparative Analysis of Biological Activity

The potency of a TRPM8 agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration required to elicit 50% of the maximum biological response. A lower EC₅₀ value indicates higher potency. While extensive data exists for menthol and other synthetic agonists, the activity of this compound on TRPM8 is not widely reported, necessitating experimental determination.

The table below summarizes known potency values for benchmark compounds and provides a template for the proposed comparative study. The values for 4-tert-butylcyclohexanol and this compound are hypothetical placeholders to be determined using the protocol outlined in the next section.

CompoundClassTRPM8 Agonist Potency (EC₅₀)Citation
(-)-Menthol Natural Product~196 µM (in Xenopus oocytes)[2]
WS-12 Synthetic Carboxamide~193 nM (in HEK293 cells)[2]
Icilin Synthetic Super-AgonistPotent, often used as a positive control[1]
4-tert-Butylcyclohexanol Test AnalogTo be determined (TBD)-
This compound Test CompoundTo be determined (TBD)-

Causality Behind Experimental Choices: The selection of a highly potent synthetic agonist like WS-12 for comparison provides an upper benchmark for activity. This helps to contextualize the potency of the simpler alcohol analogs, clarifying whether they are weak, moderate, or potent agonists in the broader landscape of TRPM8 modulators.

Experimental Workflow for Comparative Bioactivity Screening

To empirically determine and compare the TRPM8 agonist activity of this compound and its analogs, a cell-based calcium flux assay is the industry-standard method. This assay directly measures the primary consequence of TRPM8 channel opening: the influx of extracellular calcium ions.[1][7]

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture 1. Culture hTRPM8-HEK293 and parental HEK293 cells Plate 2. Plate cells in 96-well black, clear-bottom plates Culture->Plate Incubate1 3. Incubate 24h Plate->Incubate1 Load 4. Load cells with Fluo-4 AM calcium indicator dye Incubate1->Load Incubate2 5. Incubate 1h at 37°C Load->Incubate2 Read 7. Measure fluorescence on plate reader (kinetic read) Incubate2->Read Prepare 6. Prepare compound serial dilutions (Test compounds, Menthol, Vehicle) Prepare->Read Normalize 8. Normalize fluorescence data (ΔF/F₀) Read->Normalize Plot 9. Plot dose-response curves Normalize->Plot Calculate 10. Calculate EC₅₀ and Emax values Plot->Calculate

Caption: Workflow for TRPM8 agonist screening via calcium flux assay.

Detailed Step-by-Step Protocol: Calcium Flux Assay

This protocol is a self-validating system; the inclusion of untransfected parental cells serves as a crucial negative control to ensure that any observed activity is specifically mediated by the TRPM8 channel.

Materials and Reagents:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 (hTRPM8-HEK293) and the parental (untransfected) HEK293 cell line.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin.

  • Assay Plate: 96-well black, clear-bottom microplates.

  • Calcium Indicator: Fluo-4 AM or Fluo-8 AM calcium-sensitive dye.[1][8]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: this compound, 4-tert-butylcyclohexanol, (-)-menthol (positive control), DMSO (vehicle control).

Procedure:

  • Cell Plating:

    • Seed both hTRPM8-HEK293 and parental HEK293 cells into separate wells of a 96-well plate at a density of 40,000-60,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Dye Loading:

    • Prepare a dye loading solution of 2 µM Fluo-4 AM in Assay Buffer.

    • Gently aspirate the culture medium from the wells.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate the plate for 1 hour at 37°C in the dark.[8]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of all test compounds and controls in DMSO.

    • Perform a serial dilution in Assay Buffer to create a range of concentrations (e.g., from 1 nM to 100 µM) for generating a dose-response curve. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Fluorescence Measurement:

    • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Set the instrument to measure fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4) every 2 seconds.

    • Establish a stable baseline fluorescence reading for 20-30 seconds.

    • Inject 50 µL of the prepared compound dilutions into the corresponding wells.

    • Continue recording the fluorescence signal for at least 3-5 minutes to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence after compound addition.

    • Normalize the data by expressing it as ΔF/F₀.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation using software like GraphPad Prism to determine the EC₅₀ and maximum efficacy (Emax) for each compound.

Structure-Activity Relationship (SAR) Insights

By generating data as described above, we can deduce key SAR trends.

  • Impact of Alkyl Group Size: Comparing the EC₅₀ of 4-tert-butylcyclohexanol with this compound will reveal the influence of the alkyl substituent's size. An increase in lipophilicity and chain length from butyl to amyl may enhance membrane interaction or improve fit within a hydrophobic pocket of the TRPM8 channel, potentially leading to increased potency (a lower EC₅₀).

  • Role of Stereochemistry: It is crucial to test both cis and trans isomers of the substituted cyclohexanols. The relative orientation of the hydroxyl group and the bulky tert-amyl group will dictate the molecule's overall shape and its ability to engage with key amino acid residues in the channel's binding site. One isomer is likely to be significantly more active than the other.[5]

  • Efficacy vs. Potency: While menthol and its simple analogs are agonists, they are significantly less potent than synthetic modulators like WS-12, which contains a carboxamide group.[2] This highlights that while the substituted cyclohexanol core is sufficient for activity, additional functional groups are required to achieve nanomolar potency.

SAR_Diagram cluster_structure Core Pharmacophore cluster_points Modulation Points & Hypotheses img p1 1. Alkyl Group (R): - Size (butyl vs. amyl) affects potency. - Governs lipophilicity and pocket fit. p2 2. Hydroxyl Group (-OH): - Key for hydrogen bonding. - Its stereochemistry (cis/trans) is critical. p3 3. Cyclohexane Ring: - Rigid scaffold. - Modifications can alter activity.

Caption: Key structural points for SAR analysis of cyclohexanol analogs.

Conclusion and Future Directions

While this compound is established as a fragrance ingredient, its structural characteristics strongly suggest a potential for biological activity as a TRPM8 modulator. This guide provides the scientific rationale and a robust, validated experimental workflow to test this hypothesis. By comparing its activity against benchmark compounds like (-)-menthol and close structural analogs like 4-tert-butylcyclohexanol, researchers can elucidate clear structure-activity relationships.

The results of such studies would not only characterize a new potential TRPM8 agonist but also contribute valuable data to the broader understanding of how to design novel therapeutic agents targeting this important ion channel. Future work should focus on the synthesis and testing of individual cis and trans isomers and further exploration of derivatives to optimize potency and selectivity.

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis of a target molecule is but the first chapter of the story. The critical epilogue is the rigorous confirmation of its identity and purity. In the case of 4-tert-amylcyclohexanol, a compound with applications in fragrance and material science, this task is nuanced by the inherent formation of geometric isomers and the potential for residual reactants and by-products. This guide provides an in-depth comparison of orthogonal analytical techniques, grounded in practical experience, to empower you to select the most effective strategy for a comprehensive purity assessment. We will move beyond mere procedural lists to explore the causality behind our analytical choices, ensuring a self-validating and robust approach to quality control.

The Challenge: Beyond a Single Peak

The primary challenge in analyzing this compound lies in its stereochemistry. The synthesis, typically via the hydrogenation of 4-tert-amylphenol, results in a mixture of cis and trans diastereomers. The ratio of these isomers can significantly impact the material's physical and olfactory properties. Therefore, a purity assessment must not only quantify contaminants but also accurately determine the isomeric ratio. Common process-related impurities may include unreacted 4-tert-amylphenol, the ketone intermediate 4-tert-amylcyclohexanone, and residual solvents.

Orthogonal Approaches to Purity Verification

A multi-pronged analytical strategy is paramount for irrefutable purity claims. Relying on a single method can lead to overlooked impurities that may co-elute or be spectroscopically silent under specific conditions. Here, we compare the workhorses of the modern analytical laboratory: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles

GC-MS is arguably the most powerful tool for this specific application due to the volatility of this compound and its likely impurities.[1][2] It offers exceptional separation efficiency and definitive identification through mass fragmentation patterns.

Expertise & Causality: The choice of a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane) is deliberate. It separates compounds primarily based on their boiling points and subtle polarity differences, which is ideal for resolving the cis and trans isomers from the ketone and phenol impurities. The mass spectrometer provides a unique fingerprint for each eluting compound, allowing for positive identification even at trace levels. For instance, alcohols like cyclohexanols often show a characteristic fragmentation pattern involving the loss of water (M-18).[3]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in high-purity dichloromethane.

  • Instrument Setup:

    • GC System: Agilent 7890 GC (or equivalent).

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split/Splitless, set to 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

  • Mass Spectrometer Setup:

    • MS System: Agilent 5977 MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-400 m/z.

  • Injection: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the peak areas for all components. Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Purity is calculated as the percentage area of the main isomer peaks relative to the total area of all detected peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Synthesized This compound B Dissolve in Dichloromethane (1 mg/mL) A->B C Inject 1 µL into GC-MS B->C D Separation on HP-5ms Column (Temp. Program) C->D E EI Ionization & Mass Analysis (m/z 40-400) D->E F Integrate Peak Areas E->F G Identify Peaks via NIST Library Search F->G H Calculate Area % Purity & Isomer Ratio G->H

Caption: Workflow for purity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC): Versatility for Isomer Separation

While GC-MS is often superior for this specific analyte, HPLC is an invaluable orthogonal technique, particularly if non-volatile impurities are suspected or if superior resolution of isomers is required. Its strength lies in the vast array of available stationary phases that can provide unique selectivity.[4]

Expertise & Causality: For separating diastereomers like cis- and trans-4-tert-amylcyclohexanol, a standard C18 column may not provide adequate resolution. The key is to leverage stationary phases that offer different interaction mechanisms. A phenyl-hexyl or pentafluorophenyl (PFP) column is an excellent choice.[4] These phases provide π-π interactions, which can differentiate the subtle shape and electronic differences between the isomers, leading to enhanced separation that might not be achievable in the gas phase.[4]

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II (or equivalent) with a UV and Refractive Index Detector (RID).

    • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection:

      • UV at 210 nm (for aromatic impurities like phenol).

      • RID (for detecting the non-chromophoric cyclohexanol isomers).

  • Injection: Inject 10 µL of the prepared sample.

  • Data Analysis: Determine the retention times for the cis and trans isomers and any impurities. Calculate the purity and isomer ratio based on the peak areas from the RID chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Synthesized This compound B Dissolve in Mobile Phase (1 mg/mL) A->B C Inject 10 µL into HPLC B->C D Separation on Phenyl-Hexyl Column (Isocratic) C->D E Serial Detection: UV (210 nm) -> RID D->E F Integrate RID Peak Areas E->F G Identify Peaks via Retention Time Matching F->G H Calculate Area % Purity & Isomer Ratio G->H

Caption: Workflow for purity analysis by HPLC-RID.

Spectroscopic Confirmation: NMR and FTIR

Chromatographic techniques quantify "what is there," while spectroscopic techniques confirm "what it is." They are essential for structural verification and identifying functional groups of potential impurities.

NMR provides unparalleled detail about a molecule's carbon-hydrogen framework.[1] For this compound, ¹H NMR is particularly diagnostic for determining the cis/trans isomer ratio.

Expertise & Causality: The key is the signal for the proton on the carbon bearing the hydroxyl group (H-1). In the trans isomer, this proton is axial and experiences axial-axial couplings to its neighbors, resulting in a wider, more complex multiplet with large coupling constants (J ≈ 9-12 Hz). In the cis isomer, this proton is equatorial, leading to smaller axial-equatorial and equatorial-equatorial couplings and a narrower multiplet (J ≈ 3-4 Hz).[5] By integrating these distinct signals, one can obtain a highly accurate isomer ratio. ¹³C NMR can further confirm the number of unique carbon environments, helping to rule out structural isomers.

FTIR is a rapid and straightforward method to confirm the presence of key functional groups and the absence of others.[3] It serves as a quick quality control check.

Expertise & Causality: For a pure sample of this compound, the spectrum should prominently feature a strong, broad absorption in the 3600-3300 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded alcohol.[3] A strong C-O stretch should also be visible around 1050 cm⁻¹.[3] Critically, one should look for the absence of a sharp, strong peak around 1715 cm⁻¹, which would indicate a C=O stretch from a 4-tert-amylcyclohexanone impurity. The absence of aromatic C=C stretching peaks around 1600 and 1500 cm⁻¹ also helps confirm the complete hydrogenation of any starting phenol.[6]

Comparative Performance Data

The following table summarizes the expected performance of each technique in the context of this specific analysis.

Parameter GC-MS HPLC-RID ¹H NMR Spectroscopy FTIR Spectroscopy
Primary Use Quantification & IdentificationQuantification & Isomer SeparationStructural Confirmation & Isomer RatioFunctional Group ID
Selectivity Excellent for isomers and related impuritiesPotentially superior isomer resolution with correct columnExcellent for isomer differentiationLow; identifies functional groups, not specific compounds
Sensitivity High (Low ppm to ppb)Moderate (Low ppm)Low (Requires >1% for easy detection of impurities)Low (Major components only)
Quantification Excellent (Area % is a good approximation)Excellent with proper calibrationExcellent for isomer ratio; qNMR for absolute purityNot quantitative
Analysis Time ~20-30 minutes per sample~15-25 minutes per sample~5-10 minutes per sample~2 minutes per sample
Key Advantage Provides mass spectral data for definitive IDOrthogonal to GC; good for non-volatile impuritiesUnambiguous structural informationSpeed and simplicity

Conclusion and Recommended Strategy

For a comprehensive and defensible purity assessment of synthesized this compound, a two-tiered approach is recommended:

  • Primary Analysis (Quantification): Utilize GC-MS as the primary technique. It provides robust separation of isomers and process-related impurities, definitive identification via mass spectrometry, and reliable quantification through peak area percentage.

  • Confirmatory Analysis (Structural Verification): Employ ¹H NMR to corroborate the cis/trans isomer ratio determined by GC-MS and to confirm the overall structure. Use FTIR as a rapid check to ensure the absence of key functional group impurities, such as carbonyls from unreacted ketone.

This orthogonal approach creates a self-validating system where the chromatographic separation and quantification are confirmed by the spectroscopic structural data. This level of rigor ensures that you can be confident in the identity, purity, and isomeric composition of your synthesized material, meeting the high standards required by research and drug development professionals.

References

A Researcher's Guide to the Synthesis and Cross-Validation of 4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the reliable and efficient production of specific stereoisomers of substituted cyclohexanols is a frequent challenge. This guide provides an in-depth, comparative analysis of the experimental methodologies for the synthesis of 4-tert-amylcyclohexanol, a valuable intermediate. We will dissect the prevalent synthetic routes, focusing on the critical aspects of yield, purity, and stereochemical control. This document moves beyond a simple recitation of protocols to offer insights into the underlying chemical principles, enabling you to make informed decisions in your own laboratory work.

Introduction: The Significance of Stereoisomerism in Substituted Cyclohexanols

The spatial arrangement of substituents on a cyclohexane ring profoundly influences the biological and physical properties of a molecule. In the case of this compound, the cis and trans diastereomers, arising from the relative orientation of the hydroxyl and tert-amyl groups, exhibit distinct characteristics. The bulky tert-amyl group preferentially occupies the equatorial position to minimize steric strain. Consequently, the hydroxyl group is axial in the cis isomer and equatorial in the trans isomer. This seemingly subtle difference can lead to significant variations in receptor binding, metabolic stability, and other pharmacologically relevant parameters. Therefore, the ability to selectively synthesize a desired isomer is of paramount importance.

Synthetic Strategies: A Comparative Overview

Two primary synthetic pathways to this compound will be critically examined:

  • Two-Step Synthesis via Friedel-Crafts Alkylation and Subsequent Catalytic Hydrogenation: This is the most common and versatile approach. It involves the initial alkylation of phenol with a suitable tert-amyl source to produce 4-tert-amylphenol, followed by the reduction of the aromatic ring to the desired cyclohexanol.

  • Alternative Approach: Grignard Reaction with Cyclohexanone: This route involves the reaction of a tert-amyl Grignard reagent with cyclohexanone. However, as we will discuss, this method is often plagued by low yields due to steric hindrance.

This guide will focus predominantly on the first, more industrially viable route, providing detailed protocols and comparative data for each step.

Visualizing the Primary Synthetic Pathway

Caption: Primary synthetic route to this compound.

Part 1: Friedel-Crafts Alkylation of Phenol

The introduction of the tert-amyl group onto the phenol ring is a classic example of a Friedel-Crafts alkylation.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a carbocation is generated from the tert-amyl source and subsequently attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group, leading primarily to substitution at the para position due to the steric bulk of the tert-amyl group.

Protocol 1: Friedel-Crafts Alkylation using an Acidic Ion-Exchange Resin Catalyst

This method offers a greener alternative to traditional Lewis acids, as the catalyst can be easily recovered and potentially reused.[2][3]

Materials:

  • Phenol

  • 2-Methyl-2-butene (isoamylene) or tert-Amyl alcohol

  • Acidic ion-exchange resin (e.g., Amberlyst 15)

  • Toluene (or another suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.

  • Add the acidic ion-exchange resin to the solution.

  • Heat the mixture to the desired reaction temperature (typically 60-100 °C).[3]

  • Slowly add the 2-methyl-2-butene or tert-amyl alcohol to the reaction mixture over a period of 1-2 hours.

  • Maintain the reaction at the set temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ion-exchange resin by filtration.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 4-tert-amylphenol.

  • The crude product can be purified by vacuum distillation or recrystallization.

Discussion of Experimental Choices:

  • Catalyst: The use of a solid acid catalyst like an ion-exchange resin simplifies the workup procedure compared to homogeneous catalysts like sulfuric acid or aluminum chloride, which require neutralization and can generate significant waste.[4]

  • Reactant Choice: 2-Methyl-2-butene is often preferred as the alkylating agent as it readily forms the tertiary carbocation under acidic conditions. If using tert-amyl alcohol, a stronger acid catalyst or higher temperatures may be required to facilitate dehydration and carbocation formation.[1]

  • Temperature Control: Careful control of the reaction temperature is crucial to minimize the formation of byproducts, such as the ortho-isomer and di-alkylated products.

Part 2: Catalytic Hydrogenation of 4-tert-amylphenol

The hydrogenation of the aromatic ring of 4-tert-amylphenol is the final and most critical step in determining the stereochemical outcome of the synthesis. The choice of catalyst and reaction conditions plays a pivotal role in the resulting cis:trans isomer ratio.[5][6]

Controlling Stereoselectivity: The Role of the Catalyst

The hydrogenation of substituted phenols can proceed through different mechanisms depending on the catalyst used, leading to varying diastereoselectivities.

  • Rhodium (Rh) and Ruthenium (Ru) Catalysts: These catalysts, particularly on a carbon support, are known to favor the formation of the cis isomer.[7] This is generally attributed to the hydrogenation occurring on one face of the aromatic ring as it is adsorbed onto the catalyst surface.

  • Palladium (Pd) Catalysts: Palladium catalysts, on the other hand, often lead to a higher proportion of the thermodynamically more stable trans isomer.[5] This is thought to involve isomerization of the initially formed cis isomer on the catalyst surface.

Visualizing the Hydrogenation Workflow

Hydrogenation_Workflow Start 4-tert-Amylphenol Dissolve Dissolve in Solvent (e.g., Cyclohexane, Isopropanol) Start->Dissolve Autoclave Charge Autoclave with Substrate Solution & Catalyst Dissolve->Autoclave Pressurize Pressurize with H₂ Autoclave->Pressurize React Heat and Stir Pressurize->React Monitor Monitor Reaction (GC) React->Monitor Workup Cool, Filter Catalyst, Concentrate Monitor->Workup Upon Completion Product This compound (cis/trans mixture) Workup->Product

Caption: A typical workflow for the catalytic hydrogenation of 4-tert-amylphenol.

Protocol 2: Catalytic Hydrogenation of 4-tert-amylphenol (Adapted from a procedure for 4-tert-butylphenol)

This protocol is adapted from a documented procedure for the hydrogenation of the closely related 4-tert-butylphenol and is expected to provide a good starting point for the synthesis of this compound.[8]

Materials:

  • 4-tert-Amylphenol

  • Catalyst (e.g., 5% Rhodium on carbon, 5% Ruthenium on carbon, or 5% Palladium on carbon)

  • Solvent (e.g., Cyclohexane or Isopropanol)

  • Hydrogen gas

Procedure:

  • In a high-pressure autoclave, dissolve 4-tert-amylphenol in the chosen solvent.

  • Carefully add the hydrogenation catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the autoclave and purge several times with hydrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen to the desired pressure (typically 10-50 bar).[5]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[9]

  • Monitor the progress of the reaction by taking aliquots (after safely depressurizing and purging the system) and analyzing them by GC.

  • Once the reaction is complete (disappearance of the starting material), cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Purge the autoclave with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The cis and trans isomers can be separated by fractional distillation or column chromatography.

Comparative Data and Expected Outcomes

While specific, directly comparative studies on the synthesis of this compound are scarce in the literature, we can extrapolate expected outcomes based on extensive research on the analogous 4-tert-butylcyclohexanol.

CatalystExpected Major IsomerExpected Yield (4-tert-butyl analog)Reference
Rhodium on Carbon (Rh/C)cisHigh[7][10]
Ruthenium on Carbon (Ru/C)cisHigh[11]
Palladium on Carbon (Pd/C)transHigh[5][9]

Note: The exact cis:trans ratio is highly dependent on specific reaction conditions, including solvent, temperature, pressure, and catalyst preparation.

Spectroscopic and Physical Data for Cross-Validation

Property4-tert-Butylcyclohexanol (mixture of isomers)
Molecular Formula C₁₀H₂₀O
Molecular Weight 156.27 g/mol
Appearance White solid
Boiling Point ~238 °C
¹H NMR (CDCl₃, δ) Peaks in the range of 0.8-4.0 ppm. The chemical shift of the proton on the carbon bearing the hydroxyl group (CH-OH) is a key indicator of the isomer: cis (axial H) ~4.0 ppm, trans (equatorial H) ~3.5 ppm.
¹³C NMR (CDCl₃, δ) Peaks in the range of 20-70 ppm. The chemical shift of the carbon bearing the hydroxyl group (C-OH) is also diagnostic: cis ~65 ppm, trans ~71 ppm.
IR (cm⁻¹) Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), C-O stretch (~1050 cm⁻¹).
Mass Spectrum (m/z) Molecular ion peak at 156, with characteristic fragmentation patterns.

Note: The molecular formula for this compound is C₁₁H₂₂O, and its molecular weight is 170.30 g/mol .[13]

Conclusion

The synthesis of this compound, particularly with a desired stereochemical outcome, is a multi-faceted challenge that requires careful consideration of the synthetic route, catalyst selection, and reaction conditions. The two-step approach involving Friedel-Crafts alkylation of phenol followed by catalytic hydrogenation offers a robust and versatile strategy. By understanding the principles that govern stereoselectivity in the hydrogenation step, researchers can tailor their experimental design to favor the formation of either the cis or trans isomer. This guide provides the foundational knowledge and practical protocols to embark on the synthesis and cross-validation of this compound, empowering you to achieve your synthetic goals with greater efficiency and confidence.

References

Comparing the efficacy of different synthetic routes to 4-tert-amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and stereoselective production of key intermediates is paramount. 4-tert-amylcyclohexanol, a valuable building block, presents a compelling case study in the strategic selection of synthetic methodologies. This guide provides an in-depth comparison of various synthetic routes to this target molecule, offering both field-proven insights and detailed experimental protocols to inform your laboratory work.

Introduction to this compound

This compound is a substituted cyclohexanol derivative characterized by a bulky tert-amyl group at the 4-position. The stereochemistry of the hydroxyl group relative to the tert-amyl group (cis or trans) significantly influences its physical and chemical properties, making stereoselective synthesis a critical consideration. This compound and its derivatives find applications in various fields, including fragrance, materials science, and as intermediates in pharmaceutical synthesis. The choice of synthetic route can profoundly impact yield, purity, cost, and the isomeric ratio of the final product.

Key Synthetic Strategies at a Glance

This guide will compare the following primary synthetic routes to this compound:

  • Catalytic Hydrogenation of 4-tert-amylphenol: A direct and widely used method involving the reduction of the aromatic ring of the corresponding phenol.

  • Reduction of 4-tert-amylcyclohexanone: A common approach utilizing a ketone precursor, offering good control over stereoselectivity through the choice of reducing agent.

  • Grignard Reaction with Cyclohexanone Derivatives: A classic carbon-carbon bond-forming reaction to introduce the tert-amyl group.

  • Friedel-Crafts Alkylation/Acylation: An approach involving electrophilic aromatic substitution, which presents a more complex, multi-step pathway.

Route 1: Catalytic Hydrogenation of 4-tert-amylphenol

This method is one of the most direct industrial and laboratory routes to this compound. It involves the reduction of the aromatic ring of 4-tert-amylphenol using hydrogen gas in the presence of a metal catalyst.

Mechanistic Considerations

The hydrogenation of a phenol to a cyclohexanol is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The choice of catalyst and reaction conditions (temperature, pressure, solvent) are critical in determining the reaction rate, yield, and, most importantly, the stereoselectivity (the cis/trans isomer ratio) of the product. Catalysts such as rhodium, ruthenium, and platinum are commonly employed. For instance, rhodium-based catalysts have been shown to favor the formation of cis-isomers, while palladium on alumina can promote the formation of the trans-isomer[1][2].

Experimental Protocol: Hydrogenation using a Rhodium Catalyst

Objective: To synthesize this compound with a high cis-isomer ratio.

Materials:

  • 4-tert-amylphenol

  • 5% Rhodium on alumina (Rh/Al2O3) catalyst

  • Ethanol (solvent)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

Procedure:

  • In a high-pressure autoclave, combine 4-tert-amylphenol (1 mole equivalent) and 5% Rh/Al2O3 catalyst (typically 1-5% by weight of the phenol).

  • Add ethanol as a solvent to dissolve the phenol.

  • Seal the autoclave and purge with nitrogen gas to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the target temperature (e.g., 80°C) with vigorous stirring.

  • Monitor the reaction progress by measuring hydrogen uptake.

  • Once the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield the crude this compound.

  • The product can be further purified by distillation or recrystallization.

Data Summary:
ParameterValueReference
Typical Yield >95%[1]
Cis:Trans Ratio Can be tuned, with Rh catalysts often favoring cis[1][2]
Reaction Time 2-8 hours[1]
Temperature 80-150°C[1]
Pressure 5-50 bar H₂[1]

Diagram of the Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification phenol 4-tert-amylphenol autoclave High-Pressure Autoclave phenol->autoclave catalyst Rh/Al2O3 Catalyst catalyst->autoclave solvent Ethanol solvent->autoclave filtration Filtration autoclave->filtration After reaction H2 H2 Gas (5-10 bar) H2->autoclave heat Heating (80°C) & Stirring heat->autoclave evaporation Solvent Evaporation filtration->evaporation purification Distillation/Recrystallization evaporation->purification product This compound purification->product

Caption: Workflow for the catalytic hydrogenation of 4-tert-amylphenol.

Route 2: Reduction of 4-tert-amylcyclohexanone

This versatile method involves the reduction of the carbonyl group of 4-tert-amylcyclohexanone to a hydroxyl group. The stereochemical outcome of this reaction is highly dependent on the choice of the reducing agent.

Mechanistic Considerations

The reduction of a cyclohexanone derivative with a hydride reagent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon. The stereochemistry is determined by the direction of this attack. Due to the bulky tert-amyl group, the cyclohexanone ring exists predominantly in a chair conformation with the tert-amyl group in the equatorial position to minimize steric hindrance.

  • Axial Attack: Attack of the hydride from the axial face leads to the formation of the trans (equatorial alcohol) isomer, which is generally the thermodynamically more stable product.

  • Equatorial Attack: Attack from the equatorial face results in the cis (axial alcohol) isomer.

Bulky reducing agents tend to favor equatorial attack, leading to a higher proportion of the cis isomer.

Experimental Protocol: Sodium Borohydride Reduction

Objective: To synthesize this compound from 4-tert-amylcyclohexanone.

Materials:

  • 4-tert-amylcyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol (solvent)

  • Dilute hydrochloric acid (HCl) for work-up

  • Diethyl ether for extraction

Procedure:

  • Dissolve 4-tert-amylcyclohexanone (1 mole equivalent) in methanol in a flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (a slight excess, e.g., 1.1 mole equivalents) to the stirred solution. Control the rate of addition to manage any effervescence.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Slowly add dilute HCl to quench the excess NaBH₄ and neutralize the reaction mixture.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude product.

  • The product can be purified by recrystallization or chromatography to separate the cis and trans isomers if desired.

Data Summary:
ParameterValueReference
Typical Yield 90-99%[3]
Cis:Trans Ratio Dependent on reducing agent; NaBH₄ typically gives a majority of the trans isomer.[4][5]
Reaction Time 1-2 hours[6]
Temperature 0°C to room temperature[6]

Diagram of the Reduction Mechanism

G cluster_reactants Reactants cluster_attack Nucleophilic Attack cluster_workup Protonation ketone 4-tert-amylcyclohexanone attack Hydride attacks carbonyl carbon ketone->attack nabh4 NaBH4 nabh4->attack intermediate Alkoxide Intermediate attack->intermediate protonation Protonation with H+ source (e.g., H2O, H3O+) intermediate->protonation product This compound (cis and trans isomers) protonation->product

Caption: Simplified mechanism for the reduction of 4-tert-amylcyclohexanone.

Route 3: Grignard Reaction

This approach involves the reaction of a Grignard reagent, specifically tert-amyl magnesium halide, with a cyclohexanone derivative. This is a powerful C-C bond-forming reaction but can present challenges in controlling the addition and subsequent stereochemistry. A plausible route would involve the reaction of tert-amyl magnesium bromide with 4-hydroxycyclohexanone (with the hydroxyl group protected) followed by deprotection and reduction of the newly formed tertiary alcohol to a methylene group, and finally reduction of the ketone. A more direct, but less common, approach would be the 1,4-conjugate addition of a tert-amyl Grignard reagent to a cyclohexenone derivative.

General Procedure Outline:
  • Preparation of Grignard Reagent: React tert-amyl halide with magnesium metal in an anhydrous ether solvent.[7][8]

  • Reaction with Cyclohexanone Derivative: Add the Grignard reagent to a solution of the cyclohexanone derivative at low temperature.

  • Aqueous Work-up: Quench the reaction with an aqueous acid solution to protonate the alkoxide and yield the alcohol.[7]

Challenges:

  • Steric Hindrance: The bulky tert-amyl Grignard reagent may react sluggishly with a sterically hindered cyclohexanone.

  • Side Reactions: Enolization of the ketone can be a significant side reaction.

  • Multi-step Process: A simple reaction with cyclohexanone would yield 1-tert-amylcyclohexanol. To obtain the 4-substituted product, a more complex starting material or a multi-step sequence is required.

Route 4: Friedel-Crafts Type Reactions

A Friedel-Crafts approach to synthesize this compound would be a multi-step process, likely starting with the Friedel-Crafts alkylation of a phenol or anisole with a tert-amyl halide or alkene.[3][6] This would be followed by the hydrogenation of the aromatic ring as described in Route 1.

General Procedure Outline:
  • Friedel-Crafts Alkylation: React phenol or anisole with a tert-amylating agent (e.g., tert-amyl chloride or 2-methyl-2-butene) in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong acid catalyst.[5]

  • Purification: Isolate the 4-tert-amylphenol or 4-tert-amylanisole from the reaction mixture.

  • Hydrogenation: Hydrogenate the purified intermediate as described in Route 1. If starting with the anisole, the methoxy group may need to be cleaved to the hydroxyl group prior to or after hydrogenation.

Challenges:

  • Polyalkylation: The product of the Friedel-Crafts alkylation is more reactive than the starting material, leading to the formation of di- and tri-substituted products.

  • Isomerization: The carbocation intermediate in the Friedel-Crafts reaction can rearrange, although with a tertiary carbocation from a tert-amyl group, this is less of a concern.

  • Catalyst Stoichiometry: In the case of phenol, the Lewis acid can complex with the hydroxyl group, requiring stoichiometric amounts of the catalyst.

Comparison of Synthetic Routes

FeatureCatalytic HydrogenationKetone ReductionGrignard ReactionFriedel-Crafts Route
Starting Material 4-tert-amylphenol4-tert-amylcyclohexanoneCyclohexanone derivative & tert-amyl halidePhenol/Anisole & tert-amylating agent
Number of Steps 111-2 (for direct product)2+
Yield HighHighModerate to HighModerate (multi-step)
Stereoselectivity Catalyst dependentReagent dependentCan be difficult to controlDependent on hydrogenation step
Scalability ExcellentExcellentGoodModerate
Key Advantages Direct, high yieldingVersatile, good stereocontrolC-C bond formationUtilizes simple starting materials
Key Disadvantages Requires high pressure equipmentPrecursor ketone requiredPotential for side reactionsMulti-step, potential for byproducts

Conclusion and Recommendations

For the synthesis of this compound, the catalytic hydrogenation of 4-tert-amylphenol and the reduction of 4-tert-amylcyclohexanone represent the most efficient, high-yielding, and well-established methods.

  • For large-scale production and when the phenol precursor is readily available, catalytic hydrogenation is often the preferred industrial method. The ability to tune the stereoselectivity through catalyst selection is a significant advantage.

  • For laboratory-scale synthesis, particularly when stereochemical purity is the primary goal, the reduction of the corresponding ketone is an excellent choice. The wide variety of commercially available reducing agents allows for fine-tuning of the cis/trans isomer ratio.

The Grignard reaction and Friedel-Crafts routes are less direct and present more significant synthetic challenges for this specific target molecule. While they are fundamental reactions in organic synthesis, for the preparation of this compound, they are generally less efficient than the hydrogenation or reduction pathways. However, they may be considered if the specific precursors for those routes are unavailable or if a divergent synthetic strategy is required.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including scale, desired isomer ratio, cost of starting materials, and available equipment. This guide provides the foundational knowledge to make an informed decision for the synthesis of this compound.

References

A Comparative Olfactory and Performance Guide to 4-tert-amylcyclohexanol in Modern Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the quest for novel molecules with unique and lasting olfactory profiles is perpetual. Among the vast palette of synthetic aroma chemicals, substituted cyclohexanols represent a class of compounds prized for their stability and diverse scent characteristics. This guide provides a detailed performance evaluation of 4-tert-amylcyclohexanol, a lesser-known but promising fragrance ingredient. In the absence of extensive direct comparative studies, this analysis leverages established principles of structure-odor relationships (SOR) to benchmark its potential performance against its well-established analog, 4-tert-butylcyclohexanol, and other relevant woody fragrance mainstays. This guide is intended for researchers, perfumers, and product development professionals seeking to expand their repertoire of fragrance materials with scientifically grounded insights.

The Foundational Principle: Structure-Odor Relationships in Cyclohexanols

The olfactory character of a molecule is intrinsically linked to its three-dimensional structure. In the cyclohexanol family, the foundational camphoraceous odor of the parent molecule, cyclohexanol, is systematically modified by the addition of alkyl substituents.[1][2] As the complexity of the alkyl group increases, the odor profile evolves from simple camphor notes to more nuanced and desirable fragrance characteristics.[1] For instance, the transition from a methyl to a p-tert-butyl group on the cyclohexane ring shifts the odor from a fresh, chemical camphor to a rich, woody, and patchouli-like scent.[1] This principle of increasing substituent complexity leading to greater odor differentiation is the cornerstone of our predictive evaluation of this compound.

Molecular Architecture: this compound vs. 4-tert-butylcyclohexanol

The subject of our evaluation, this compound, is a close structural analog of the widely used 4-tert-butylcyclohexanol. The key distinction lies in the nature of the tertiary alkyl group at the 4-position of the cyclohexanol ring.

  • 4-tert-butylcyclohexanol: Features a tertiary butyl group (-C(CH₃)₃). This ingredient is well-documented for its woody, somewhat floral, and patchouli-like aroma.[3][4][5] It serves as a versatile middle or base note, lending depth and longevity to fragrance compositions.[6]

  • This compound: Possesses a tertiary amyl (or tert-pentyl) group (-C(CH₃)₂(C₂H₅)). This seemingly minor addition of a single methylene unit to one of the methyl groups of the tert-butyl substituent is expected to have a discernible impact on its olfactory and physical properties.

The synthesis of these compounds typically involves the catalytic hydrogenation of the corresponding 4-tert-alkylphenol.[7][8]

Molecular Structure Comparison

G cluster_0 4-tert-butylcyclohexanol cluster_1 This compound butyl butyl amyl amyl

Caption: 2D structures of 4-tert-butylcyclohexanol and this compound.

Predictive Performance Evaluation: An SOR-Based Comparison

Based on established structure-odor relationship principles, we can project the performance characteristics of this compound relative to its butyl counterpart and another widely used woody fragrance ingredient, Cedrol.

Olfactory Profile

The addition of a methylene group to the alkyl substituent, transitioning from tert-butyl to tert-amyl, is anticipated to enhance the richness and complexity of the woody notes. The fundamental camphoraceous character of the cyclohexanol backbone will likely be further suppressed, leading to a more refined and less "chemical" scent profile. We can hypothesize a shift towards a warmer, perhaps slightly sweeter, and more substantive woodiness, potentially with subtle amber or musky undertones.

Volatility and Substantivity

An increase in molecular weight and carbon number generally correlates with a decrease in volatility and an increase in substantivity (the ability of a fragrance to last on a substrate). Therefore, this compound is predicted to be less volatile and more substantive than 4-tert-butylcyclohexanol. This would make it an excellent candidate for use as a long-lasting base note or a fixative in fragrance compositions, particularly in applications requiring enduring scent, such as fabric care products and fine fragrances.

Stability

Substituted cyclohexanols are known for their excellent chemical stability, making them suitable for use in aggressive media such as alkaline soaps or acidic cleaners.[1] It is expected that this compound would share this high level of stability.

Comparative Performance Table (Predictive)
FeatureThis compound (Predicted)4-tert-butylcyclohexanol (Established)Cedrol (Established)
Odor Profile Rich, warm, deep woody, potentially with amber or musky facets.Woody, patchouli-like, slightly camphoraceous and floral.[3][4][5]Sweet, woody, cedarwood, balsamic.
Odor Intensity Moderate to strongModerateModerate to strong
Volatility LowModerate[6]Low
Substantivity HighModerate to goodHigh
Primary Role Base note, FixativeMiddle to base note[6]Base note, Fixative
Key Applications Fine fragrance, Fabric care, Personal care, Air careFine fragrance, Soaps, Deodorants, Cosmetics[9][10]Fine fragrance, Woody accords, Incense
Stability High (predicted)High[1][10]High

Experimental Protocols for Performance Validation

To move from predictive to empirical evaluation, rigorous and standardized testing methodologies are essential. The following protocols outline a self-validating system for assessing the performance of this compound.

Sensory Evaluation via Olfactory Panel

Objective: To characterize the odor profile and intensity of this compound in comparison to established benchmarks.

Methodology:

  • Preparation of Samples: Prepare 10% solutions of this compound, 4-tert-butylcyclohexanol, and Cedrol in a neutral solvent such as dipropylene glycol (DPG).

  • Panel Selection: Assemble a panel of at least five trained sensory analysts with demonstrated proficiency in fragrance evaluation.

  • Evaluation Substrate: Use standardized fragrance testing strips.

  • Blinding and Randomization: Present the samples to the panelists in a randomized and double-blind manner to prevent bias.

  • Evaluation Procedure:

    • Dip the testing strips into the solutions to a depth of 1 cm and allow the solvent to evaporate for 30 seconds.

    • Panelists evaluate the "top note" (initial impression).

    • Re-evaluate the strips at timed intervals (e.g., 1 hour, 4 hours, 8 hours, 24 hours) to assess the evolution of the odor profile (heart and base notes) and its substantivity.

    • Panelists record their descriptions of the odor character using a standardized fragrance vocabulary and rate the odor intensity on a scale (e.g., 1-9, from very weak to very strong).

  • Data Analysis: Compile the descriptive terms and intensity ratings. Analyze for consensus on the primary odor characteristics and statistically compare the intensity and longevity data.

Experimental Workflow: Sensory Evaluation

G A Sample Preparation (10% in DPG) B Blinded Sample Presentation to Olfactory Panel A->B C Olfactory Evaluation (Top, Heart, Base Notes) B->C D Data Collection (Descriptors & Intensity Ratings) C->D E Statistical Analysis & Profile Generation D->E

Caption: Workflow for the sensory evaluation of fragrance ingredients.

Substantivity on Fabric

Objective: To quantify the longevity of this compound on a textile substrate, a key performance indicator for laundry care applications.

Methodology:

  • Substrate: Use standardized cotton swatches.

  • Sample Application: Apply a precise amount (e.g., 10 microliters) of the 10% fragrance solutions onto the center of the cotton swatches.

  • Incubation: Hang the swatches in a controlled environment (e.g., 25°C, 50% relative humidity) with adequate air circulation.

  • Evaluation: At specified time intervals (e.g., 24, 48, 72 hours), have the trained sensory panel evaluate the odor intensity of the swatches.

  • Data Analysis: Plot the mean intensity ratings against time to generate a substantivity curve for each ingredient. Compare the curves to determine relative longevity.

Safety and Regulatory Considerations

While specific regulatory data for this compound is not as readily available as for its butyl analog, we can make some informed assumptions. 4-tert-butylcyclohexanol is listed on major chemical inventories and has undergone safety assessments by bodies like the Research Institute for Fragrance Materials (RIFM).[11][12] These assessments have found it to be non-genotoxic and have established maximum acceptable concentrations in finished products.[12] Given the close structural similarity, it is plausible that this compound would have a similar toxicological profile. However, any commercial application would necessitate a full, independent safety assessment.

Conclusion and Future Directions

This compound presents a compelling opportunity for innovation in fragrance creation. Based on established principles of structure-odor relationships, it is predicted to offer a richer, warmer, and more substantive woody character compared to its widely used counterpart, 4-tert-butylcyclohexanol. Its anticipated high stability and longevity make it a promising candidate for a wide array of applications, from fine fragrances to functional products requiring enduring scent performance.

The lack of extensive public data on this compound underscores the need for empirical validation of these predictions. The experimental protocols detailed in this guide provide a robust framework for such an evaluation. By systematically characterizing its olfactory profile, intensity, and substantivity, the fragrance industry can unlock the full potential of this intriguing molecule and further diversify its palette of woody ingredients.

References

A Comparative Olfactory and Performance Analysis of 4-tert-amylcyclohexanol for Fragrance Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmarking of 4-tert-amylcyclohexanol against established fragrance ingredients. Designed for researchers, scientists, and product development professionals in the fragrance and consumer goods industries, this document outlines a rigorous, data-driven approach to evaluating the performance of this aroma chemical. We will delve into the nuanced olfactory characteristics, longevity, and volatility of this compound in comparison to well-known woody and floral fragrance mainstays.

Introduction: The Quest for Novel Olfactory Experiences

The fragrance industry is in a perpetual state of innovation, constantly seeking new molecules that offer unique scent profiles, improved performance, and enhanced stability. This compound (CAS 5349-51-9), a synthetic aroma chemical, has emerged as a compound of interest.[1][2] While its use as a "perfuming agent" is documented, a detailed public characterization of its olfactory profile and performance metrics remains limited.[3]

Structurally similar to the well-known 4-tert-butylcyclohexanol, which is characterized by its woody, camphoraceous, and sometimes floral or patchouli-like notes, it is hypothesized that this compound exhibits a comparable "woody-floral" scent profile.[4][5][6][7] This guide will proceed under this hypothesis to establish a framework for its evaluation against other ingredients within this fragrance family.

This document will provide a systematic approach to benchmarking this compound, offering detailed experimental protocols for both sensory and instrumental analysis. The objective is to equip researchers with the necessary methodologies to make data-driven decisions regarding the incorporation of this ingredient into new and existing fragrance formulations.

Comparative Fragrance Ingredients

To provide a meaningful benchmark, this compound will be compared against a selection of widely used woody and floral fragrance ingredients. The selection of these comparators is based on their established use in the industry and their representation of key scent facets within the woody-floral fragrance family.

Table 1: Selected Fragrance Ingredients for Comparative Analysis

Ingredient NameCAS NumberOlfactory FamilyKey Scent Descriptors
This compound 5349-51-9 Woody/Floral (Hypothesized) To be determined
Sandalwood EssenceVariesWoodyCreamy, rich, sweet, woody
Cedarwood Virginia Oil8000-27-9WoodyDry, woody, pencil-like
Vetiver Oil8016-96-4Woody, EarthySmoky, earthy, rich
Linalool78-70-6FloralLight, floral, slightly spicy
Geraniol106-24-1FloralRosy, sweet, floral
Hedione® (Methyl dihydrojasmonate)24851-98-7Floral (Jasmine)Fresh, airy, jasmine-like

Methodologies for Comprehensive Fragrance Evaluation

A dual approach combining human sensory perception with instrumental analysis is crucial for a complete understanding of a fragrance ingredient's performance.

Sensory Analysis: The Human Perception

Sensory analysis provides invaluable data on how a fragrance is perceived by the human nose. A trained sensory panel is essential for obtaining objective and reproducible results.

Objective: To characterize the olfactory profile of this compound and compare it to the selected benchmark ingredients.

Materials:

  • This compound (98% purity or higher)

  • Benchmark ingredients (as listed in Table 1)

  • Odorless solvent (e.g., diethyl phthalate)

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Volumetric flasks

  • Pipettes

  • Standard fragrance testing strips (blotters)

  • A panel of at least 10 trained sensory assessors

Procedure:

  • Sample Preparation: Prepare 10% solutions of each fragrance ingredient in perfumer's alcohol. Allow the solutions to macerate for at least 24 hours in a cool, dark place.

  • Blotter Dipping: Dip the fragrance testing strips into each solution to a depth of 1 cm for 2 seconds.

  • Evaluation: Present the coded, randomized blotters to the sensory panel in a well-ventilated, odor-neutral room.

  • Data Collection: Panelists will evaluate the blotters at three time points:

    • Top Notes (Initial Impression): Immediately after dipping.

    • Heart Notes (Mid-Impression): After 30 minutes.

    • Base Notes (Dry-Down): After 4 hours.

  • Descriptor Generation: Panelists will use a standardized lexicon of olfactory terms to describe the scent profile of each ingredient at each time point.

  • Intensity Rating: Panelists will rate the intensity of key descriptors on a scale of 0 (not perceptible) to 10 (very strong).

Causality Behind Experimental Choices: The use of a 10% solution in alcohol is a standard industry practice for evaluating fragrance raw materials, allowing for a clear perception of the scent without overwhelming the senses. The evaluation at different time points is critical to understanding the fragrance's evolution, from the initial volatile top notes to the long-lasting base notes.

Sensory_Profiling_Workflow cluster_prep Sample Preparation cluster_eval Evaluation cluster_data Data Collection & Analysis A Prepare 10% solutions in perfumer's alcohol B Macerate for 24 hours A->B C Dip fragrance blotters B->C D Present to trained sensory panel C->D E Evaluate at 0, 30 mins, 4 hours D->E F Generate olfactory descriptors E->F G Rate descriptor intensity (0-10 scale) F->G H Analyze and compare profiles G->H

Caption: Workflow for Descriptive Olfactory Profiling.

Objective: To measure and compare the longevity of this compound on both skin and fabric.

Materials:

  • 10% solutions of each fragrance ingredient in perfumer's alcohol.

  • Volunteer subjects (for skin application).

  • Standardized cotton swatches (for fabric application).

  • A trained sensory panel.

Procedure for Skin Application:

  • Application: Apply 0.1 mL of each fragrance solution to a designated area on the forearms of volunteer subjects.

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 6, and 8 hours), a trained sensory panel will evaluate the intensity of the fragrance on the skin.

  • Scoring: The intensity will be rated on a scale from 0 (no odor) to 10 (very strong).

Procedure for Fabric Application:

  • Application: Apply 0.1 mL of each fragrance solution to the center of a cotton swatch.

  • Drying: Allow the swatches to air dry for 1 hour.

  • Evaluation and Scoring: Similar to the skin application, a trained panel will evaluate and score the fragrance intensity at regular intervals over a 24-hour period.

Causality Behind Experimental Choices: Testing on both skin and fabric is crucial as the longevity of a fragrance can vary significantly between different substrates due to factors like skin chemistry and fabric absorption.[7][8] Cotton is chosen as a standard fabric due to its common use in clothing.

Instrumental Analysis: The Chemical Fingerprint

Instrumental analysis provides objective data on the chemical composition and physical properties of a fragrance ingredient.

Objective: To determine the volatility profile of this compound and compare it with the benchmark ingredients.

Materials:

  • Pure samples of each fragrance ingredient.

  • Headspace vials (20 mL).

  • A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) and a headspace autosampler.

Procedure:

  • Sample Preparation: Place a precise amount (e.g., 10 mg) of each fragrance ingredient into a headspace vial and seal it.

  • Incubation: Incubate the vials in the headspace autosampler at a controlled temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column.

  • Mass Spectrometric Detection: The separated compounds are identified based on their mass spectra.

  • Data Analysis: The peak area of each compound is proportional to its concentration in the headspace, providing a measure of its volatility.

Causality Behind Experimental Choices: Headspace GC-MS is the industry-standard technique for analyzing the volatile components of a sample without the need for solvent extraction.[5] This method directly measures the compounds that contribute to the perceived scent, providing a clear picture of the ingredient's volatility.

GCMS_Workflow A Place sample in headspace vial B Incubate at controlled temperature A->B C Inject headspace gas into GC-MS B->C D Separate compounds in GC column C->D E Identify compounds with Mass Spectrometer D->E F Analyze peak areas to determine volatility E->F

Caption: Workflow for Volatility Analysis by Headspace GC-MS.

Data Presentation and Interpretation

The data collected from the sensory and instrumental analyses should be compiled into clear, comparative tables to facilitate interpretation.

Table 2: Comparative Olfactory Profile

IngredientTop Notes (0 min)Heart Notes (30 min)Base Notes (4 hours)
This compound [Descriptor], [Descriptor][Descriptor], [Descriptor][Descriptor], [Descriptor]
Sandalwood EssenceCreamy, woodyRich, sweetWoody, balsamic
Cedarwood Virginia OilDry, pencil-shavingsWoody, sharpWoody, clean
............

Table 3: Comparative Longevity on Skin and Fabric (Intensity Score 0-10)

IngredientSkin (1 hr)Skin (4 hr)Skin (8 hr)Fabric (1 hr)Fabric (8 hr)Fabric (24 hr)
This compound ScoreScoreScoreScoreScoreScore
Sandalwood Essence864975
Linalool731620
.....................

Table 4: Comparative Volatility (Relative Peak Area from Headspace GC-MS)

IngredientRelative Peak Area (Volatility)
This compound Value
Sandalwood EssenceLow
Cedarwood Virginia OilMedium
LinaloolHigh
......

Conclusion

This guide provides a robust framework for the comprehensive evaluation of this compound as a fragrance ingredient. By employing a combination of descriptive sensory analysis and instrumental techniques such as headspace GC-MS, researchers can obtain a detailed understanding of its olfactory profile, longevity, and volatility. The direct comparison with established woody and floral ingredients will allow for a clear positioning of this compound within the perfumer's palette and inform its potential applications in a wide range of consumer products. The methodologies outlined herein are designed to be self-validating, ensuring that the data generated is both reliable and actionable for fragrance development professionals.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Tert-Amylcyclohexanol

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-tert-Amylcyclohexanol (CAS 5349-51-9), ensuring that this process is conducted with the highest degree of safety and scientific integrity. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, designed to empower researchers to manage this specific chemical waste stream confidently and effectively.

Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is critical. This initial assessment dictates the necessary personal protective equipment (PPE), spill response actions, and ultimate disposal pathway. Based on available safety data, this compound presents the following primary hazards:

  • Skin Irritation: Prolonged or repeated contact can cause irritation.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1]

The causality behind these hazards lies in the chemical's molecular structure and its reactivity with biological tissues. Therefore, all handling and disposal operations must be geared towards minimizing direct contact and aerosol generation.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is the first line of defense. The following PPE is mandatory when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat is required to protect against skin contact.

Quantitative Data Summary

For quick reference, the key identifiers and hazard information for this compound are summarized in the table below.

PropertyValueSource
CAS Number 5349-51-9[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₂₂O[1][2][3][4][5]
Molecular Weight 170.29 g/mol [1][2][3][4][5]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Disposal Route Hazardous Waste CollectionGeneral Laboratory Best Practice

Step-by-Step Disposal Protocol: A Self-Validating Workflow

The disposal of this compound must be treated as a hazardous waste process. Adherence to this protocol ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[8][9]

Step 1: Waste Identification and Segregation

  • Causality: Proper identification and segregation are crucial to prevent dangerous chemical reactions. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions.

  • Procedure:

    • Designate a specific, clearly labeled container for this compound waste.

    • This waste stream includes the pure chemical, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE.

    • Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids.[10][11] Keep solid and liquid waste separate.[11]

Step 2: Containerization

  • Causality: The integrity of the waste container is paramount to prevent leaks and environmental contamination. The container must be compatible with the chemical to avoid degradation.

  • Procedure:

    • Select a container made of a compatible material (e.g., high-density polyethylene - HDPE) that is in good condition with a secure, leak-proof lid.[8]

    • The container must be appropriate for the type of waste (solid or liquid).

    • Ensure the container is clean and dry before adding any waste.

Step 3: Labeling the Waste Container

  • Causality: Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container, including laboratory staff and waste management professionals.

  • Procedure:

    • As soon as the first piece of waste is added, affix a "Hazardous Waste" label to the container.[12]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"[12]

      • The specific hazard(s): "Irritant"

      • The date accumulation started.

      • The name and contact information of the generating researcher or lab.

Step 4: Storage of Chemical Waste

  • Causality: Proper storage minimizes the risk of spills, exposure, and unauthorized access. Federal and institutional guidelines dictate the requirements for satellite accumulation areas (SAAs).

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[8]

    • Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.

    • Utilize secondary containment (e.g., a spill tray) to capture any potential leaks.[13]

Step 5: Arranging for Final Disposal

  • Causality: The final disposal must be handled by a licensed hazardous waste management company to ensure it is treated and disposed of in an environmentally sound and legally compliant manner.

  • Procedure:

    • Do not dispose of this compound down the drain or in the regular trash.[8] This is to prevent harm to aquatic life and contamination of waterways.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

    • Ensure the container is securely sealed and properly labeled before the scheduled pickup.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Containment cluster_storage Phase 3: Interim Storage cluster_disposal Phase 4: Final Disposal A Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant B Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves A->B C Generate Waste (e.g., unused chemical, contaminated items) B->C D Select Compatible Container (HDPE, leak-proof) C->D E Label Container: 'Hazardous Waste' 'this compound' Start Date & PI Info D->E F Add waste to container E->F G Seal Container Tightly F->G H Store in Designated SAA with Secondary Containment G->H I Segregate from Incompatible Chemicals H->I J Is container full or storage time limit reached? I->J K Contact EHS for Hazardous Waste Pickup J->K Yes M Continue work J->M No L Transfer to Authorized Waste Personnel K->L

Caption: Disposal workflow for this compound waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Carefully scoop the absorbed material and place it into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

    • All materials used for cleanup must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide the emergency response team with the Safety Data Sheet (if available) or information on the spilled chemical.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

Navigating the Safe Handling of 4-Tert-Amylcyclohexanol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, in-depth guidance on the appropriate Personal Protective Equipment (PPE) for handling 4-Tert-Amylcyclohexanol (CAS No. 5349-51-9). While specific comprehensive safety data for this compound is limited, its close structural analog, 4-tert-Butylcyclohexanol (CAS No. 98-52-2), is well-characterized. Due to the similarity in their chemical structure and functional groups, the safety protocols outlined here are based on the established hazard profile of 4-tert-Butylcyclohexanol, providing a robust framework for ensuring laboratory safety.

Hazard Identification: The "Why" Behind the Protection

Understanding the potential hazards is the first step in mitigating risk. The primary, documented hazard for the structural analog 4-tert-Butylcyclohexanol is serious eye irritation (GHS Hazard statement H319).[1][2][3] This dictates the most critical piece of PPE. As a solid, often in powder or crystalline form, it also presents a risk of generating airborne dust during handling, which can lead to respiratory and skin irritation.

Key Hazards:

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.

  • Respiratory Tract Irritation: Inhalation of dust can irritate the nose and throat.

Core Protective Equipment: Your First Line of Defense

Based on the hazard profile, a multi-layered approach to PPE is essential. This involves safeguarding the eyes, skin, and respiratory system.

A. Eye and Face Protection: A Non-Negotiable Standard

Given the classification as a serious eye irritant, robust eye protection is mandatory. The goal is to prevent any solid particles or splashes of solutions from reaching the eyes.

  • What to Wear: Wear tightly fitting safety goggles that conform to EU Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[2] For operations with a higher risk of splashing or dust generation, such as large-scale dissolution or transfers, a face shield should be worn in addition to safety goggles.

  • The Rationale: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dusts or splashes that can come from various angles. Goggles create a protective seal, and a face shield adds a further barrier for the entire face.

B. Skin and Body Protection: Preventing Dermal Contact

Protecting the skin from direct contact is crucial to prevent irritation and potential absorption.

  • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling this type of solid chemical. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.

  • Lab Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened. This prevents the chemical from contaminating personal clothing.

  • The Rationale: A lab coat and gloves provide a barrier against accidental spills and contact. Contaminated personal clothing can act as a long-term source of exposure.

C. Respiratory Protection: Mitigating Inhalation Risks

Under normal laboratory conditions with small quantities, respiratory protection may not be required if work is performed in a well-ventilated area or a chemical fume hood.[2] However, its necessity increases with the scale of work and the potential for dust generation.

  • When to Use: If handling large quantities, if dust is visibly generated, or if working outside of a dedicated ventilation system (like a fume hood), respiratory protection is necessary.

  • What to Wear: For nuisance levels of dust, a disposable N95 (US) or P1 (EU) dust mask may be sufficient.[3] For situations with higher potential exposure, a respirator with a particulate filter conforming to EN 143 is recommended.[2]

  • The Rationale: Engineering controls like fume hoods are the primary method for controlling airborne contaminants. When these are insufficient or unavailable, respirators provide a personal barrier to prevent the inhalation of irritating dust particles.

Operational PPE Plan: From Weighing to Disposal

The level of PPE required can be adjusted based on the specific task and the associated risks.

TaskMinimum Required PPERecommended PPE for Enhanced Safety
Weighing Solid Lab Coat, Nitrile Gloves, Safety GogglesWork within a chemical fume hood or ventilated balance enclosure.
Preparing Solutions Lab Coat, Nitrile Gloves, Safety GogglesFace shield over goggles, work in a chemical fume hood.
Transferring/Handling Lab Coat, Nitrile Gloves, Safety GogglesUse of a dust mask (e.g., N95) if dust is likely.
Accidental Spill Cleanup Lab Coat, Nitrile Gloves, Safety Goggles, Dust MaskChemical-resistant outer boots and coveralls for large spills.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow start Start: Prepare to handle This compound task Assess Task: - Weighing? - Dissolving? - Large Scale? start->task base_ppe Mandatory Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles task->base_ppe All Tasks ventilation Is work performed in a chemical fume hood or other ventilated enclosure? dust Is dust generation likely? ventilation->dust No splash Is there a significant splash risk? ventilation->splash Yes dust->splash No respirator Add N95/P1 Dust Mask or Particulate Respirator dust->respirator Yes face_shield Add Face Shield over Goggles splash->face_shield Yes proceed Proceed with Task splash->proceed No base_ppe->ventilation respirator->splash face_shield->proceed

Caption: PPE selection workflow for this compound.

Procedural Guide: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator/Mask (if required): If respiratory protection is needed, put it on and ensure a proper fit and seal.

  • Goggles/Face Shield: Put on your safety goggles, followed by a face shield if the task requires it.

  • Gloves: Don your gloves last, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first. Use a glove-on-glove technique (e.g., peel one glove off by pinching the cuff and pulling it inside out, then slide your clean finger under the cuff of the other glove to remove it) to avoid touching the outer contaminated surface.

  • Face Shield/Goggles: Remove face protection from the back of your head, avoiding touching the front surface.

  • Lab Coat: Remove your lab coat by rolling it down your arms and folding it so the contaminated exterior is contained inward.

  • Respirator/Mask (if used): Remove your respirator from the back.

  • Hand Washing: Always wash your hands thoroughly with soap and water after removing all PPE.

Disposal and Emergency Plans

Disposal of Contaminated PPE:

  • Disposable gloves and masks should be placed in a designated chemical waste container immediately after removal.

  • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policies.

Immediate First Aid:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice.[1]

By adhering to these guidelines, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.